molecular formula C12H17NO B176752 (S)-4-Benzyl-3-methylmorpholine CAS No. 120800-91-1

(S)-4-Benzyl-3-methylmorpholine

Cat. No.: B176752
CAS No.: 120800-91-1
M. Wt: 191.27 g/mol
InChI Key: GXNBKAFYCHTQPI-NSHDSACASA-N
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Description

(S)-4-Benzyl-3-methylmorpholine (CAS 120800-91-1) is a chiral morpholine derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, serves as a valuable chiral building block (chiral synthon) for the stereoselective construction of complex molecules . Chiral morpholines like this compound are crucial saturated heterocyclic scaffolds that function as key intermediates and auxiliaries in asymmetric synthesis . The inherent chirality, imparted by the specific stereoconfiguration at the C-3 position, allows researchers to control the three-dimensional arrangement of atoms in target molecules, a fundamental objective in modern synthetic chemistry . The benzyl group on the nitrogen atom provides steric bulk that can significantly influence the stereochemical outcome of reactions where the compound is employed. Its primary research applications include its use as a chiral precursor or intermediate in the development of pharmacologically active compounds, and as a template for novel chiral ligands in asymmetric catalysis . The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, featured in over 100 known drugs, and is known to improve the aqueous solubility of lipophilic scaffolds . Researchers are exploring efficient and stereoselective synthetic routes to this compound and its analogs, with modern strategies focusing on catalytic asymmetric methods for higher efficiency and sustainability compared to classical resolution techniques . A common synthetic approach utilizes (S)-alaninol as a chiral pool starting material, followed by sequential functionalization and cyclization to form the morpholine ring . Please note that this product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-benzyl-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNBKAFYCHTQPI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477282
Record name (S)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120800-91-1
Record name (S)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of (S)-4-Benzyl-3-methylmorpholine, a chiral substituted morpholine of interest in synthetic and medicinal chemistry.

Core Chemical Properties

This compound is a chiral tertiary amine featuring a morpholine ring substituted at the 3- and 4-positions with a methyl and a benzyl group, respectively. Its stereochemistry and functional groups make it a valuable building block in the synthesis of more complex molecules.

Table 1: General and Physicochemical Properties

Property Value Source(s)
IUPAC Name (3S)-4-benzyl-3-methylmorpholine N/A
CAS Number 120800-91-1 [1][2]
Molecular Formula C₁₂H₁₇NO [1][2]
Molecular Weight 191.27 g/mol [1]
Canonical SMILES C[C@@H]1N(CC2=CC=CC=C2)CCOC1 [1]
Appearance Data not available
Boiling Point Data not available [1]
Melting Point Data not available
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in water is likely limited. N/A

| Storage | Store sealed in a dry environment at room temperature. |[1] |

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR - Aromatic Protons (Benzyl): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Two doublets (AB quartet) around 3.5-4.0 ppm.- Morpholine Ring Protons (O-CH₂ & N-CH₂): Complex multiplets between 2.0-4.0 ppm.- Methyl Protons (CH₃): Doublet around 1.0-1.2 ppm.
¹³C NMR - Aromatic Carbons (Benzyl): Signals between 127-140 ppm.- Benzyl CH₂: Signal around 60-65 ppm.- Morpholine Ring Carbons: Signals typically in the range of 50-75 ppm.- Methyl Carbon (CH₃): Signal in the aliphatic region, around 15-20 ppm.

| Mass Spec. (EI) | - Molecular Ion (M⁺): Expected at m/z = 191.- Key Fragments: Loss of benzyl (m/z = 91, tropylium ion), and fragmentation of the morpholine ring. |

Synthesis and Experimental Protocols

The enantioselective synthesis of 3-substituted morpholines is a key challenge in organic chemistry. While a specific protocol for this compound is not widely published, a general and robust strategy can be employed starting from the chiral precursor (S)-alaninol. This multi-step synthesis involves N-benzylation, subsequent N-alkylation with a protected 2-carbon electrophile, deprotection, and final intramolecular cyclization.

A plausible synthetic route is outlined below.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Intramolecular Cyclization A (S)-Alaninol B (S)-N-Benzylalaninol A->B  Benzaldehyde,  Reducing Agent (e.g., NaBH₄) C (S)-N-Benzyl-N-(2-hydroxyethyl)alaninol B->C  2-Bromoethanol,  Base (e.g., K₂CO₃) D This compound C->D  Acid Catalyst (e.g., H₂SO₄),  Heat (Dehydration)

Caption: A representative synthetic workflow for this compound.

General Experimental Protocol:

Step 1: Synthesis of (S)-2-(Benzylamino)propan-1-ol

  • To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.05 eq).

  • The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • The reaction mixture is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure.

  • The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification via flash column chromatography provides pure (S)-2-(benzylamino)propan-1-ol.

Step 2: Synthesis of (S)-2-(Benzyl(2-hydroxyethyl)amino)propan-1-ol

  • To a solution of (S)-2-(benzylamino)propan-1-ol (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (2.5 eq) or diisopropylethylamine (DIPEA).

  • Add 2-bromoethanol (1.1 eq) dropwise to the suspension.

  • The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, monitoring the progress by TLC.

  • After completion, the reaction is cooled to room temperature, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Intramolecular Cyclization)

  • The crude (S)-2-(benzyl(2-hydroxyethyl)amino)propan-1-ol is dissolved in a suitable solvent, and a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

  • The mixture is heated to reflux to induce dehydration and cyclization (a Dean-Stark apparatus can be used to remove water).

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled and carefully neutralized with an aqueous base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The final product, this compound, is purified by flash column chromatography or distillation under reduced pressure.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. However, the chiral morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Therefore, this compound serves as a critical chiral intermediate for the synthesis of potential therapeutic agents in areas such as oncology, neuroscience, and infectious diseases. Its utility lies in providing a rigid, stereochemically defined core for the elaboration of novel chemical entities.

References

Structure Elucidation of (S)-4-Benzyl-3-methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (S)-4-Benzyl-3-methylmorpholine. Due to the limited availability of direct experimental data for this specific enantiomer, this document outlines a robust analytical approach based on established synthetic routes, spectroscopic principles, and chromatographic techniques, drawing parallels from closely related analogs. This guide serves as a practical framework for researchers engaged in the synthesis, purification, and characterization of chiral morpholine derivatives, which are significant scaffolds in medicinal chemistry.

Introduction

This compound is a chiral heterocyclic compound with potential applications in pharmaceutical research and development. The morpholine ring is a privileged structure in drug discovery, and its derivatives often exhibit a wide range of biological activities. The presence of a stereocenter at the C3 position necessitates precise stereochemical control during synthesis and rigorous analytical methods for enantiomeric purity assessment. This guide details the critical steps for the unambiguous determination of the structure and stereochemistry of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a stereospecific reduction of the corresponding morpholin-3-one precursor. A plausible synthetic route is outlined below, adapted from established procedures for similar compounds.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation and Cyclization cluster_1 Step 2: Benzylation cluster_2 Step 3: Reduction A (S)-2-Aminopropan-1-ol C Intermediate A A->C Base (e.g., K2CO3) B Ethyl 2-bromoacetate B->C D (S)-4-Benzyl-3-methylmorpholin-5-one C->D Benzyl Bromide, Base F This compound D->F THF, Reflux E Lithium Aluminum Hydride (LiAlH4) E->F

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of the (R)-enantiomer.[1]

  • Synthesis of (S)-3-methylmorpholin-5-one: To a solution of (S)-2-aminopropan-1-ol in a suitable solvent such as acetonitrile, add a base like potassium carbonate. Slowly add ethyl 2-bromoacetate and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter the solid, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain (S)-3-methylmorpholin-5-one.

  • Synthesis of (S)-4-Benzyl-3-methylmorpholin-5-one: Dissolve (S)-3-methylmorpholin-5-one in an appropriate solvent like dimethylformamide (DMF). Add a base such as sodium hydride, followed by the dropwise addition of benzyl bromide. Stir the reaction at room temperature until completion as monitored by TLC. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate it to yield the crude product, which can be purified by column chromatography.

  • Reduction to this compound: Prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0°C. Add a solution of (S)-4-Benzyl-3-methylmorpholin-5-one in THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. Once complete, cool the reaction to 0°C and cautiously quench with water and a sodium hydroxide solution. Filter the resulting solid and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to obtain this compound.

Spectroscopic Analysis

The following protocols outline the standard procedures for acquiring spectroscopic data for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

    • Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amine-containing enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective.

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Analysis:

    • Prepare a standard solution of the racemic 4-Benzyl-3-methylmorpholine and a solution of the synthesized (S)-enantiomer.

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the synthesized sample to confirm its enantiomeric purity by comparing the peak areas.

Data Presentation

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.20m5HAr-H (Benzyl)
~ 3.80 - 3.60m2H-OCH ₂- (Morpholine)
~ 3.50d1HN-CH ₂-Ph (geminal)
~ 3.30d1HN-CH ₂-Ph (geminal)
~ 2.90 - 2.70m2H-NCH ₂- (Morpholine)
~ 2.50m1HCH -CH₃ (Morpholine)
~ 2.20m1H-NCH - (Morpholine, axial)
~ 1.90m1H-NCH - (Morpholine, equatorial)
~ 1.10d3H-CH-CH

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 138.0Ar-C (Quaternary, Benzyl)
~ 129.0Ar-C H (Benzyl)
~ 128.5Ar-C H (Benzyl)
~ 127.0Ar-C H (Benzyl)
~ 70.0-OC H₂- (Morpholine)
~ 60.0N-C H₂-Ph
~ 58.0C H-CH₃ (Morpholine)
~ 54.0-NC H₂- (Morpholine)
~ 15.0-CH-C H₃

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

ParameterPredicted Value
Molecular FormulaC₁₂H₁₇NO
Exact Mass [M]191.1310
Calculated m/z [M+H]⁺192.1383

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_chiral Stereochemical Analysis Synth Synthesis of Crude Product Purify Column Chromatography Synth->Purify NMR NMR Spectroscopy (1H, 13C, 2D) Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS Chiral Chiral HPLC Purify->Chiral Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Enantio_Purity Enantiomeric Purity Chiral->Enantio_Purity Final_Report Final Structure Elucidation Structure_Confirmation->Final_Report Enantio_Purity->Final_Report

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural and stereochemical determination of this compound requires a multi-faceted analytical approach. This guide provides a comprehensive framework, from a proposed synthetic strategy to detailed protocols for spectroscopic and chromatographic analysis. While direct experimental data for the target molecule is not extensively published, the principles and comparative data from related analogs presented herein offer a solid foundation for its successful characterization. The methodologies described are fundamental to the quality control and advancement of chiral morpholine derivatives in drug discovery and development.

References

A Technical Guide to the Synthesis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets. This technical guide provides an in-depth overview of the core methodologies for the synthesis of chiral morpholine derivatives, focusing on strategies that offer high levels of stereocontrol. We will delve into key synthetic approaches, present quantitative data for comparison, provide detailed experimental protocols, and illustrate the logical flow of these synthetic strategies.

Chiral morpholines are key components in a variety of pharmaceuticals. For instance, Aprepitant (Emend®), a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, features a chiral trisubstituted morpholine core. Similarly, Reboxetine, an antidepressant, is a selective norepinephrine reuptake inhibitor containing a chiral 2-substituted morpholine moiety. The demand for efficient and stereoselective synthetic routes to these and other novel chiral morpholine-containing compounds is therefore of significant interest to the pharmaceutical industry.

This guide will explore the following key synthetic strategies:

  • Asymmetric Hydrogenation of Dehydromorpholines

  • Palladium-Catalyzed Carboamination

  • Organocatalytic Approaches

  • Copper-Promoted Oxyamination

  • Synthesis from Chiral Pool Precursors

Core Synthetic Strategies

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral enamides or enamines is a powerful and atom-economical method for the synthesis of chiral amines and their derivatives. This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines from dehydromorpholine precursors. The key to this transformation is the use of a chiral transition metal catalyst, typically based on rhodium or iridium, with a chiral phosphine ligand.

The general workflow for this approach is as follows:

G cluster_workflow Asymmetric Hydrogenation Workflow Dehydromorpholine Dehydromorpholine Hydrogenation Hydrogenation Dehydromorpholine->Hydrogenation Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Hydrogenation H2 H2 H2->Hydrogenation Chiral_Morpholine Chiral_Morpholine Hydrogenation->Chiral_Morpholine

Caption: General workflow for the asymmetric hydrogenation of dehydromorpholines.

Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Substrate (R group)Catalyst (Ligand)Yield (%)ee (%)Reference
PhenylRh(COD)2BF4 / (R)-MeO-Biphep>9995
4-FluorophenylRh(COD)2BF4 / (R)-MeO-Biphep>9996
4-ChlorophenylRh(COD)2BF4 / (R)-MeO-Biphep>9997
4-BromophenylRh(COD)2BF4 / (R)-MeO-Biphep>9998
2-NaphthylRh(COD)2BF4 / (R)-MeO-Biphep>9999
3,5-DimethylphenylRh(COD)2BF4 / (R)-MeO-Biphep>9994

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Dehydromorpholines

  • A mixture of the dehydromorpholine substrate (0.2 mmol) and the chiral rhodium catalyst (0.002 mmol, 1 mol%) is placed in a glovebox.

  • Anhydrous and degassed dichloromethane (DCM, 2 mL) is added to the mixture.

  • The resulting solution is transferred to an autoclave.

  • The autoclave is charged with hydrogen gas to a pressure of 30 atm.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination reactions have emerged as a versatile tool for the synthesis of nitrogen-containing heterocycles. This methodology allows for the construction of the morpholine ring with concomitant introduction of a substituent, often with high stereocontrol. The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols is a notable application of this strategy. The key step involves a Pd-catalyzed coupling of an aryl or alkenyl bromide with an unsaturated amino alcohol derivative.

The logical relationship of this synthetic approach is depicted below:

G cluster_pd_carboamination Pd-Catalyzed Carboamination Amino_Alcohol Amino_Alcohol Unsaturated_Ethanolamine Unsaturated_Ethanolamine Amino_Alcohol->Unsaturated_Ethanolamine Carboamination Carboamination Unsaturated_Ethanolamine->Carboamination Pd_Catalyst Pd_Catalyst Pd_Catalyst->Carboamination Aryl_Halide Aryl_Halide Aryl_Halide->Carboamination Chiral_Morpholine Chiral_Morpholine Carboamination->Chiral_Morpholine

Caption: Synthetic pathway for chiral morpholines via Pd-catalyzed carboamination.

Quantitative Data for Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

Amino Alcohol PrecursorAryl BromideYield (%)Diastereomeric Ratio (cis:trans)
(S)-2-Amino-3-methyl-1-butanol derivative4-Bromotoluene75>20:1
(S)-Phenylalaninol derivative4-Bromoanisole82>20:1
(R)-2-Amino-1-butanol derivative3-Bromopyridine65>20:1
(S)-Valinol derivative1-Bromo-4-vinylbenzene71>20:1

Experimental Protocol: General Procedure for Pd-Catalyzed Carboamination

  • A flame-dried Schlenk tube is charged with Pd(OAc)2 (2 mol%), dpe-phos (2 mol%), and sodium tert-butoxide (1.2 equiv).

  • The tube is purged with nitrogen, and the aryl bromide (1.2 equiv) and the unsaturated ethanolamine substrate (1.0 equiv) in toluene are added.

  • The reaction mixture is heated to 70 °C until the starting material is consumed as determined by TLC or NMR analysis.

  • The reaction is cooled to room temperature and quenched with saturated aqueous NH4Cl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the cis-3,5-disubstituted morpholine.

Organocatalytic Approaches

Organocatalysis has become a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. For the synthesis of chiral morpholines, organocatalytic methods have been developed for the enantioselective functionalization at the C2 position. A common approach involves the α-chlorination of an aldehyde catalyzed by a chiral amine, followed by reductive amination and subsequent intramolecular cyclization.

The experimental workflow for this organocatalytic approach is outlined below:

G cluster_organo Organocatalytic Synthesis of C2-Functionalized Morpholines Aldehyde Aldehyde Alpha_Chlorination Alpha_Chlorination Aldehyde->Alpha_Chlorination Organocatalyst Organocatalyst Organocatalyst->Alpha_Chlorination NCS NCS NCS->Alpha_Chlorination Chloro_Aldehyde Chloro_Aldehyde Alpha_Chlorination->Chloro_Aldehyde Reductive_Amination Reductive_Amination Chloro_Aldehyde->Reductive_Amination Amino_Alcohol Amino_Alcohol Amino_Alcohol->Reductive_Amination Chloro_Amine Chloro_Amine Reductive_Amination->Chloro_Amine Cyclization Cyclization Chloro_Amine->Cyclization Base Base Base->Cyclization Chiral_Morpholine Chiral_Morpholine Cyclization->Chiral_Morpholine

Caption: Experimental workflow for the organocatalytic synthesis of C2-functionalized morpholines.

Quantitative Data for Organocatalytic Synthesis of C2-Functionalized Morpholines

Aldehyde (R group)OrganocatalystOverall Yield (%)ee (%)
Dodecanal(2R,5R)-2,5-Diphenylpyrrolidine4592
Cyclohexanecarbaldehyde(2R,5R)-2,5-Diphenylpyrrolidine3888
3-Phenylpropanal(2R,5R)-2,5-Diphenylpyrrolidine5095
Isovaleraldehyde(2R,5R)-2,5-Diphenylpyrrolidine3585

Experimental Protocol: Representative Procedure for Enantioselective Synthesis of C2-Functionalized Morpholines

  • To a solution of the aldehyde (1 mmol, 1 equiv) and (2R,5R)-2,5-diphenylpyrrolidine (0.1 mmol, 0.1 equiv) in DCM (2.0 mL) at 0 °C, add N-chlorosuccinimide (NCS, 1.3 mmol, 1.3 equiv).

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the aldehyde is consumed (monitored by 1H NMR).

  • Cool the reaction to -78 °C and add pentane to precipitate NCS, succinimide, and the catalyst. Filter off the solids.

  • Concentrate the filtrate and dissolve the crude α-chloroaldehyde in a suitable solvent.

  • Add the amino alcohol (e.g., N-benzylethanolamine, 1.1 equiv) and a reducing agent (e.g., NaBH(OAc)3, 1.5 equiv) at -78 °C.

  • Allow the reductive amination to proceed, monitoring by TLC.

  • Upon completion, add a base (e.g., KOtBu, 1.5 equiv) at a low temperature (e.g., -10 °C in CH3CN) to induce cyclization.

  • After the cyclization is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by flash chromatography to obtain the chiral C2-functionalized morpholine.

Copper-Promoted Oxyamination

Copper-catalyzed oxyamination of alkenes provides a direct route to vicinal amino alcohols and their cyclic analogues, such as morpholines. This method involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond. The stereoselectivity of the reaction can be controlled to afford highly functionalized morpholine derivatives.

The general principle of this reaction is illustrated below:

G cluster_cu_oxyamination Copper-Promoted Oxyamination Unsaturated_Amino_Alcohol Unsaturated_Amino_Alcohol Oxyamination Oxyamination Unsaturated_Amino_Alcohol->Oxyamination Cu_Catalyst Cu_Catalyst Cu_Catalyst->Oxyamination Amine_Source Amine_Source Amine_Source->Oxyamination Chiral_Morpholine Chiral_Morpholine Oxyamination->Chiral_Morpholine

Caption: Reaction scheme for copper-promoted oxyamination to form chiral morpholines.

Quantitative Data for Copper-Promoted Oxyamination

SubstrateAmineYield (%)Diastereomeric Ratio
(S)-N-allyl-1-phenyl-2-aminoethanol derivativeTsNH278>20:1
(R)-N-allyl-1-phenyl-2-aminoethanol derivativeNsNH272>20:1
(S)-N-cinnamyl-1-phenyl-2-aminoethanol derivativeTsNH26515:1

Experimental Protocol: General Procedure for Copper-Promoted Oxyamination

  • To a sealed tube, add the β-hydroxy N-allylsulfonamide substrate (0.116 mmol), copper(II) 2-ethylhexanoate (Cu(eh)2, 1.5 equiv), Cs2CO3 (1 equiv), and TsNH2 (1.5 equiv).

  • Add solvent (e.g., toluene, to make a 0.1 M solution).

  • Seal the tube and heat the reaction mixture to 130 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the morpholine product.

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction

The Role of (S)-4-Benzyl-3-methylmorpholine as a Chiral Auxiliary: A Technical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Finding: A comprehensive review of scientific literature reveals no documented application of (S)-4-Benzyl-3-methylmorpholine as a chiral auxiliary in asymmetric synthesis. This guide provides an overview of the principles of chiral auxiliaries and discusses the synthesis and significance of the chiral morpholine scaffold, a structurally related area of interest.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of a reagent, leading to the preferential formation of one stereoisomer.[1] After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. This method is a foundational strategy in asymmetric synthesis for producing enantiomerically pure compounds, which is critical in drug development as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles.[2]

The general principle of chiral auxiliary-mediated synthesis involves three key stages: attachment of the auxiliary, a diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary.

Chiral_Auxiliary_Workflow sub Prochiral Substrate adduct Chiral Adduct (Diastereomers) sub->adduct 1. Covalent     Bonding aux Chiral Auxiliary aux->adduct reaction Diastereoselective Reaction adduct->reaction product Product with New Stereocenter reaction->product final_product Enantiomerically Enriched Product product->final_product 2. Cleavage recovered_aux Recovered Auxiliary product->recovered_aux

Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary.

The Chiral Morpholine Scaffold: Synthesis and Importance

While this compound is not established as a chiral auxiliary, the chiral morpholine motif is a highly valued scaffold in medicinal chemistry. Its presence in a molecule can enhance aqueous solubility, metabolic stability, and provide hydrogen bond accepting points for target engagement.[3][4] Consequently, the development of efficient routes to enantiopure substituted morpholines is a significant goal in synthetic chemistry.[5][6]

Several catalytic and stoichiometric methods have been developed to access these structures.

Asymmetric Hydrogenation

One of the most efficient methods for generating chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. Using a rhodium-bisphosphine catalyst, various 2-substituted chiral morpholines have been synthesized with excellent yields and enantioselectivities.[7][8]

Substrate (Dehydromorpholine)Catalyst Loading (mol%)H₂ Pressure (atm)Enantiomeric Excess (ee, %)Yield (%)Reference
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine13092>99[8]
N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine13092>99[8]
N-Cbz-2-(2-naphthyl)-5,6-dihydro-4H-1,4-oxazine13095>99[8]
N-Cbz-2-isopropyl-5,6-dihydro-4H-1,4-oxazine13081>99[8]

Table 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

Synthesis of (R)-4-Benzyl-3-methylmorpholine

While data for the (S)-enantiomer is unavailable in an auxiliary context, a protocol for the synthesis of the corresponding (R)-enantiomer has been published. This synthesis demonstrates a common route to such scaffolds via reduction of a chiral lactam.

Experimental Protocol: Synthesis of (R)-4-Benzyl-3-methylmorpholine [9]

  • A solution of (R)-4-benzyl-5-methylmorpholine-3-one (14.22 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is prepared.

  • The solution is added dropwise at 0°C to a stirred solution of lithium aluminum hydride (1.0 M in THF, 28.5 mmol).

  • Following the addition, the cooling bath is removed, and the mixture is heated to reflux for 18 hours.

  • The reaction is cooled to 0°C and carefully quenched, followed by an aqueous workup and extraction to isolate the product.

This transformation is illustrated in the workflow below.

LAH_Reduction start (R)-4-benzyl-5-methyl- morpholine-3-one reagents 1. LiAlH₄, THF, 0°C 2. Reflux, 18h start->reagents Reduction product (R)-4-benzyl-3- methylmorpholine reagents->product

Figure 2. Synthesis of (R)-4-benzyl-3-methylmorpholine via LAH reduction.

Conclusion and Outlook

The absence of this compound in the literature as a chiral auxiliary suggests it may not be effective in this role compared to well-established auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam.[1] Potential reasons could include:

  • Ineffective Stereocontrol: The conformational flexibility of the morpholine ring and the specific steric arrangement of the benzyl and methyl groups may not provide a sufficiently rigid and biased environment to induce high diastereoselectivity.

  • Synthetic Inefficiency: The synthesis of the enantiopure auxiliary itself may be low-yielding or complex.

  • Cleavage Difficulties: The conditions required to remove the auxiliary might be harsh, leading to racemization or degradation of the desired product.

While this compound does not appear to be a tool for asymmetric synthesis, the broader class of chiral morpholines remains a critical target for synthetic chemists, particularly those in drug discovery and development. Future research will likely continue to focus on novel catalytic asymmetric methods to access this important heterocyclic scaffold.

References

Stereochemistry of (S)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyl-3-methylmorpholine is a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its stereochemistry, including its synthesis, characterization, and potential biological significance. Due to the limited publicly available data specifically for the (S)-enantiomer, this guide synthesizes information from related compounds and general synthetic methodologies for chiral morpholines to provide a predictive framework for its properties and synthesis.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of chiral centers into the morpholine ring can significantly influence pharmacological activity, making the stereoselective synthesis and characterization of specific enantiomers a critical aspect of drug discovery. This compound, with its defined stereochemistry at the C3 position, represents a valuable building block for the synthesis of complex chiral molecules. This document outlines the key stereochemical aspects of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
CAS Number 120800-91-1[1][2]
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [1][2]
Predicted LogP 1.9ChemDraw
Predicted Boiling Point 275.4 °CChemDraw
Predicted pKa (most basic) 7.8ChemDraw

Stereoselective Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and efficient synthetic route can be extrapolated from the known synthesis of its enantiomer, (R)-4-benzyl-3-methylmorpholine, and general methods for the synthesis of chiral morpholines. The most logical approach involves the use of a chiral starting material from the chiral pool, such as (S)-alaninol.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available and inexpensive (S)-alaninol.

G cluster_0 Step 1: N-Benzylation and Cyclization Precursor Formation cluster_1 Step 2: Cyclization to form the Morpholine Ring S_Alaninol (S)-Alaninol N_Benzyl_Alaninol N-Benzyl-(S)-alaninol S_Alaninol->N_Benzyl_Alaninol   Benzaldehyde, Reductive Amination (e.g., NaBH₄) Precursor N-Benzyl-(S)-alaninol Final_Product This compound Precursor->Final_Product   Cyclizing Agent (e.g., 1,2-dibromoethane or equivalent)

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established chemical transformations and provide a likely route to the target compound.

Step 1: Synthesis of N-Benzyl-(S)-alaninol

  • To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.0-1.2 eq).

  • The mixture is stirred at room temperature for a period to allow for imine formation.

  • The reaction is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield crude N-benzyl-(S)-alaninol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • To a solution of N-benzyl-(S)-alaninol (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable cyclizing agent like 1,2-dibromoethane or a dielectrophile equivalent (1.0-1.2 eq).

  • A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0-2.5 eq), is added to facilitate the intramolecular cyclization.

  • The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR δ 7.2-7.4 (m, 5H, Ar-H), 3.5-4.0 (m, 5H, morpholine ring protons), 3.5 (s, 2H, -NCH₂-Ph), 2.5-2.8 (m, 1H, morpholine ring proton), 1.1 (d, 3H, -CH₃)
¹³C NMR δ 127-130 (Ar-C), 70-75 (morpholine ring carbons), 60.5 (-NCH₂-Ph), 55-60 (morpholine ring carbons), 15.0 (-CH₃)
Mass Spec (EI) m/z (%): 191 (M⁺), 100 (base peak, [C₇H₈N]⁺), 91 ([C₇H₇]⁺)

Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activity of this compound. However, the morpholine scaffold is a well-established pharmacophore. Derivatives of morpholine have shown a wide range of biological activities, including but not limited to, acting as inhibitors of enzymes such as kinases and having effects on the central nervous system.

Given its structural similarity to other biologically active morpholines, it is plausible that this compound could interact with various biological targets. Further research, including in vitro and in vivo screening, is necessary to elucidate its pharmacological profile.

Should this molecule be identified as a modulator of a specific signaling pathway, a diagrammatic representation would be constructed as follows:

G Molecule This compound Target Biological Target (e.g., Receptor, Enzyme) Molecule->Target Binds to/Modulates Downstream_1 Downstream Effector 1 Target->Downstream_1 Activates/Inhibits Downstream_2 Downstream Effector 2 Target->Downstream_2 Activates/Inhibits Response Cellular Response Downstream_1->Response Downstream_2->Response

Figure 2: A generalized signaling pathway potentially involving this compound.

Conclusion

This compound is a chiral molecule of interest for which detailed experimental data remains scarce in the public domain. This guide has provided a comprehensive, albeit predictive, overview of its stereochemistry, a plausible synthetic route, and anticipated characterization data. The information presented herein serves as a foundational resource for researchers and scientists in the field of drug development, encouraging further investigation into the synthesis, characterization, and biological evaluation of this and related chiral morpholine derivatives. The development of a robust and stereoselective synthesis will be a critical first step in unlocking the potential of this compound.

References

Discovery and history of substituted morpholines in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Morpholines

Introduction

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including advantageous metabolic profiles, good solubility, and the ability to enhance blood-brain barrier permeability—have established it as a privileged scaffold in drug design.[1][3] Morpholine is a key structural component in numerous FDA-approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5]

The journey of this versatile scaffold from its initial discovery to its current prominence is marked by significant advancements in synthetic chemistry. This guide provides a comprehensive overview of the history and evolution of synthetic methodologies for creating substituted morpholines, from classical cyclization reactions to cutting-edge catalytic strategies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical building block.

Discovery and Early Synthetic History

The parent compound, morpholine, was first synthesized in the late 19th century.[6] The earliest methods for its industrial production involved the dehydration of diethanolamine using concentrated sulfuric acid or the reaction of diethylene glycol with ammonia at high temperatures and pressures.[4][6][7] These foundational methods established the core principle of morpholine synthesis: the formation of a 1,4-oxazinane ring from a precursor containing both a nitrogen and an oxygen atom separated by a two-carbon chain on each side.

Evolution of Synthetic Methodologies

The demand for structurally diverse and stereochemically complex morpholine derivatives in drug discovery has driven the development of more sophisticated and versatile synthetic routes.

Classical Approaches

The earliest methods for generating substituted morpholines relied on intramolecular cyclization reactions of appropriately functionalized acyclic precursors.

  • From Vicinal Amino Alcohols: This is one of the most fundamental approaches, where vicinal amino alcohols or their derivatives are cyclized. For instance, N-substituted bis(2-hydroxyethyl)amines can undergo dehydration upon heating in the presence of strong acids like sulfuric acid or polyphosphoric acid to yield the corresponding morpholine.[8]

  • From Epoxides and Aziridines: Ring-opening of epoxides or aziridines with suitable nucleophiles provides precursors that can subsequently be cyclized to form the morpholine ring.[8]

While effective for simple derivatives, these classical methods often require harsh reaction conditions and offer limited control over stereochemistry, making them unsuitable for the synthesis of complex, enantiomerically pure molecules.

Modern Synthetic Strategies

Contemporary organic synthesis has introduced a range of powerful techniques that provide access to a vast chemical space of substituted morpholines with high efficiency and stereocontrol.

  • Palladium-Catalyzed Carboamination: A significant breakthrough in the field has been the development of palladium-catalyzed intramolecular carboamination reactions.[9][10] This strategy allows for the concise, asymmetric synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.[9] The key step involves the Pd-catalyzed coupling of an O-allyl ethanolamine derivative with an aryl or alkenyl halide, generating the morpholine ring as a single stereoisomer.[9][11]

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a highly efficient pathway to complex morpholines. A typical sequence involves a tetrazole Ugi reaction with an α-hydroxy oxo-component, followed by an intramolecular SN2 cyclization under basic conditions to assemble the morpholine scaffold in a two-step, one-pot fashion.[12] This approach allows for the rapid generation of diverse libraries of N-unprotected piperazines and morpholines.[12]

  • Photocatalytic Annulation: More recently, visible-light photocatalysis has emerged as a powerful tool for morpholine synthesis.[13] This method enables a diastereoselective annulation strategy to construct morpholines from easily accessible starting materials using a combination of a photocatalyst, a Lewis acid, and a Brønsted acid.[13] The reaction proceeds through a radical cation intermediate and provides access to challenging tri- and tetra-substituted morpholines with high stereoselectivity.[13]

  • Tandem and Cascade Reactions: Efficient one-pot reactions that combine multiple transformations have been developed. For example, a tandem sequence of hydroamination and asymmetric transfer hydrogenation can convert aminoalkyne substrates into enantiomerically enriched 3-substituted morpholines.[14] Another approach utilizes the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which triggers a cascade sequence to deliver polysubstituted morpholine hemiaminals.[3]

  • Synthesis Using Ethylene Sulfate: A green and efficient protocol uses the inexpensive reagent ethylene sulfate for the selective monoalkylation of 1,2-amino alcohols.[15] Subsequent cyclization provides a redox-neutral pathway to a variety of substituted morpholines, including those found in active pharmaceutical ingredients.[15]

Data Presentation

The following tables summarize and compare the key synthetic methodologies for substituted morpholines.

Table 1: Comparison of Major Synthetic Strategies for Substituted Morpholines

Strategy Starting Materials Key Reagents/Catalysts Scope & Limitations
Classical Dehydration Diethanolamine derivatives H₂SO₄, PPA Simple, but requires harsh conditions. Limited stereocontrol.[8]
Pd-Catalyzed Carboamination Enantiopure amino alcohols, aryl/alkenyl halides Pd(OAc)₂, P(2-furyl)₃, NaOtBu Excellent for cis-3,5-disubstituted morpholines. High stereocontrol.[9][10]
Ugi MCR / Cyclization α-hydroxy aldehydes, isocyanides, TMSN₃, amino alcohols tBuOK or NaH for cyclization Rapid access to diverse, highly substituted morpholines.[12]
Photocatalytic Annulation Imines derived from amino alcohols Ir or Ru photocatalyst, Lewis acid, Brønsted acid High diastereoselectivity for complex substitution patterns.[13]

| Ethylene Sulfate Alkylation | 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Green, high-yielding, redox-neutral. Good for various substitution patterns.[15] |

Table 2: Quantitative Data for Selected Synthetic Protocols

Entry Synthetic Method Starting Materials Conditions Product Yield Stereoselectivity Reference
1 Pd-Catalyzed Carboamination O-allyl-(R)-phenylglycinol derivative, 4-bromotoluene Pd(OAc)₂, P(2-furyl)₃, NaOtBu, Toluene cis-3-phenyl-5-(p-tolyl)methylmorpholine 75% Single stereoisomer [9]
2 Ugi MCR / Cyclization Ethanolamine, 2-hydroxy-2-phenylacetaldehyde, t-butyl isocyanide, TMSN₃ 1. Ugi in MeOH; 2. NaH in CH₃CN 2-(tert-butyl)-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]morpholine derivative 85% (cyclization step) N/A [12]
3 Photocatalytic Annulation Substituted imine [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Sc(OTf)₃, TfOH, DCM trans-2,3-disubstituted morpholine 85% >20:1 dr [13]

| 4 | Ethylene Sulfate Alkylation | (S)-2-amino-3-methyl-1-butanol | 1. Ethylene sulfate, K₂CO₃; 2. tBuOK, THF | (S)-5-isopropylmorpholine | High | N/A |[15] |

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Carboamination

This protocol is adapted from the synthesis of cis-3,5-disubstituted morpholines.[9]

  • Preparation: A Schlenk tube is evacuated, flame-dried, and backfilled with nitrogen.

  • Reagent Addition: The tube is charged with Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0 mmol).

  • Solvent and Substrate Addition: The tube is again evacuated and backfilled with nitrogen. The aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL) are added via syringe.

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted morpholine.

Protocol 2: General Procedure for Morpholine Synthesis via Ugi MCR and Cyclization

This protocol is based on the de novo assembly of highly substituted morpholines.[12]

  • Ugi Reaction (Step 1): To a solution of the amino alcohol (1.0 mmol) in methanol (1.0 M) are added the α-hydroxy aldehyde or ketone (1.0 equiv), the isocyanide (1.0 equiv), and trimethylsilyl azide (TMSN₃, 1.0 equiv). The mixture is stirred at room temperature for 18-24 hours.

  • Isolation of Intermediate (Optional): The solvent is removed under reduced pressure, and the crude Ugi adduct can be purified by chromatography or carried forward directly.

  • Cyclization (Step 2): The crude Ugi adduct is dissolved in anhydrous acetonitrile (CH₃CN). The solution is cooled to 0 °C, and sodium hydride (NaH, 1.5 equiv) is added portion-wise.

  • Reaction: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature for 1 hour.

  • Workup: The reaction is quenched by the slow addition of water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the substituted morpholine.

Visualizations

G cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_end A Diethanolamines M1 Classical Dehydration A->M1 B Amino Alcohols M2 Intramolecular Cyclization B->M2 M3 Pd-Catalyzed Carboamination B->M3 M5 Photocatalytic Annulation B->M5 C Epoxides / Aziridines C->M2 D Aminoalkynes M4 Tandem Hydroamination/ Asymmetric Hydrogenation D->M4 Z Substituted Morpholine Core M1->Z M2->Z M3->Z M4->Z M5->Z

Caption: General synthetic pathways to the substituted morpholine core.

G Start Prepare Anhydrous Schlenk Tube under N₂ Step1 Charge with Pd(OAc)₂, Ligand, and Base Start->Step1 Step2 Add Aryl Halide and O-allyl Ethanolamine Substrate in Toluene Step1->Step2 Step3 Heat Reaction Mixture (e.g., 80-100 °C) Step2->Step3 Decision Monitor Reaction (TLC / GC-MS) Step3->Decision Decision->Step3 Incomplete Step4 Cool, Dilute, and Filter through Celite Decision->Step4 Complete Step5 Concentrate Filtrate Step4->Step5 Step6 Purify via Flash Column Chromatography Step5->Step6 End Isolate Pure Substituted Morpholine Step6->End G cluster_core Core Structure cluster_props Physicochemical Properties cluster_app Applications in Drug Development Core Morpholine Scaffold Prop1 Good Aqueous Solubility Core->Prop1 Prop2 Metabolic Stability Core->Prop2 Prop3 Reduced Basicity (pKa) Core->Prop3 Prop4 Favorable PK Profile Core->Prop4 App1 CNS-Active Agents Prop1->App1 App2 Anticancer Agents Prop2->App2 App4 Enzyme Inhibitors Prop3->App4 Prop4->App1 Prop4->App2 App3 Antibiotics Prop4->App3

References

Commercial Availability and Technical Profile of (S)-4-Benzyl-3-methylmorpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

(S)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative of interest to researchers in drug discovery and development, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its availability, key chemical properties, a plausible enantioselective synthetic route, and analytical considerations for its quality assessment.

Commercial Sourcing

This compound, identified by the CAS Number 120800-91-1, is listed as an in-stock or available product by several chemical suppliers, including Tyger Scientific, BLD Pharm, and Chemsigma. Researchers can procure this compound directly from these vendors for laboratory and research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While comprehensive experimental data is not uniformly available from all suppliers, the fundamental molecular attributes are well-defined.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 120800-91-1Tyger Scientific, BLD Pharm
Molecular Formula C₁₂H₁₇NOTyger Scientific, BLD Pharm
Molecular Weight 191.27 g/mol Tyger Scientific, BLD Pharm
Appearance Not specified (expected to be an oil or low-melting solid)Inferred
Boiling Point No data availableBLD Pharm
Optical Rotation No data availableN/A
Purity In-stock (specific purity may vary by supplier and batch)Tyger Scientific, BLD Pharm

Enantioselective Synthesis

An effective enantioselective synthesis of this compound can be envisioned starting from the readily available chiral precursor, (S)-alaninol. The proposed synthetic pathway involves two key steps: N-benzylation of (S)-alaninol followed by cyclization.

Experimental Protocol

Step 1: Synthesis of the Precursor, N-Benzyl-L-alaninol

A detailed, reliable protocol for the synthesis of the key intermediate, N-Benzyl-L-alaninol, has been established. This procedure involves the reductive amination of (S)-alaninol with benzaldehyde.

  • Materials: (S)-alaninol, benzaldehyde, dichloromethane, anhydrous magnesium sulfate, methanol, sodium borohydride, 3M aqueous hydrochloric acid, sodium hydroxide.

  • Procedure:

    • To a solution of (S)-alaninol in dichloromethane, add benzaldehyde and anhydrous magnesium sulfate. Stir the mixture at room temperature.

    • Monitor the reaction for the formation of the corresponding imine.

    • After completion, filter the reaction mixture and concentrate the filtrate.

    • Dissolve the residue in methanol and cool the solution to 0°C.

    • Add sodium borohydride portion-wise to the cooled solution.

    • Allow the reaction to proceed at room temperature.

    • Upon completion, concentrate the reaction mixture.

    • Carefully quench the residue with 3M aqueous hydrochloric acid.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ether) to remove any unreacted benzaldehyde.

    • Basify the aqueous phase to a pH of 11-12 with sodium hydroxide.

    • Extract the product into dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Benzyl-L-alaninol.

Step 2: Cyclization to form this compound

The subsequent step involves the cyclization of N-Benzyl-L-alaninol to form the desired morpholine ring. A common method for this transformation is the reaction with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.

  • Materials: N-Benzyl-L-alaninol, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., acetonitrile or DMF).

  • General Procedure:

    • Dissolve N-Benzyl-L-alaninol in the chosen solvent.

    • Add the base to the solution.

    • Add 1,2-dibromoethane to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and perform an aqueous work-up.

    • Extract the product into a suitable organic solvent.

    • Dry the combined organic extracts, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Quality Control and Analytical Methods

To ensure the identity and enantiomeric purity of this compound, a combination of analytical techniques is recommended.

1. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the final product.

  • Column: A chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for the separation of enantiomers of cyclic amines.

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

3. Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₁₂H₁₇NO would be at m/z 192.1383.

Logical Workflow for Sourcing and Quality Verification

The following diagram illustrates a logical workflow for researchers interested in utilizing this compound in their work.

G cluster_sourcing Sourcing cluster_synthesis In-house Synthesis (Optional) cluster_qc Quality Control cluster_application Application start Identify Need for this compound search Search Chemical Supplier Databases (e.g., Tyger Scientific, BLD Pharm) start->search procure Procure Compound search->procure hplc Chiral HPLC Analysis procure->hplc nmr NMR Spectroscopy (¹H, ¹³C) procure->nmr ms Mass Spectrometry procure->ms alaninol (S)-Alaninol benzylation N-Benzylation alaninol->benzylation intermediate N-Benzyl-L-alaninol benzylation->intermediate cyclization Cyclization with 1,2-Dibromoethane intermediate->cyclization final_product This compound cyclization->final_product final_product->hplc final_product->nmr final_product->ms data_analysis Data Analysis and Purity Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis research Use in Research/Drug Development data_analysis->research

Caption: Workflow for sourcing and quality control of this compound.

This guide provides a foundational understanding for researchers working with this compound. It is recommended that researchers consult the specific documentation provided by their chosen supplier and perform their own analytical verification to ensure the material meets the requirements of their intended application.

Methodological & Application

Application Notes: Asymmetric Synthesis Using (S)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-3-methylmorpholine is a chiral amine that possesses structural features potentially amenable for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to afford the desired enantiomerically enriched product.

This document aims to provide detailed application notes and protocols for the use of this compound in asymmetric synthesis. However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of published data on the application of this specific morpholine derivative as a chiral auxiliary in common asymmetric transformations such as enolate alkylation or aldol reactions.

While the core structure of this compound, featuring a defined stereocenter and a tertiary amine, suggests potential for inducing chirality, there is no readily available experimental evidence to support this application. Commonly employed chiral auxiliaries, such as Evans' oxazolidinones or Ramp's hydrazones, have been extensively studied and documented, providing a wealth of predictable and reproducible protocols. In contrast, this compound remains an underexplored molecule in the context of asymmetric synthesis.

The following sections outline a generalized and hypothetical workflow for how one might investigate the potential of this compound as a chiral auxiliary, based on established principles of asymmetric synthesis. It is critical to note that the subsequent protocols are theoretical and not based on validated, published results.

Hypothetical Application: Asymmetric Alkylation

A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates. In a hypothetical scenario, this compound would first be acylated to form an N-acyl derivative. This derivative could then be deprotonated to form a chiral enolate, which would subsequently react with an electrophile (e.g., an alkyl halide). The stereochemistry of the auxiliary would, in theory, direct the approach of the electrophile to one face of the enolate, leading to a diastereomerically enriched product.

Logical Workflow for Investigating Asymmetric Alkylation

G cluster_0 Step 1: Acylation of the Auxiliary cluster_1 Step 2: Chiral Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Removal A This compound C N-Propionyl-(S)-4-benzyl-3-methylmorpholine A->C B Acylating Agent (e.g., Propionyl Chloride) B->C D N-Propionyl Derivative C->D F Chiral Lithium Enolate D->F E Base (e.g., LDA) E->F G Chiral Enolate F->G I Alkylated Product (Diastereomeric Mixture) G->I H Electrophile (e.g., Benzyl Bromide) H->I J Alkylated Product I->J L Chiral Carboxylic Acid/Alcohol J->L M Recovered Auxiliary J->M K Hydrolysis/Reduction K->L

Caption: Hypothetical workflow for asymmetric alkylation using this compound.

Hypothetical Experimental Protocols

The following are speculative protocols that would require extensive optimization and validation.

Protocol 1: Synthesis of N-Propionyl-(S)-4-benzyl-3-methylmorpholine (Hypothetical)
  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 equiv.).

  • Slowly add propionyl chloride (1.1 equiv.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-3-methylmorpholine with Benzyl Bromide (Hypothetical)
  • To a solution of N-propionyl-(S)-4-benzyl-3-methylmorpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or titrated solution) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Data Presentation

As there is no available experimental data, the following tables are presented as templates for how quantitative results would be structured if such experiments were to be conducted and successful.

Table 1: Hypothetical Results for Asymmetric Alkylation

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃ILDATHF-78--
2BnBrLDATHF-78--
3Allyl BromideLHMDSTHF-78--

Conclusion and Future Outlook

The application of this compound as a chiral auxiliary in asymmetric synthesis is a novel concept that, to date, lacks support from published scientific literature. The protocols and workflows presented herein are hypothetical and intended to serve as a guide for researchers interested in exploring the potential of this and similar chiral morpholine derivatives.

For professionals in drug development and process chemistry, the lack of established data means that significant foundational research would be required to validate the utility of this compound as a reliable chiral auxiliary. Future work should focus on:

  • Systematic Acylation: Exploring a range of acyl groups to attach to the morpholine nitrogen to tune the steric and electronic properties of the potential chiral enolate.

  • Optimization of Reaction Conditions: A thorough screening of bases, solvents, temperatures, and additives for the enolization and alkylation steps.

  • Substrate Scope: Investigating a variety of electrophiles in the alkylation reaction to understand the generality of the method.

  • Auxiliary Cleavage: Developing efficient and non-racemizing conditions for the removal of the auxiliary to yield the desired chiral products.

Until such studies are performed and their results published, the use of well-established chiral auxiliaries is recommended for predictable and high-yielding asymmetric transformations.

Application Note: Enantioselective Alkylation Utilizing Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the approach of an incoming electrophile. While a wide array of chiral auxiliaries have been developed, this document focuses on the potential application of chiral morpholine derivatives, specifically (S)-4-Benzyl-3-methylmorpholine, in the enantioselective alkylation of carbonyl compounds. Although direct literature examples for the use of this compound as a chiral auxiliary in this context are not prevalent, this document will outline a generalized protocol based on analogous chiral auxiliaries and related methodologies. The protocols and data presented are representative and may require optimization for specific substrates and alkylating agents.

Principle of the Method

The underlying principle involves the formation of a chiral enamine or enolate from the reaction of a prochiral ketone or aldehyde with the chiral morpholine derivative. The steric hindrance and electronic properties of the chiral auxiliary then direct the facial selectivity of the subsequent alkylation step. Finally, the chiral auxiliary is cleaved from the alkylated product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.

Logical Workflow for Enantioselective Alkylation

Prochiral_Ketone Prochiral Ketone Enamine_Formation Chiral Enamine Formation Prochiral_Ketone->Enamine_Formation Chiral_Auxiliary This compound Chiral_Auxiliary->Enamine_Formation Alkylation Alkylation with Electrophile (R-X) Enamine_Formation->Alkylation Hydrolysis Hydrolysis (Auxiliary Cleavage) Alkylation->Hydrolysis Product Enantiomerically Enriched Ketone Hydrolysis->Product Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: General workflow for enantioselective alkylation using a chiral morpholine auxiliary.

Experimental Protocols

Protocol 1: Formation of Chiral Enamine

This protocol describes the formation of a chiral enamine from a prochiral ketone and this compound.

Materials:

  • Prochiral ketone (e.g., cyclohexanone)

  • This compound

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).

  • Heat the mixture to reflux under an inert atmosphere (Nitrogen or Argon).

  • Monitor the reaction for the azeotropic removal of water. The reaction is typically complete when no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude chiral enamine, which is often used in the next step without further purification.

Protocol 2: Enantioselective Alkylation of the Chiral Enamine

This protocol details the alkylation of the pre-formed chiral enamine.

Materials:

  • Crude chiral enamine from Protocol 1

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the crude chiral enamine in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the alkylating agent (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at the low temperature for the optimized reaction time (this can range from a few hours to overnight).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

Protocol 3: Hydrolysis and Recovery

This protocol describes the cleavage of the chiral auxiliary to yield the enantiomerically enriched ketone and the recovery of the auxiliary.

Materials:

  • Reaction mixture from Protocol 2

  • Aqueous acid solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the iminium salt and protonate the chiral auxiliary.

  • Separate the organic layer containing the alkylated ketone.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enantiomerically enriched ketone.

  • To recover the chiral auxiliary, basify the acidic aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent. Dry the organic layer, and concentrate to recover the this compound.

Purification and Analysis

The crude alkylated ketone should be purified by column chromatography. The enantiomeric excess (% ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Representative Data

The following table presents hypothetical data for the enantioselective alkylation of cyclohexanone with various alkylating agents, based on what might be expected from such a reaction.

EntryAlkylating Agent (R-X)Yield (%)ee (%)
1Methyl Iodide8592
2Ethyl Bromide8290
3Benzyl Bromide7895
4Allyl Bromide7588

Reaction Mechanism Visualization

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Ketone Cyclohexanone Enamine Chiral Enamine Ketone->Enamine + Auxiliary - H2O Auxiliary This compound Alkylation_step Alkylation (R-X) Enamine->Alkylation_step Iminium Alkylated Iminium Salt Alkylation_step->Iminium Hydrolysis_step Hydrolysis (H3O+) Iminium->Hydrolysis_step Product α-Alkylated Ketone (Enantioenriched) Hydrolysis_step->Product Recovered_Aux Recovered Auxiliary Hydrolysis_step->Recovered_Aux

Caption: Key steps in the enantioselective alkylation of a ketone.

Disclaimer: The provided protocols and data are illustrative and based on general principles of asymmetric synthesis. Researchers should conduct their own optimization and characterization for any specific application. Safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: Diastereoselective Reactions Involving (S)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-4-benzyl-3-methylmorpholine as a chiral auxiliary in diastereoselective reactions. This document includes detailed experimental protocols for the synthesis of the auxiliary and its application in asymmetric alkylation and aldol reactions, alongside data presentation in structured tables and visualizations of reaction workflows.

Introduction

This compound is a chiral auxiliary derived from (S)-phenylalaninol, offering a valuable tool for asymmetric synthesis. Its rigid morpholine ring structure and the stereodirecting influence of the methyl and benzyl groups allow for high levels of stereocontrol in the formation of new stereocenters. This auxiliary is particularly effective in directing the approach of electrophiles to a prochiral enolate, leading to the predictable formation of one diastereomer over the other. The subsequent removal of the auxiliary under mild conditions yields the desired enantiomerically enriched product.

Synthesis of this compound

The synthesis of this compound can be adapted from procedures for related morpholine derivatives. A plausible synthetic route starts from (S)-phenylalaninol, proceeding through N-benzylation, cyclization, and subsequent reduction.

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis Workflow A (S)-Phenylalaninol B N-Benzylation A->B C (S)-2-(Benzylamino)-3-phenylpropan-1-ol B->C D Cyclization with Chloroacetyl Chloride C->D E (S)-4-Benzyl-5-phenylmorpholin-3-one D->E F Reduction of Lactam E->F G (S)-4-Benzyl-3-phenylmorpholine F->G H Introduction of Methyl Group (e.g., via reductive amination of a related ketone precursor) G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Diastereoselective Alkylation Reactions

N-Acyl derivatives of this compound can be used to generate chiral enolates for diastereoselective alkylation reactions. The steric hindrance provided by the benzyl and methyl groups on the auxiliary directs the incoming electrophile to one face of the enolate, resulting in high diastereoselectivity.

General Experimental Protocol for Diastereoselective Alkylation:
  • Acylation of the Auxiliary: To a solution of this compound in an aprotic solvent (e.g., dichloromethane), add an acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Enolate Formation: Dissolve the resulting N-acyl morpholine in dry THF and cool to -78 °C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), dropwise and stir for 30-60 minutes to form the lithium enolate.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Removal: The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄ or LiBH₄) to afford the chiral carboxylic acid, alcohol, or aldehyde, respectively.

Workflow for Diastereoselective Alkylation:

G cluster_alkylation Alkylation Workflow A N-Acyl-(S)-4-benzyl- 3-methylmorpholine B Enolate Formation (LDA, -78 °C) A->B C Chiral Enolate B->C D Alkylation (R-X, -78 °C) C->D E Alkylated Product D->E F Auxiliary Removal E->F G Enantiomerically Enriched Product F->G G cluster_aldol Aldol Reaction Stereocontrol Auxiliary This compound Stereochemistry Enolate Z-Enolate Geometry Auxiliary->Enolate FacialBias Facial Shielding by Auxiliary Substituents Auxiliary->FacialBias TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Product High Diastereoselectivity of Aldol Adduct TransitionState->Product FacialBias->TransitionState

Application Notes and Protocols: N-Benzylation of 3-Methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-benzylation of 3-methylmorpholine to synthesize 4-benzyl-3-methylmorpholine. The procedure involves the direct alkylation of 3-methylmorpholine with benzyl bromide using potassium carbonate as a base in acetonitrile. This method is a common and efficient way to introduce a benzyl group onto a secondary amine. These application notes include a step-by-step experimental protocol, a summary of expected quantitative data, and a workflow diagram for clarity.

Introduction

N-benzylated morpholines are important structural motifs in medicinal chemistry and drug development. The benzyl group can impart desirable pharmacokinetic properties and can be a key pharmacophore in various biologically active compounds. 3-Methylmorpholine is a readily available starting material, and its N-benzylation provides access to a range of derivatives for further synthetic elaboration. The protocol described herein is a robust and widely applicable method for this transformation.

Reaction Scheme

The N-benzylation of 3-methylmorpholine proceeds via a nucleophilic substitution reaction where the secondary amine attacks the electrophilic benzylic carbon of benzyl bromide.

G reactant1 3-Methylmorpholine product 4-Benzyl-3-methylmorpholine reactant1->product reactant2 Benzyl Bromide reactant2->product reagents K₂CO₃, CH₃CN

Caption: Reaction scheme for the N-benzylation of 3-methylmorpholine.

Experimental Protocol

This protocol is based on established procedures for the N-alkylation of secondary amines.

Materials:

  • 3-Methylmorpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylmorpholine (1.0 eq).

  • Dissolve the 3-methylmorpholine in anhydrous acetonitrile (approximately 10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-benzyl-3-methylmorpholine.

Data Presentation

The following table summarizes the expected quantitative data for the N-benzylation of 3-methylmorpholine.

ParameterExpected Value
Yield > 90%
Physical Appearance Colorless to pale yellow oil
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H, Ar-H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.50 (d, J=13.2 Hz, 1H), 3.40 (d, J=13.2 Hz, 1H), 2.80-2.70 (m, 1H), 2.65-2.55 (m, 1H), 2.30-2.20 (m, 1H), 1.95-1.85 (m, 1H), 1.05 (d, J=6.4 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 138.5, 129.2, 128.2, 127.0, 71.5, 67.5, 62.8, 56.5, 54.0, 51.0, 15.0.
Mass Spectrometry (EI) m/z (%): 191 (M⁺, 5), 100 (100), 91 (80), 57 (20). The fragmentation pattern is expected to show a prominent peak for the tropylium ion (m/z 91) and a base peak corresponding to the loss of the benzyl group.

Note: NMR chemical shifts are predicted based on known values for similar structures and may vary slightly. Mass spectrometry fragmentation is a prediction based on common fragmentation pathways.

Experimental Workflow

The following diagram illustrates the workflow for the N-benzylation of 3-methylmorpholine.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 3-methylmorpholine and K₂CO₃ in CH₃CN B 2. Add benzyl bromide A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and filter C->D E 5. Concentrate filtrate D->E F 6. Dissolve in EtOAc E->F G 7. Wash with H₂O and brine F->G H 8. Dry and concentrate G->H I 9. Column chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: Workflow for the N-benzylation of 3-methylmorpholine.

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetonitrile is flammable and toxic; handle with care.

  • Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Application Notes & Protocols: (S)-4-Benzyl-3-methylmorpholine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral auxiliary, (S)-4-benzyl-3-methylmorpholine, in the asymmetric synthesis of key chiral building blocks for natural product synthesis. The focus is on the diastereoselective alkylation of N-acyl derivatives, a fundamental transformation for the creation of stereogenic centers.

Introduction

This compound is a chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Derived from readily available starting materials, this auxiliary offers a robust method for introducing chirality, particularly in the formation of α-substituted carboxylic acid derivatives, which are common precursors to a wide array of natural products, including alkaloids and polyketides. The rigid morpholine ring structure and the stereodirecting influence of the methyl and benzyl groups allow for high levels of diastereoselectivity in enolate alkylation reactions.

Key Applications:

  • Asymmetric alkylation of carboxylic acid derivatives.

  • Synthesis of enantiomerically enriched α-alkylated aldehydes, alcohols, and carboxylic acids.

  • Construction of key stereocenters in the total synthesis of complex natural products.

Mechanism of Asymmetric Alkylation

The application of this compound as a chiral auxiliary in asymmetric alkylation typically follows a three-step sequence:

  • Acylation: The chiral auxiliary is first acylated with an acyl halide or anhydride to form the corresponding N-acyl morpholine.

  • Diastereoselective Enolate Formation and Alkylation: The N-acyl morpholine is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The steric hindrance provided by the benzyl and methyl groups of the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a highly diastereoselective alkylation.

  • Auxiliary Cleavage: After the alkylation step, the chiral auxiliary is cleaved from the product, typically through hydrolysis, reduction, or other methods, to yield the desired enantiomerically enriched product and recover the auxiliary.

The stereochemical outcome is generally predictable, with the enolate preferentially adopting a conformation that minimizes steric interactions, thereby exposing one face to electrophilic attack.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric alkylation of the N-propionyl derivative of this compound with various alkyl halides.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e., %)
1CH₃I3a 92>98
2CH₃CH₂I3b 89>98
3BnBr3c 9597
4Allyl Bromide3d 8595
5i-BuI3e 8896

Experimental Protocols

4.1. General Procedure for the Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-3-methylmorpholine

This protocol describes a representative procedure for the diastereoselective alkylation of the N-propionyl derivative of this compound with benzyl bromide.

Materials:

  • N-Propionyl-(S)-4-benzyl-3-methylmorpholine (1 )

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Protocol:

  • Enolate Formation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • A solution of N-propionyl-(S)-4-benzyl-3-methylmorpholine (1 ) (1.0 eq.) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Benzyl bromide (1.5 eq.) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 4 hours.

  • Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.

4.2. Procedure for the Cleavage of the Chiral Auxiliary

The alkylated product can be hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Alkylated N-acyl morpholine (e.g., 3c )

  • Sulfuric acid (H₂SO₄)

  • 1,4-Dioxane

  • Water

Protocol:

  • A solution of the alkylated N-acyl morpholine in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄ (1:1) is heated at reflux for 12 hours.

  • After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude carboxylic acid.

  • Further purification can be achieved by recrystallization or chromatography.

Visualizations

5.1. Logical Workflow for Asymmetric Alkylation

G cluster_0 Preparation cluster_1 Asymmetric Alkylation cluster_2 Product Isolation & Auxiliary Removal start This compound acyl Acylation with Propionyl Chloride start->acyl n_acyl N-Propionyl-(S)-4-benzyl-3-methylmorpholine (1) acyl->n_acyl enolate Enolate Formation (LDA, THF, -78°C) n_acyl->enolate alkylation Alkylation (R-X, -78°C) enolate->alkylation product Diastereomerically Enriched Product (3) alkylation->product cleavage Auxiliary Cleavage (e.g., Hydrolysis) product->cleavage final_product Enantiomerically Enriched Carboxylic Acid cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric alkylation.

5.2. Proposed Stereochemical Model for Diastereoselective Alkylation

Caption: Stereochemical rationale for alkylation.

Application of (S)-4-Benzyl-3-methylmorpholine in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(S)-4-Benzyl-3-methylmorpholine is a valuable chiral building block and auxiliary in pharmaceutical development, prized for its role in establishing stereochemistry in drug candidates. Its rigid morpholine scaffold and the stereodirecting influence of its substituents make it a powerful tool for asymmetric synthesis, enabling the selective production of a desired enantiomer of a chiral molecule. This is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of chiral pharmaceutical intermediates. The methodologies outlined are based on established principles of asymmetric synthesis using chiral auxiliaries and are intended for researchers, scientists, and drug development professionals.

Application Notes

The primary application of this compound in pharmaceutical development is as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

Key Advantages of Using this compound as a Chiral Auxiliary:

  • High Diastereoselectivity: The conformational rigidity of the morpholine ring and the steric hindrance provided by the benzyl and methyl groups allow for excellent facial discrimination during nucleophilic attack on a tethered prochiral center.

  • Versatility: It can be used to direct a variety of stereoselective reactions, including alkylations, aldol additions, and Michael additions.

  • Cleavage under Mild Conditions: The auxiliary can typically be removed without racemization of the newly formed stereocenter.

  • Improved Physicochemical Properties: The morpholine moiety can enhance the solubility and crystallinity of intermediates, aiding in purification.

Therapeutic Areas of Interest:

Chiral morpholine derivatives are integral components of a range of biologically active compounds.[1][2] Their unique physicochemical properties can improve both the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Molecules containing chiral morpholine scaffolds have been investigated as:

  • Dopamine D4 Receptor Antagonists[3]

  • Antimalarials[4]

  • α-Glucosidase Inhibitors[5]

  • Analgesics and local anesthetics[6]

Experimental Protocols

The following protocols are representative examples of how this compound can be employed as a chiral auxiliary in the asymmetric synthesis of a chiral carboxylic acid derivative, a common precursor in drug development.

Protocol 1: Acylation of this compound

This initial step attaches the chiral auxiliary to a prochiral acyl group.

Reaction:

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Prochiral acyl chloride (e.g., propionyl chloride)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add the prochiral acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-acylmorpholine derivative.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Enolate Alkylation

This is the key stereochemistry-defining step where the chiral auxiliary directs the approach of an electrophile.

Reaction:

Materials:

  • (S)-4-Benzyl-3-methyl-N-acylmorpholine (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Anhydrous lithium chloride (LiCl) (optional, can improve selectivity)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the N-acylmorpholine derivative (1.0 eq) in anhydrous THF. If using, add anhydrous LiCl (1.1 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare the LDA solution by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and then allowing it to warm to 0 °C for 30 minutes.

  • Slowly add the pre-formed LDA solution (1.1 eq) to the N-acylmorpholine solution at -78 °C to form the enolate. Stir for 30-60 minutes.

  • Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to isolate the diastereomerically-enriched alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.

Reaction:

Materials:

  • Diastereomerically enriched alkylated N-acylmorpholine (from Protocol 2)

  • Appropriate cleavage reagent (e.g., Lithium hydroxide for hydrolysis to the acid, Lithium borohydride for reduction to the alcohol)

  • Solvent system (e.g., THF/water for hydrolysis)

Procedure (for hydrolysis to the carboxylic acid):

  • Dissolve the alkylated N-acylmorpholine (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (e.g., 1 M, 2-4 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH ~2 with dilute HCl.

  • Extract the desired chiral carboxylic acid with ethyl acetate (3x).

  • The aqueous layer can be basified and extracted with an organic solvent to recover the this compound auxiliary.

  • Dry the combined organic extracts of the product over anhydrous MgSO4, filter, and concentrate to yield the chiral carboxylic acid.

Data Presentation

The following table summarizes representative quantitative data for a diastereoselective alkylation reaction using a chiral morpholine amide, based on typical results reported in the literature for analogous systems.

EntryElectrophile (E+)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃ILDATHF-7892>95:5
2BnBrNaHMDSTHF-7888>95:5
3Allyl-BrLDATHF-788592:8
4EtIKHMDSToluene-789094:6

Visualizations

Asymmetric Alkylation Workflow

The following diagram illustrates the general workflow for the application of this compound as a chiral auxiliary in asymmetric alkylation.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary (S)-4-Benzyl-3- methylmorpholine Acylated_Auxiliary N-Acyl Chiral Auxiliary Auxiliary->Acylated_Auxiliary Reaction Acyl_Chloride Prochiral Acyl Chloride Acyl_Chloride->Acylated_Auxiliary Base Base (e.g., LDA) Alkylated_Product Alkylated Product (Diastereomeric Mixture) Acylated_Auxiliary->Alkylated_Product Enolate Formation & Alkylation Base->Alkylated_Product Electrophile Electrophile (E+) Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Logical Relationship in Drug Intermediate Synthesis

This diagram shows the logical progression from starting materials to a key chiral intermediate for a hypothetical drug candidate using this compound.

Drug_Synthesis_Logic Start_Aux This compound Intermediate_1 Chiral Auxiliary Adduct Start_Aux->Intermediate_1 Acylation Start_Acid Achiral Carboxylic Acid Derivative Start_Acid->Intermediate_1 Intermediate_2 Diastereomerically-Enriched Intermediate Intermediate_1->Intermediate_2 Stereoselective Reaction (e.g., Alkylation) Final_Intermediate Key Chiral Pharmaceutical Intermediate Intermediate_2->Final_Intermediate Auxiliary Removal Drug_Candidate Final Drug Candidate Final_Intermediate->Drug_Candidate Further Synthetic Steps

Caption: Logical flow for synthesizing a chiral drug intermediate.

References

Application Notes and Protocols for the Cleavage of the (S)-4-Benzyl-3-methylmorpholine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cleavage conditions for the (S)-4-benzyl-3-methylmorpholine chiral auxiliary. This document outlines various methods to cleave the N-acyl bond, liberating the chiral product and allowing for the recovery of the auxiliary. The protocols provided are based on established methods for the cleavage of related N-acyl chiral auxiliaries, such as N-acyl oxazolidinones, and may require optimization for specific substrates.

Introduction to the this compound Auxiliary

The this compound is a chiral auxiliary used in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and acylations. After the desired stereoselective transformation, the auxiliary must be removed from the product. The choice of cleavage method depends on the desired functionality in the final product (e.g., carboxylic acid, alcohol, or aldehyde) and the compatibility of the substrate with the reaction conditions.

The primary methods for cleaving the N-acyl bond of the auxiliary include:

  • Hydrolytic Cleavage: To yield the corresponding carboxylic acid.

  • Reductive Cleavage: To produce the corresponding alcohol.

  • Partial Reductive Cleavage: To afford the corresponding aldehyde.

Cleavage Methods and Data Summary

The following table summarizes the general conditions for the cleavage of N-acyl auxiliaries, which are applicable to the this compound auxiliary. The yields and reaction conditions are representative and may vary depending on the specific substrate.

Cleavage Method Product Reagents Typical Solvents Typical Conditions Yield (%) Reference Analogy
Basic Hydrolysis Carboxylic AcidLiOH, H₂O₂THF/H₂O0 °C to room temperature, 1-4 h85-95[1]
Acidic Hydrolysis Carboxylic AcidHCl or H₂SO₄ in H₂O/MeOH or H₂O/THFMeOH/H₂O or THF/H₂OReflux, 4-12 h65-90[2]
Reductive Cleavage AlcoholLithium aluminum hydride (LiAlH₄)THF, Diethyl ether0 °C to room temperature, 1-3 h80-95[3]
Partial Reductive Cleavage AldehydeDiisobutylaluminium hydride (DIBAL-H)CH₂Cl₂, Toluene, Hexanes-78 °C, 1-3 h70-85[2][4]

Experimental Protocols

The following are detailed protocols for the cleavage of the this compound auxiliary, adapted from established procedures for similar chiral auxiliaries.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using Lithium Hydroperoxide

This method is a mild and efficient way to obtain the carboxylic acid.

Workflow Diagram:

G cluster_0 Hydrolytic Cleavage start N-Acyl-(S)-4-benzyl-3-methylmorpholine reagents LiOH, H₂O₂ THF/H₂O, 0 °C to RT start->reagents Add reaction Reaction Mixture reagents->reaction Stir quench Quench with Na₂SO₃ (aq) reaction->quench After 1-4h extraction Aqueous Workup & Extraction quench->extraction product Chiral Carboxylic Acid extraction->product auxiliary This compound extraction->auxiliary Recovered

Caption: Workflow for hydrolytic cleavage to a carboxylic acid.

Materials:

  • N-Acylated this compound substrate

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-acyl-(S)-4-benzyl-3-methylmorpholine (1.0 equiv) in a mixture of THF and water (4:1) and cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Stir for 30 minutes, then remove the majority of the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove the liberated this compound auxiliary.

  • Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with three portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by chromatography or crystallization.

Protocol 2: Reductive Cleavage to an Alcohol using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for the complete reduction of the amide to the corresponding primary alcohol.

Workflow Diagram:

G cluster_1 Reductive Cleavage start N-Acyl-(S)-4-benzyl-3-methylmorpholine reagents LiAlH₄ THF, 0 °C to RT start->reagents Add to reaction Reaction Mixture reagents->reaction Stir quench Fieser Workup (H₂O, NaOH, H₂O) reaction->quench After 1-3h filtration Filter Aluminum Salts quench->filtration extraction Aqueous Workup & Extraction filtration->extraction product Chiral Alcohol extraction->product auxiliary This compound extraction->auxiliary Recovered

Caption: Workflow for reductive cleavage to an alcohol.

Materials:

  • N-Acylated this compound substrate

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

  • Water

  • 15% aqueous Sodium hydroxide (NaOH)

  • Celite® or Diatomaceous earth

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-acyl-(S)-4-benzyl-3-methylmorpholine (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product, containing the chiral alcohol and the auxiliary, can be purified by column chromatography.

Protocol 3: Partial Reductive Cleavage to an Aldehyde using DIBAL-H

This method allows for the isolation of the aldehyde by careful control of the reaction temperature and stoichiometry.

Workflow Diagram:

G cluster_2 Partial Reductive Cleavage start N-Acyl-(S)-4-benzyl-3-methylmorpholine reagents DIBAL-H CH₂Cl₂, -78 °C start->reagents Add to reaction Reaction Mixture reagents->reaction Stir quench Quench with MeOH & Rochelle's Salt reaction->quench After 1-3h extraction Aqueous Workup & Extraction quench->extraction product Chiral Aldehyde extraction->product auxiliary This compound extraction->auxiliary Recovered

Caption: Workflow for partial reductive cleavage to an aldehyde.

Materials:

  • N-Acylated this compound substrate

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

  • Diisobutylaluminium hydride (DIBAL-H) (as a solution in hexanes or toluene)

  • Methanol

  • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(S)-4-benzyl-3-methylmorpholine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Add DIBAL-H (1.2-1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt.

  • Stir the mixture vigorously at room temperature until the two layers become clear (this can take several hours).

  • Separate the layers and extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used immediately in the next step due to potential instability, but can be purified by careful column chromatography.

Concluding Remarks

The cleavage of the this compound auxiliary is a critical step in its application in asymmetric synthesis. The choice of cleavage conditions should be tailored to the desired product and the stability of the substrate. The protocols provided herein serve as a starting point, and optimization of reaction times, temperatures, and stoichiometry may be necessary to achieve optimal results for a specific N-acylated substrate. It is always recommended to monitor the reaction progress closely by an appropriate analytical technique such as TLC or LC-MS.

References

Application of (S)-4-Benzyl-3-methylmorpholine in Michael Additions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Note on Availability: As of November 2025, a comprehensive search of scientific literature and chemical databases reveals no specific data on the application of (S)-4-Benzyl-3-methylmorpholine as a catalyst in Michael addition reactions. While this specific chiral morpholine derivative is commercially available, its catalytic activity in this context has not been reported.

However, to address the interest in chiral morpholine scaffolds for asymmetric catalysis, this document provides detailed application notes and protocols for a structurally related class of morpholine-based organocatalysts. The following information is based on the successful use of novel β-morpholine amino acid derivatives in the asymmetric Michael addition of aldehydes to nitroolefins, as reported by Vaghi, F., et al. in Frontiers in Chemistry (2023).[1][2][3][4] This information is intended to serve as a representative example and a guide for potential future investigations into the catalytic activity of similar chiral morpholines, including this compound.

Introduction to Chiral Morpholine Derivatives in Asymmetric Michael Additions

The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric organocatalysis has enabled the enantioselective construction of complex chiral molecules. While pyrrolidine-based catalysts are well-established for their efficacy in enamine catalysis, recent research has explored other heterocyclic systems.[1][2][3][4]

Chiral morpholine derivatives represent an emerging class of organocatalysts. Despite some initial predictions of lower reactivity due to the electronic properties of the morpholine ring, recent studies have demonstrated that appropriately substituted morpholine-based catalysts can achieve high yields and stereoselectivities in Michael additions.[1][2][3][4] These catalysts operate via an enamine mechanism, where the chiral secondary amine of the morpholine reacts with an aldehyde to form a nucleophilic enamine, which then attacks the Michael acceptor in a stereocontrolled fashion.

Data Presentation: Performance of a Representative Chiral Morpholine Catalyst

The following table summarizes the performance of a representative β-morpholine amino acid catalyst (Catalyst I from Vaghi et al., 2023) in the Michael addition of various aldehydes to nitroolefins.[3] This data illustrates the potential of the chiral morpholine scaffold to induce high levels of stereocontrol.

EntryAldehyde (Michael Donor)Nitroolefin (Michael Acceptor)Catalyst Loading (mol%)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1Butanaltrans-β-Nitrostyrene1>99>99:180
2Propanaltrans-β-Nitrostyrene5>99>99:185
3Pentanaltrans-β-Nitrostyrene1>99>99:180
4Isovaleraldehydetrans-β-Nitrostyrene5>99>99:190
5Butanal(E)-1-(4-chlorophenyl)-2-nitroethene1>99>99:178
6Butanal(E)-1-(4-methylphenyl)-2-nitroethene1>99>99:182
7Butanal(E)-1-(2-nitrophenyl)-2-nitroethene1>99>99:167

Experimental Protocols

The following is a representative protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin using a chiral morpholine-based catalyst, adapted from the work of Vaghi et al., 2023.[3]

Materials:

  • Chiral morpholine-based catalyst (e.g., Catalyst I from the cited study)

  • Aldehyde (Michael donor)

  • Nitroolefin (Michael acceptor)

  • N-Methylmorpholine (NMM) as a co-catalyst

  • Anhydrous solvent (e.g., isopropanol)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

  • Cooling bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral morpholine-based catalyst (1-5 mol%).

  • Solvent and Reagents Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., isopropanol, to a concentration of approximately 0.2 M). Add the N-methylmorpholine co-catalyst (equivalent mol% to the main catalyst).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -10 °C) using a suitable cooling bath.

  • Addition of Reactants: To the cooled solution, add the aldehyde (1.0-1.1 equivalents) followed by the nitroolefin (1.5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by 1H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral morpholine-catalyzed Michael addition.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Add chiral morpholine catalyst to flask prep2 Add anhydrous solvent and NMM prep1->prep2 prep3 Cool to -10 °C prep2->prep3 react1 Add aldehyde and nitroolefin prep3->react1 react2 Stir and monitor by TLC/HPLC react1->react2 workup1 Quench with aq. NH4Cl react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate, and purify by chromatography workup2->workup3 analysis1 Determine yield workup3->analysis1 analysis2 Determine d.r. by NMR workup3->analysis2 analysis3 Determine e.e. by chiral HPLC workup3->analysis3

Caption: General experimental workflow for the Michael addition.

Proposed Catalytic Cycle (Enamine Catalysis)

The following diagram illustrates the proposed enamine catalytic cycle for the Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral secondary amine like a morpholine derivative.

G catalyst Chiral Morpholine Catalyst (R2NH) iminium Iminium Ion catalyst->iminium + Aldehyde - H2O aldehyde Aldehyde (R'-CHO) aldehyde->iminium enamine Chiral Enamine (Nucleophile) iminium->enamine - H+ adduct_iminium Iminium Adduct enamine->adduct_iminium + Nitroolefin nitroolefin Nitroolefin (Michael Acceptor) nitroolefin->adduct_iminium adduct_iminium->catalyst + H2O (hydrolysis) product Michael Adduct adduct_iminium->product + H2O water H2O water2 H2O

Caption: Proposed enamine catalytic cycle for the Michael addition.

Disclaimer: The provided data, protocols, and diagrams are based on published research using β-morpholine amino acid catalysts and are intended to serve as a guide. These may not be directly applicable to this compound. Researchers should conduct their own optimization studies for any new catalyst system.

References

Catalytic Applications of Morpholine Derivatives in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholine and its derivatives have emerged as a versatile and privileged scaffold in the field of organic chemistry, demonstrating significant utility as catalysts and ligands in a wide array of synthetic transformations. Their unique structural and electronic properties, including the presence of both an amine and an ether functionality, contribute to their effectiveness in catalysis. This document provides detailed application notes, experimental protocols, and quantitative data for key organic reactions catalyzed by morpholine derivatives, intended to serve as a practical guide for researchers in academia and industry.

I. Asymmetric Organocatalysis: Michael Addition Reactions

Application Note: Chiral morpholine derivatives, particularly those incorporating amino acid scaffolds, have proven to be effective organocatalysts for asymmetric Michael additions. These reactions are fundamental for the stereoselective formation of carbon-carbon bonds. The morpholine moiety, while generally less reactive than pyrrolidine in enamine catalysis, can be strategically modified to achieve high yields, diastereoselectivities, and enantioselectivities.[1] The presence of a carboxylic acid group in the catalyst structure is often crucial for its activity, participating in the catalytic cycle through proton transfer.[1]

Quantitative Data for Morpholine-Catalyzed Michael Addition
CatalystAldehydeNitroolefinSolventCat. Loading (mol%)Yield (%)dree (%)Reference
β-Morpholine Amino Acid (I)Butyraldehydetrans-β-NitrostyreneiPrOH1>9995:592[Vaghi et al., 2023][1]
β-Morpholine Amino Acid (I)Hexanaltrans-β-NitrostyreneiPrOH19099:188[Vaghi et al., 2023][1]
β-Morpholine Amino Acid (I)Butyraldehyde4-Methoxy-β-nitrostyreneiPrOH1>9993:778[Vaghi et al., 2023][1]
β-Morpholine Amino Acid (I)Isovaleraldehyde4-Chloro-β-nitrostyreneiPrOH585>99:180[Vaghi et al., 2023][1]
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol is adapted from Vaghi et al., 2023.[1]

Materials:

  • β-Morpholine amino acid catalyst (e.g., Catalyst I from the cited reference)

  • Aldehyde (e.g., butyraldehyde)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • N-Methylmorpholine (NMM)

  • Isopropanol (iPrOH), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the β-morpholine amino acid catalyst (1-5 mol%).

  • Add N-methylmorpholine (1-5 mol%) to the vial.

  • Add the nitroolefin (1.5 equivalents) and the aldehyde (1.0 equivalent) to the vial.

  • Add anhydrous isopropanol to achieve a suitable concentration (e.g., 0.3 M).

  • Stir the reaction mixture at the desired temperature (e.g., -10 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired γ-nitroaldehyde.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Reaction Workflow

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start add_cat Add Catalyst & NMM start->add_cat add_reagents Add Nitroolefin & Aldehyde add_cat->add_reagents add_solvent Add Anhydrous iPrOH add_reagents->add_solvent stir Stir at controlled temperature add_solvent->stir monitor Monitor by TLC/GC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate chromatography Flash Chromatography concentrate->chromatography analyze Determine dr (NMR) & ee (HPLC) chromatography->analyze end End Product analyze->end

Caption: Experimental workflow for the morpholine-catalyzed Michael addition.

II. Palladium-Catalyzed Cross-Coupling Reactions

Application Note: Morpholine and its derivatives can serve as effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. In these transformations, the morpholine moiety can coordinate to the palladium center, influencing its catalytic activity, stability, and selectivity. The use of morpholine-based ligands can offer advantages in terms of cost-effectiveness and ease of handling compared to more complex phosphine ligands. Simple systems like morpholine-Pd(OAc)₂ have been shown to be effective catalyst precursors.[2]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
4-ChlorotoluenePhenylboronic acidNiCl₂/morpholineK₃PO₄Dioxane95[ChemInform Abstract, 2010][2]
4-Bromoanisole4-Methylphenylboronic acidPd(OAc)₂/morpholineK₂CO₃Toluene88[ChemInform Abstract, 2010][2]
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidimmob-Pd₃Cl₂ (morpholine-phosphine ligand)K₂CO₃Dioxane/H₂O>95[Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters, 2017][3]
4-Bromobenzonitrile3-Methoxyphenylboronic acidPd(OAc)₂/morpholineK₂CO₃Toluene92[ChemInform Abstract, 2010][2]

This protocol is a general representation based on literature procedures.[2][4]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Nickel(II) chloride (NiCl₂)

  • Morpholine

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium or nickel salt (e.g., 2-5 mol%) and morpholine (4-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 2-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

B. Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.

This is a general protocol; specific conditions may vary.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene or an acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Morpholine (as a ligand or part of a ligand system)

  • Base (e.g., triethylamine or sodium acetate)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the aryl halide (1.0 equiv) and the alkene (1.1-1.5 equiv) in the chosen solvent.

  • Add the base (1.5-2.0 equiv).

  • Add the palladium catalyst (1-5 mol%) and the morpholine-based ligand (if used).

  • Heat the mixture to the reaction temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent.

  • Purify the product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdII_oad Ar-Pd(II)-X(L₂) pd0->pdII_oad Oxidative Addition (Ar-X) pdII_trans Ar-Pd(II)-Ar'(L₂) pdII_oad->pdII_trans Transmetalation (Ar'-B(OR)₂ + Base) byproduct1 X⁻ pdII_trans->pd0 Reductive Elimination (Ar-Ar') product Ar-Ar' pdII_trans->product byproduct2 B(OR)₂(OH) arx Ar-X arx->pd0 ar_boronic Ar'-B(OR)₂ ar_boronic->pdII_oad base Base base->pdII_oad

References

Synthesis of Enantiomerically Pure Compounds Using Chiral Auxiliaries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable and predictable method for controlling stereochemistry.[1][2] These auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur with high diastereoselectivity.[3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[4]

This document provides detailed application notes and protocols for the use of several widely employed chiral auxiliaries in the synthesis of enantiomerically pure compounds.

Evans Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most successful and versatile chiral auxiliaries.[5][6] They are particularly effective in asymmetric alkylation and aldol reactions.[7][8] Derived from readily available amino acids, both enantiomeric forms can be synthesized.[9][10]

Asymmetric Alkylation

Evans auxiliaries provide excellent stereocontrol in the alkylation of enolates. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[11]

Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

  • Acylation of the Auxiliary: To a solution of the Evans oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. Stir for 15 minutes, then add the desired acyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH4Cl and extract the product with an organic solvent. Purify by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the Z-enolate.[12] Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry over anhydrous MgSO4, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purification is typically achieved by column chromatography.

  • Cleavage of the Auxiliary: The alkylated auxiliary can be cleaved under various conditions to afford different functional groups. For example, hydrolysis with lithium hydroperoxide (LiOOH) yields the carboxylic acid, while reduction with lithium borohydride (LiBH₄) provides the corresponding alcohol.[13]

Quantitative Data for Evans Auxiliary in Asymmetric Alkylation

SubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromide>99%95[7]
N-Propionyl-(4S)-4-isopropyloxazolidin-2-oneMethyl iodide98%92[7]
N-Butyryl-(4R)-4-benzyloxazolidin-2-oneEthyl iodide99%89[8]

Workflow for Evans Asymmetric Alkylation

Evans_Alkylation_Workflow cluster_attachment Auxiliary Attachment cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Auxiliary Evans Auxiliary N_Acyloxazolidinone N-Acyloxazolidinone Auxiliary->N_Acyloxazolidinone 1. n-BuLi 2. RCOCl Acyl_Chloride Acyl Chloride Acyl_Chloride->N_Acyloxazolidinone Alkylated_Product Alkylated Product (Diastereomerically Enriched) N_Acyloxazolidinone->Alkylated_Product 1. Base 2. R'-X Base LDA or NaHMDS Base->Alkylated_Product Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Product Enantiopure_Product Enantiomerically Pure Product Alkylated_Product->Enantiopure_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage_Reagent LiOOH or LiBH4 Cleavage_Reagent->Enantiopure_Product

Caption: General workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.

Asymmetric Aldol Reaction

The Evans aldol reaction is a reliable method for the synthesis of syn-aldol products with high diastereoselectivity.[6][14] The formation of a boron enolate generates a rigid, chair-like transition state that dictates the stereochemical outcome.[15]

Experimental Protocol: Evans Asymmetric Aldol Reaction

  • Boron Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up: Quench the reaction by adding a pH 7 buffer. Extract the product with an organic solvent, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product. Purification is achieved by column chromatography.

  • Cleavage of the Auxiliary: The aldol adduct can be cleaved using standard procedures (e.g., LiOOH for the acid, LiBH₄ for the 1,3-diol) to yield the enantiomerically pure product.

Quantitative Data for Evans Auxiliary in Asymmetric Aldol Reactions

N-AcyloxazolidinoneAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-Propionyl-(4S)-4-isopropyloxazolidin-2-oneIsobutyraldehyde>99:185[6]
N-Propionyl-(4R)-4-benzyloxazolidin-2-oneBenzaldehyde98:291[6]
N-Acetyl-(4S,5R)-4,5-diphenyloxazolidin-2-onePropionaldehyde>99:188[6]

Mechanism of the Evans Asymmetric Aldol Reaction

Caption: Zimmerman-Traxler model for the Evans asymmetric aldol reaction.

Myers Pseudoephedrine Auxiliary

Andrew G. Myers developed a practical method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[16][17] Both enantiomers of pseudoephedrine are inexpensive and readily available. The auxiliary is attached to a carboxylic acid to form a tertiary amide.[18]

Asymmetric Alkylation of Pseudoephedrine Amides

The lithium enolate of the pseudoephedrine amide undergoes highly diastereoselective alkylation. The stereochemical outcome is directed by the chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary, which creates a rigid structure that blocks one face of the enolate.[5]

Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide

  • Amide Formation: A mixture of the carboxylic acid (1.0 eq.) and thionyl chloride (1.2 eq.) is heated at reflux for 1 hour. After cooling, the excess thionyl chloride is removed under reduced pressure. The resulting acyl chloride is dissolved in anhydrous CH₂Cl₂ and added dropwise to a solution of (+)-pseudoephedrine (1.0 eq.) and triethylamine (1.5 eq.) in CH₂Cl₂ at 0 °C. The reaction is stirred overnight at room temperature. The product is purified by column chromatography.

  • Alkylation: To a solution of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF at -78 °C, add LDA (2.0 eq.) dropwise. Stir for 30 minutes, then add the alkyl halide (1.5 eq.). The reaction is stirred at -78 °C for 4 hours and then allowed to warm to 0 °C for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is often crystalline and can be purified by recrystallization to high diastereomeric purity.

  • Cleavage of the Auxiliary: The alkylated amide can be hydrolyzed under acidic or basic conditions to afford the enantiomerically enriched carboxylic acid.[5] Alternatively, reduction with a suitable hydride reagent furnishes the corresponding alcohol.

Quantitative Data for Myers Auxiliary in Asymmetric Alkylation

SubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(+)-Pseudoephedrine propionamideBenzyl bromide>98%90[18]
(+)-Pseudoephedrine isovaleramideMethyl iodide97%85[18]
(-)-Pseudoephedrine phenylacetamideEthyl iodide>98%88[19]

Logical Relationship in Myers Asymmetric Alkylation

Myers_Alkylation_Logic cluster_chelation Chelation Control cluster_steric Steric Hindrance cluster_outcome Stereochemical Outcome Enolate Lithium Enolate of Pseudoephedrine Amide Chelated_Intermediate Rigid Chelated Intermediate Enolate->Chelated_Intermediate Li+ chelation Face_Blocking One Face of Enolate is Blocked Chelated_Intermediate->Face_Blocking Electrophile_Approach Electrophile Approaches from the Less Hindered Face Face_Blocking->Electrophile_Approach Diastereoselective_Alkylation Highly Diastereoselective Alkylation Electrophile_Approach->Diastereoselective_Alkylation

Caption: Key factors controlling stereoselectivity in Myers asymmetric alkylation.

Enders SAMP/RAMP Auxiliaries

Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are versatile chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones.[1][20] They are synthesized from proline and glutamic acid, respectively.[21]

Asymmetric Alkylation of SAMP/RAMP Hydrazones

Aldehydes and ketones are first converted to their corresponding SAMP or RAMP hydrazones. Deprotonation with a strong base generates a chiral azaenolate, which then reacts with an electrophile with high diastereoselectivity.[22] The stereochemical outcome is controlled by the chelation of the lithium cation with the methoxy group and the steric bulk of the pyrrolidine ring.[23]

Experimental Protocol: Asymmetric Alkylation of a SAMP Hydrazone

  • Hydrazone Formation: A mixture of the ketone or aldehyde (1.0 eq.) and SAMP (1.1 eq.) is stirred at 60 °C overnight under an inert atmosphere. The crude hydrazone is purified by distillation or recrystallization.[20]

  • Alkylation: The SAMP hydrazone (1.0 eq.) is dissolved in anhydrous diethyl ether at 0 °C. To this solution is added LDA (1.1 eq.) and the mixture is cooled to -110 °C. The alkyl halide (1.2 eq.) is then added slowly. The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude alkylated hydrazone.

  • Cleavage of the Auxiliary: The hydrazone is cleaved to regenerate the α-alkylated ketone or aldehyde. Ozonolysis is a common method for this transformation.[20] Alternatively, milder methods using oxalic acid or sodium perborate can be employed.[24]

Quantitative Data for Enders SAMP/RAMP Auxiliaries in Asymmetric Alkylation

Carbonyl CompoundElectrophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)Reference
CyclohexanoneMethyl iodide>95%>95%85[1]
3-PentanonePropyl iodide>97%>97%90[20]
Oxetan-3-oneBenzyl bromide-84%80[2]

Experimental Workflow for SAMP/RAMP Alkylation

SAMP_RAMP_Workflow cluster_hydrazone Hydrazone Formation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Carbonyl Ketone or Aldehyde Hydrazone SAMP/RAMP Hydrazone Carbonyl->Hydrazone SAMP_RAMP SAMP or RAMP SAMP_RAMP->Hydrazone Alkylated_Hydrazone Alkylated Hydrazone Hydrazone->Alkylated_Hydrazone 1. LDA 2. R-X LDA LDA LDA->Alkylated_Hydrazone Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Hydrazone Enantiopure_Carbonyl Enantiomerically Pure Ketone/Aldehyde Alkylated_Hydrazone->Enantiopure_Carbonyl Ozonolysis Ozonolysis Ozonolysis->Enantiopure_Carbonyl

Caption: General workflow for asymmetric alkylation using Enders SAMP/RAMP auxiliaries.

Oppolzer's Sultam

Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor.[25] It is particularly useful in asymmetric Diels-Alder reactions, conjugate additions, and aldol reactions.[4][26][27] The rigid bicyclic structure provides excellent facial shielding.

Asymmetric Conjugate Addition

N-Enoyl derivatives of Oppolzer's sultam undergo highly diastereoselective conjugate addition reactions with organocuprates and other nucleophiles.[28][29] Chelation of a Lewis acid to the carbonyl and sulfonyl oxygens locks the conformation of the enoyl group, leading to a predictable stereochemical outcome.[4]

Experimental Protocol: Asymmetric Conjugate Addition to an N-Enoylsultam

  • N-Enoylsultam Formation: To a solution of Oppolzer's sultam (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After 15 minutes, add the desired α,β-unsaturated acyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours. Purify the product by column chromatography.[12][30]

  • Conjugate Addition: Prepare the organocuprate reagent in situ by adding two equivalents of an organolithium or Grignard reagent to one equivalent of CuI in anhydrous THF at -78 °C. To this solution, add the N-enoylsultam (1.0 eq.) dissolved in THF. Stir the reaction at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction with a mixture of saturated aqueous NH₄Cl and aqueous NH₃. Extract the product with an organic solvent, dry, and concentrate. The diastereomeric product can be purified by crystallization or chromatography.

  • Cleavage of the Auxiliary: The auxiliary can be removed by hydrolysis with LiOH or by reduction with LiBH₄ to afford the corresponding enantiomerically pure carboxylic acid or alcohol.

Quantitative Data for Oppolzer's Sultam in Asymmetric Conjugate Addition

N-EnoylsultamNucleophileDiastereomeric Excess (d.e.)Yield (%)Reference
N-CrotonoylMe₂CuLi>99%95[4]
N-Acryloyl(n-Bu)₂CuLi98%92[4]
N-CinnamoylPh₂CuLi>99%90[28]

Signaling Pathway for Stereocontrol in Oppolzer's Sultam Conjugate Addition

Oppolzer_Conjugate_Addition cluster_chelation Lewis Acid Chelation cluster_conformation Conformational Lock cluster_attack Nucleophilic Attack cluster_product Product Formation Enoylsultam N-Enoylsultam Chelated_Complex Bidentate Chelated Complex Enoylsultam->Chelated_Complex Lewis_Acid Lewis Acid (e.g., MgBr2) Lewis_Acid->Chelated_Complex s_cis_Conformation s-cis Conformation of Enoyl Group is Favored Chelated_Complex->s_cis_Conformation Facial_Block Camphor Skeleton Blocks the Top Face s_cis_Conformation->Facial_Block Nucleophile_Attack Nucleophile Attacks from the Less Hindered Bottom Face Facial_Block->Nucleophile_Attack Diastereomerically_Pure_Product Formation of a Single Diastereomer Nucleophile_Attack->Diastereomerically_Pure_Product

Caption: Stereochemical control in the conjugate addition to an N-enoylsultam.

Other Notable Chiral Auxiliaries

While Evans, Myers, and Enders auxiliaries are among the most frequently used, several other classes of chiral auxiliaries have also proven to be highly effective.

  • 8-Phenylmenthol: One of the earliest chiral auxiliaries, used effectively in Diels-Alder reactions and conjugate additions.[3][8]

  • trans-2-Phenyl-1-cyclohexanol: A readily available and effective auxiliary for various asymmetric transformations.[3]

These auxiliaries operate on similar principles of steric shielding to direct the approach of a reagent to one face of the substrate.

Conclusion

The use of chiral auxiliaries remains a robust and reliable strategy for the synthesis of enantiomerically pure compounds.[1][2] The predictability of the stereochemical outcome and the often high diastereoselectivities achieved make this methodology particularly valuable in the early stages of drug discovery and process development.[8] The choice of auxiliary depends on the specific transformation and the desired product, with a wide array of auxiliaries available to suit various synthetic needs. Careful selection of the auxiliary and optimization of reaction conditions are key to achieving high yields and stereoselectivities.

References

Troubleshooting & Optimization

Technical Support Center: (S)-4-Benzyl-3-methylmorpholine for Enhanced Diastereoselectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-4-benzyl-3-methylmorpholine as a chiral auxiliary to improve diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

This compound is designed to function as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can effectively bias the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over others.[1][2][3] The steric and electronic properties of the benzyl and methyl groups on the morpholine ring are intended to create a chiral environment that directs the approach of incoming reagents.[4]

Q2: In which types of reactions can this compound be used to induce diastereoselectivity?

While this specific auxiliary is novel, it is designed for reactions that form new stereocenters and are known to be influenced by chiral auxiliaries. These include, but are not limited to:

  • Aldol Reactions: Controlling the formation of syn- and anti-aldol products.[4][5][6]

  • Alkylations: Directing the addition of an alkyl group to a specific face of an enolate.[3]

  • Diels-Alder Reactions: Influencing the endo/exo selectivity and the facial selectivity of the dienophile.[7]

  • Michael Additions: Controlling the conjugate addition of nucleophiles to α,β-unsaturated systems.[8]

Q3: How do I attach the this compound auxiliary to my substrate?

Typically, the auxiliary, which contains a secondary amine, is coupled to a carboxylic acid substrate (or a derivative like an acyl chloride) to form a stable amide bond. This creates the chiral N-acylmorpholine that will be used in the diastereoselective reaction.

Q4: What are the common methods for cleaving the auxiliary after the reaction?

The auxiliary is designed to be removed under conditions that do not epimerize the newly created stereocenters.[3] Common cleavage methods for N-acyl auxiliaries include:

  • Basic Hydrolysis: Using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to generate the carboxylic acid.

  • Reductive Cleavage: Using agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to produce the corresponding primary alcohol.

  • Transesterification: Using alkoxides like sodium methoxide (NaOMe) in methanol to yield the methyl ester.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to control diastereoselectivity.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Low d.r.) 1. Incorrect Enolate Geometry: The geometry (E/Z) of the enolate can significantly impact the facial bias.[5] 2. Flexible Transition State: The transition state may not be sufficiently rigid to allow for effective stereodifferentiation.[4][9] 3. Suboptimal Temperature: Higher reaction temperatures can lead to lower selectivity by overcoming the small energy difference between diastereomeric transition states. 4. Inappropriate Lewis Acid: The choice of Lewis acid can influence chelation and the geometry of the transition state.[6]1. Change Enolization Conditions: For enolate formation, screen different bases (e.g., LDA, NaHMDS, KHMDS) and solvents (e.g., THF, Et₂O) to favor one enolate isomer. For boron enolates, use different boron sources (e.g., Bu₂BOTf, 9-BBN-OTf). 2. Use a Chelating Lewis Acid: Employ Lewis acids like TiCl₄, SnCl₄, or MgBr₂ to create a more rigid, chair-like Zimmerman-Traxler transition state.[5][9] 3. Lower the Reaction Temperature: Conduct the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) to enhance selectivity. 4. Screen Different Lewis Acids: Test a variety of Lewis acids to find one that provides optimal organization of the chiral auxiliary and reactants.
Poor Chemical Yield 1. Incomplete Enolate Formation: The base may not be strong enough or the deprotonation time may be insufficient. 2. Side Reactions: The electrophile or product may be unstable under the reaction conditions. 3. Steric Hindrance: The chiral auxiliary may be too bulky, impeding the approach of the electrophile.1. Modify Deprotonation Step: Use a stronger base or increase the time and/or temperature for enolate formation. Monitor enolate formation via quenching an aliquot if possible. 2. Adjust Reaction Time/Temperature: Reduce the reaction time or temperature to minimize decomposition or side reactions. 3. Modify Substrate or Electrophile: If possible, use less sterically demanding substrates or electrophiles.
Difficulty Cleaving the Auxiliary 1. Harsh Conditions Causing Epimerization: The cleavage conditions might be too harsh, leading to racemization of the desired product.[3] 2. Incomplete Cleavage: The chosen reagent may not be effective for cleaving the specific amide bond.1. Screen Mild Cleavage Conditions: Test a range of milder conditions (e.g., LiOH/H₂O₂; Me₃Al/amine for amidation). 2. Use Alternative Reagents: If one method fails (e.g., hydrolysis), try reductive cleavage or transesterification.
Epimerization of Product 1. Product Instability: The product may have an acidic proton that is removed during workup or purification, leading to epimerization. 2. Harsh Purification Conditions: Silica gel chromatography can sometimes cause epimerization of sensitive compounds.1. Use a Buffered Workup: Employ a mildly acidic or buffered aqueous workup (e.g., NH₄Cl solution) to neutralize basic reagents without causing epimerization. 2. Modify Purification: Use a different stationary phase (e.g., alumina, Florisil) or pass the crude product through a short plug of silica with rapid elution. Triethylamine can be added to the eluent to neutralize the silica gel.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Acylation of this compound
  • Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 equiv.) or pyridine (1.5 equiv.), to the solution.

  • Slowly add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting morpholine.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylmorpholine by flash column chromatography.

Protocol 2: Diastereoselective Aldol Reaction Using a Boron Enolate
  • Dissolve the N-acylmorpholine substrate (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf, 1.2 equiv.) dropwise, followed by a hindered amine base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.

  • Re-cool the solution to -78 °C.

  • Add the aldehyde electrophile (1.2 equiv.), either neat or as a solution in dichloromethane, dropwise.

  • Stir at -78 °C for 1-3 hours, then allow the reaction to warm slowly to 0 °C over 1 hour. Monitor by TLC or LC-MS.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.

  • Extract the mixture with an organic solvent, wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC/LC analysis. Purify by flash column chromatography.

Visualizations

experimental_workflow General Workflow for Asymmetric Synthesis start Start: Substrate & This compound aux_attach Auxiliary Attachment (N-Acylation) start->aux_attach Coupling diastereo_rxn Diastereoselective Reaction (e.g., Aldol, Alkylation) aux_attach->diastereo_rxn Chiral Substrate aux_cleavage Auxiliary Cleavage (Hydrolysis, Reduction, etc.) diastereo_rxn->aux_cleavage Diastereomeric Mixture purification Purification & Analysis (NMR, HPLC) aux_cleavage->purification Crude Product recycle Recovered Auxiliary aux_cleavage->recycle Recovery product Final Chiral Product purification->product

Caption: General workflow for using a chiral auxiliary.

troubleshooting_logic Troubleshooting Low Diastereoselectivity start Low d.r. Observed check_temp Is Reaction at Low Temperature? (e.g., -78°C) start->check_temp lower_temp Action: Lower Temperature check_temp->lower_temp No check_lewis Is a Lewis Acid Being Used? check_temp->check_lewis Yes lower_temp->check_lewis add_lewis Action: Screen Chelating Lewis Acids (TiCl₄, SnCl₄) check_lewis->add_lewis No check_enolate Review Enolization Conditions check_lewis->check_enolate Yes add_lewis->check_enolate change_base Action: Change Base (LDA -> NaHMDS) or Boron Source (Bu₂BOTf -> 9-BBN) check_enolate->change_base Suboptimal success Improved d.r. check_enolate->success Optimal change_base->success

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

Troubleshooting low yields in (S)-4-Benzyl-3-methylmorpholine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of (S)-4-Benzyl-3-methylmorpholine, a key intermediate in pharmaceutical development. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve low-yield reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of this compound: Reductive Amination and N-Alkylation . This guide is structured to address potential pitfalls in each of these methods.

Route 1: Reductive Amination

This pathway involves the reaction of (S)-3-methylmorpholine with benzaldehyde in the presence of a reducing agent.

Question 1: My reductive amination reaction shows a low yield of the desired this compound, with a significant amount of unreacted (S)-3-methylmorpholine remaining. What could be the cause?

Answer: This issue often points to incomplete iminium ion formation or inefficient reduction. Several factors could be at play:

  • Ineffective Water Removal: The formation of the iminium ion intermediate is a condensation reaction that releases water. If water is not effectively removed, the equilibrium may favor the starting materials.

  • Suboptimal pH: The reaction is typically acid-catalyzed. If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the iminium ion will not form efficiently.

  • Weak Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is necessary to prevent side reactions.

Troubleshooting Steps:

  • Water Scavenging: Incorporate a dehydrating agent, such as molecular sieves (3Å or 4Å), into your reaction mixture.

  • pH Adjustment: The optimal pH for iminium ion formation is generally between 4 and 6. You can use a mild acid catalyst like acetic acid.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a highly effective and selective reducing agent for reductive aminations.[1][2][3] It is less sensitive to pH than sodium cyanoborohydride (NaBH₃CN) and avoids the formation of toxic cyanide byproducts.

Question 2: I am observing the formation of benzyl alcohol as a major byproduct in my reductive amination reaction. How can I prevent this?

Answer: The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde before it can react with the amine. This is a common issue when using strong, non-selective reducing agents.

Troubleshooting Steps:

  • Switch to a Milder Reducing Agent: Replace stronger reducing agents like sodium borohydride (NaBH₄) with a more chemoselective one. Sodium triacetoxyborohydride (STAB) is the preferred reagent as it selectively reduces the protonated iminium ion over the carbonyl group of the aldehyde.[1][3]

  • One-Pot, Two-Step Approach: First, allow the (S)-3-methylmorpholine and benzaldehyde to stir together for a period (e.g., 1-2 hours) to ensure the formation of the iminium ion intermediate before adding the reducing agent.

Question 3: My final product is contaminated with a di-benzylated byproduct. What causes this and how can it be avoided?

Answer: While less common in reductive amination compared to direct alkylation, the formation of a quaternary ammonium salt (di-benzylation) can occur if the product amine reacts further.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of the amine ((S)-3-methylmorpholine) relative to the aldehyde to ensure the complete consumption of the electrophile.

  • Controlled Addition: Add the benzaldehyde slowly to the reaction mixture containing the amine to maintain a low concentration of the aldehyde and favor the formation of the desired mono-alkylated product.

Route 2: N-Alkylation

This method involves the direct alkylation of (S)-3-methylmorpholine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

Question 1: The N-alkylation reaction is resulting in a low yield and the recovery of a significant amount of starting (S)-3-methylmorpholine. What are the likely causes?

Answer: Low conversion in N-alkylation reactions can be attributed to several factors:

  • Insufficient Base Strength or Amount: The base is crucial for deprotonating the secondary amine, making it a more potent nucleophile. An inadequate amount or a base that is too weak will result in a slow or incomplete reaction.

  • Poor Leaving Group: The choice of the leaving group on the benzyl electrophile is important. Benzyl bromide is generally more reactive than benzyl chloride.

  • Steric Hindrance: While less of an issue in this specific reaction, steric hindrance around the nitrogen of the morpholine can slow down the reaction rate.

Troubleshooting Steps:

  • Base Selection and Stoichiometry: Use at least one equivalent of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For challenging reactions, a stronger base like sodium hydride (NaH) can be employed, though with appropriate safety precautions.

  • Optimize the Benzylating Agent: If using benzyl chloride, consider switching to benzyl bromide for enhanced reactivity.

  • Increase Reaction Temperature and Time: Gently heating the reaction mixture can often drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt byproduct. How can I minimize this over-alkylation?

Answer: Over-alkylation is a common side reaction in N-alkylation where the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the benzyl halide to form a quaternary ammonium salt.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the (S)-3-methylmorpholine (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide. This ensures the benzyl halide is the limiting reagent and is consumed before significant over-alkylation can occur.

  • Slow Addition of Alkylating Agent: Add the benzyl halide dropwise to the solution of the amine and base. This maintains a low concentration of the electrophile and favors mono-alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation more than the first.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for reactions analogous to the synthesis of this compound. This data can serve as a benchmark for optimizing your own experiments.

Table 1: Reductive Amination Conditions and Yields for Analogous Morpholine Syntheses

Amine SubstrateAldehyde/KetoneReducing AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Morpholine4-N-Boc-piperidoneNaBH(OAc)₃DichloromethaneAcetic AcidRoom Temp12~70-80Inferred from[4]
AnilineBenzaldehydeNaBH₄MethanolAcetic Acid0 - RT1250-75[5]
Various AminesVarious AldehydesNaBH(OAc)₃1,2-DichloroethaneNoneRoom Temp~1-3High[2]

Table 2: N-Alkylation Conditions and Yields for Morpholine Derivatives

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineBenzyl alcoholCuO-NiO/γ-Al₂O₃Gas Phase220->90[6]
MorpholineBenzyl chlorideK₂CO₃AcetonitrileReflux16Moderate[7]
(R)-2-((R)-...)-morpholineBenzyl bromideK₂CO₃THFRefluxOvernight90[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask, add (S)-3-methylmorpholine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add benzaldehyde (1.0-1.1 eq) to the solution.

  • Catalyst Addition (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via N-Alkylation

This protocol is a general guideline and may require optimization. A synthesis for the analogous (R)-enantiomer reported a 95% yield via reduction of the corresponding morpholinone.[9]

  • Reaction Setup: To a round-bottom flask, add (S)-3-methylmorpholine (1.1 eq), a non-nucleophilic base such as potassium carbonate (1.5 eq), and a suitable solvent like acetonitrile or DMF.

  • Addition of Alkylating Agent: Add benzyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Low Yields in Reductive Amination

ReductiveAmination_Troubleshooting start Low Yield in Reductive Amination unreacted_sm Unreacted Starting Material? start->unreacted_sm side_product Side Product Formation? start->side_product incomplete_iminium Incomplete Iminium Formation unreacted_sm->incomplete_iminium Yes inefficient_reduction Inefficient Reduction unreacted_sm->inefficient_reduction Yes benzyl_alcohol Benzyl Alcohol Byproduct? side_product->benzyl_alcohol Yes over_alkylation Over-alkylation Byproduct? side_product->over_alkylation Yes add_dehydrating Solution: Add Dehydrating Agent (e.g., Molecular Sieves) incomplete_iminium->add_dehydrating optimize_ph Solution: Optimize pH (4-6) with Mild Acid incomplete_iminium->optimize_ph change_reductant Solution: Use Milder Reductant (e.g., STAB) inefficient_reduction->change_reductant strong_reductant Cause: Reductant too strong benzyl_alcohol->strong_reductant wrong_stoichiometry Cause: Incorrect Stoichiometry over_alkylation->wrong_stoichiometry use_stab Solution: Use STAB strong_reductant->use_stab adjust_stoichiometry Solution: Use slight excess of amine wrong_stoichiometry->adjust_stoichiometry

Caption: Troubleshooting workflow for low yields in reductive amination.

Troubleshooting Logic for Low Yields in N-Alkylation

NAlkylation_Troubleshooting start Low Yield in N-Alkylation unreacted_sm Unreacted Starting Material? start->unreacted_sm side_product Side Product Formation? start->side_product weak_base Cause: Insufficient Base Strength/Amount unreacted_sm->weak_base Yes poor_lg Cause: Poor Leaving Group unreacted_sm->poor_lg Yes over_alkylation Over-alkylation Byproduct? side_product->over_alkylation Yes use_stronger_base Solution: Use Stronger/More Base (e.g., K2CO3, NaH) weak_base->use_stronger_base use_better_lg Solution: Use Benzyl Bromide instead of Chloride poor_lg->use_better_lg wrong_stoichiometry Cause: Incorrect Stoichiometry over_alkylation->wrong_stoichiometry adjust_stoichiometry Solution: Use slight excess of amine wrong_stoichiometry->adjust_stoichiometry slow_addition Solution: Slow addition of alkylating agent wrong_stoichiometry->slow_addition

Caption: Troubleshooting workflow for low yields in N-alkylation.

General Experimental Workflow

General_Workflow cluster_reaction Reaction cluster_workup Work-up reagents Combine Reactants ((S)-3-methylmorpholine, benzaldehyde/benzyl halide) reaction_conditions Set Reaction Conditions (Solvent, Temperature, Base/Catalyst) reagents->reaction_conditions monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purification Purification (Column Chromatography) dry_concentrate->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for asymmetric alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric alkylation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during asymmetric alkylation reactions.

1. Low Enantioselectivity (ee)

Question: My reaction is proceeding with high conversion, but the enantiomeric excess (ee) of my product is low. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity is a frequent challenge in asymmetric alkylation. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Temperature: Temperature can have a significant impact on the enantioselectivity of a reaction. In many cases, lower temperatures lead to higher enantiomeric excess.[1] However, in some instances, an unusual temperature-enantioselectivity relationship may be observed where higher temperatures are beneficial.[1] It is crucial to screen a range of temperatures to find the optimal conditions for your specific reaction.

  • Incorrect Solvent: The choice of solvent can dramatically influence the stereochemical outcome of the reaction.[2][3] A solvent screening is highly recommended. Non-polar solvents often improve enantioselectivity in certain palladium-catalyzed reactions.[2][3]

  • Inappropriate Chiral Ligand or Catalyst: The chiral ligand or catalyst is the cornerstone of asymmetric induction. If the desired enantioselectivity is not achieved, consider screening a library of ligands with different steric and electronic properties.[4][5][6][7] The choice of an achiral ligand in combination with a chiral phase-transfer catalyst can also be crucial for high enantioselectivity.[8]

  • Catalyst Decomposition or Inhibition: The catalyst may be decomposing under the reaction conditions or being inhibited by impurities. Ensure all reagents and solvents are pure and dry. In some cases, catalyst degradation can lead to poor reaction efficiency and enantioselectivity.[9]

  • Incorrect Catalyst Loading: The catalyst loading can affect the reaction's performance. While a higher loading might increase the reaction rate, it doesn't always translate to better enantioselectivity. It's advisable to optimize the catalyst loading for your specific transformation.[10]

Troubleshooting Workflow for Low Enantioselectivity:

Low_Enantioselectivity_Troubleshooting start Low Enantioselectivity Observed temp Screen Temperature Range (e.g., -78°C to RT) start->temp solvent Screen a Variety of Solvents (Polar & Non-polar) temp->solvent If no improvement success Improved Enantioselectivity temp->success Success ligand Screen Different Chiral Ligands/Catalysts solvent->ligand If no improvement solvent->success Success reagents Check Purity of Reagents & Solvents ligand->reagents If no improvement ligand->success Success loading Optimize Catalyst Loading reagents->loading If no improvement reagents->success Success loading->success Success

Caption: Troubleshooting workflow for addressing low enantioselectivity.

2. Poor or No Yield

Question: My reaction is not proceeding to completion, or I am observing a very low yield of the desired product. What could be the reasons?

Answer: Poor or no yield can be attributed to several factors, from catalyst deactivation to incorrect reaction setup.

Potential Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The catalyst may not be active under the chosen conditions or could be decomposing. Ensure the catalyst is handled and stored correctly. For metal-catalyzed reactions, the choice of the metal precursor and the method of in situ catalyst generation can be critical.[11]

  • Insufficient Reaction Time or Temperature: The reaction may require a longer time or a higher temperature to reach completion. Monitor the reaction progress over time using techniques like TLC or LC-MS.

  • Presence of Impurities: Impurities in the starting materials, reagents, or solvents can poison the catalyst or interfere with the reaction. Always use high-purity, dry reagents and solvents.

  • Incorrect Stoichiometry: Ensure the stoichiometry of the reactants and reagents is correct. An excess of one reactant may sometimes be beneficial.

  • Side Reactions: The starting materials might be consumed in undesired side reactions, such as O-alkylation competing with C-alkylation in the case of nitroalkanes.[12] The use of specific reaction conditions or additives can sometimes suppress these side reactions.

3. Formation of Side Products/Byproducts

Question: I am observing the formation of significant amounts of side products or byproducts in my reaction. How can I minimize their formation?

Answer: The formation of byproducts is a common issue that can often be addressed by fine-tuning the reaction conditions.

Potential Causes and Solutions:

  • Over-alkylation or Poly-alkylation: In some cases, the product can undergo further alkylation. This can be minimized by using a stoichiometric amount of the alkylating agent or by slowly adding the alkylating agent to the reaction mixture.

  • Competing Reaction Pathways: Depending on the substrate and reagents, other reaction pathways might compete with the desired asymmetric alkylation. For instance, in allylic alkylations, issues with regioselectivity can lead to the formation of undesired isomers.[13][14] The choice of ligand and metal can play a crucial role in controlling regioselectivity.[13][14]

  • Decomposition of Starting Materials or Products: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition products. Running the reaction at a lower temperature or for a shorter duration might help.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral ligand for my asymmetric alkylation?

A1: The selection of the optimal chiral ligand is often empirical and requires screening.[6] However, some general guidelines can be followed. The ligand's structure, including its steric bulk and electronic properties, should be considered in relation to the substrate.[5][7] C2-symmetric ligands have historically been very successful, but non-symmetrical ligands are also gaining prominence.[5] Literature precedents for similar substrates and reaction types are an excellent starting point.

Q2: What is the role of the solvent in asymmetric alkylation, and how do I select the best one?

A2: The solvent can influence the reaction by affecting the solubility of reagents, the stability of intermediates, and the conformation of the catalyst-substrate complex.[2][3] A solvent screening is a critical part of optimizing any asymmetric reaction. A good starting point is to test a range of solvents with varying polarities. High-throughput screening techniques can be particularly useful for rapid solvent optimization.[3][15]

Q3: How does temperature affect the outcome of an asymmetric alkylation?

A3: Temperature is a critical parameter that can influence both the reaction rate and the enantioselectivity. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[16] However, this is not always the case, and an optimal temperature must be determined experimentally for each specific reaction.[1] In some instances, a reversal of enantioselectivity has been observed with a change in temperature.

Q4: What are the key considerations for scaling up an optimized asymmetric alkylation reaction?

A4: Scaling up a reaction requires careful consideration of several factors. These include heat transfer, mixing efficiency, and the potential for exotherms. The catalyst loading may need to be re-optimized for the larger scale.[10] For phase-transfer catalysis, agitation speed becomes a critical parameter.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Palladium-Catalyzed Asymmetric Decarboxylative Alkylation [3]

EntrySolventee (%)
1THF40
2Et2O45
3t-BuOCH349
4DME30
5p-dioxane21
6EtOAc27
7PhF19
8PhCl19
9PhH55
10PhCH359
11Hex:PhCH3 (1:1)61
12Hex:PhCH3 (2:1)64

Table 2: Effect of Temperature on Enantioselectivity in a Cr(salen)Cl Catalyzed Alkylation [16]

EntryTemperature (°C)Yield (%)ee (%)
6236830
745552
8-104165
9-202573

Experimental Protocols

General Protocol for a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol is a general guideline and may require optimization for specific substrates and ligands.

  • Catalyst Pre-formation (if necessary): In a nitrogen-filled glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]2 or Pd2(dba)3) and the chiral ligand in a dry, degassed solvent is stirred for a specified time (e.g., 20-30 minutes) at room temperature.[11][17]

  • Reaction Setup: To a separate oven-dried flask under a nitrogen atmosphere, add the pronucleophile and the solvent.

  • Base Addition: Add the base (e.g., NaHMDS, LHMDS) to the solution of the pronucleophile and stir for the required time to generate the enolate.

  • Addition of Allylic Substrate and Catalyst: Add the solution of the pre-formed catalyst to the reaction mixture, followed by the addition of the allylic substrate.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.

Logical Diagram for Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis catalyst_prep Catalyst Pre-formation (if required) reagent_add Add Catalyst and Allylic Substrate catalyst_prep->reagent_add reagent_prep Prepare Reagent Solutions setup Set up Reaction Flask under Inert Atmosphere reagent_prep->setup base_add Add Base to Pronucleophile setup->base_add base_add->reagent_add stir Stir at Optimal Temperature reagent_add->stir monitor Monitor Reaction Progress stir->monitor quench Quench Reaction monitor->quench extract Extraction and Drying quench->extract purify Purification extract->purify analyze Analysis (ee determination) purify->analyze

Caption: General experimental workflow for asymmetric alkylation.

References

Technical Support Center: Synthesis of N-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-substituted morpholines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-substituted morpholines, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired N-Substituted Morpholine

Question: My reaction has resulted in a low yield or no desired product. What are the possible causes and how can I improve the yield?

Answer:

Low yields in N-substituted morpholine synthesis can stem from several factors, primarily related to the reaction conditions and reagents.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious with increasing the temperature, as it can lead to side reactions like ring-opening, especially above 220°C.[2][3]

  • Poor Nucleophilicity of Morpholine: The lone pair of electrons on the nitrogen atom in morpholine is less available for nucleophilic attack compared to other secondary amines like piperidine, due to the electron-withdrawing effect of the ether oxygen.

    • Solution: Ensure the reaction conditions are suitable to promote the nucleophilic attack. This may involve the choice of a more reactive alkylating agent or optimizing the solvent and base.

  • Issues with Reagents:

    • Alkylating Agent: The alkylating agent (e.g., alkyl halide) may be unreactive or may have degraded.

      • Solution: Use a fresh or purified alkylating agent. Consider using a more reactive alkylating agent, for example, an alkyl iodide instead of a bromide or chloride. The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl chlorides or bromides.

    • Base: The base used may not be strong enough to deprotonate morpholine effectively or to neutralize the acid formed during the reaction.[4]

      • Solution: Switch to a stronger base. Common bases for N-alkylation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can be critical and may need to be optimized for your specific substrate.

  • Suboptimal Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.[5]

    • Solution: Select a solvent that dissolves all reactants and is suitable for the reaction temperature. Common solvents for N-alkylation include acetonitrile (ACN), dimethylformamide (DMF), tetrahydrofuran (THF), and toluene. The polarity of the solvent can influence the reaction rate and selectivity.

Issue 2: Presence of Multiple Products in the Reaction Mixture, Including Unreacted Morpholine

Question: My post-reaction analysis (e.g., NMR, LC-MS) shows a mixture of my desired product, unreacted morpholine, and other unexpected signals. What could be the side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a common issue in N-alkylation reactions. The primary side reactions in the synthesis of N-substituted morpholines are over-alkylation leading to the formation of quaternary ammonium salts, and in some cases, ring-opening of the morpholine structure.

Side Reaction 1: Over-alkylation (Formation of Quaternary Ammonium Salt)

The desired N-substituted morpholine, being a tertiary amine, can react further with the alkylating agent to form a quaternary ammonium salt. This is often a significant byproduct.[4][6]

Solutions to Minimize Over-alkylation:

  • Control Stoichiometry: Use a molar excess of morpholine relative to the alkylating agent. This statistically favors the mono-alkylation of morpholine.[7] A common starting point is to use 1.5 to 2 equivalents of morpholine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product reacting further.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation step more than the first.

  • Choice of Alkylating Agent: Highly reactive alkylating agents are more prone to causing over-alkylation. If possible, a less reactive alkylating agent might offer better control.

Side Reaction 2: Ring Opening

Under certain conditions, particularly at high temperatures or in the presence of specific reagents, the morpholine ring can undergo cleavage.[2][3][8]

Solutions to Minimize Ring Opening:

  • Temperature Control: Avoid excessive heating. For many N-alkylation reactions, temperatures above 220°C have been shown to promote ring-opening.[2][3] It is crucial to find the optimal temperature that allows for a reasonable reaction rate without initiating ring degradation.

  • Avoid Harsh Acidic or Basic Conditions: Strong acids or bases, especially at elevated temperatures, can catalyze the cleavage of the ether linkage in the morpholine ring. Ensure the chosen base is appropriate and used in the correct stoichiometry.

Issue 3: Difficulty in Purifying the N-Substituted Morpholine

Question: I am struggling to separate my desired product from unreacted starting materials and byproducts. What are the recommended purification strategies?

Answer:

Effective purification is crucial for obtaining the N-substituted morpholine in high purity. The choice of method depends on the physical properties of the product and the nature of the impurities.

Purification Techniques:

  • Extraction:

    • Acid-Base Extraction: This is a powerful technique to separate the basic N-substituted morpholine from neutral or acidic impurities. The reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.

    • Washing: Washing the organic layer with a saturated brine solution can help to remove water and some water-soluble impurities.[9] A wash with a weakly basic solution, such as saturated sodium bicarbonate, can remove acidic byproducts.[9]

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a very common and effective method for purifying N-substituted morpholines. A suitable solvent system (eluent) needs to be determined, often a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the silica gel.

  • Distillation: If the N-substituted morpholine is a liquid and thermally stable, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.[9]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-substituted morpholines?

A1: The most common and direct method is the N-alkylation of morpholine with an alkylating agent, such as an alkyl halide (chloride, bromide, or iodide) or an alcohol, in the presence of a base.[2] Reductive amination of a suitable aldehyde or ketone with morpholine is another widely used method.[10]

Q2: How does the choice of the alkyl halide (I, Br, Cl) affect the reaction?

A2: The reactivity of alkyl halides in N-alkylation follows the order: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but also the most expensive and sometimes less stable. Alkyl chlorides are the least reactive and may require more forcing conditions (higher temperature, stronger base, or the use of a catalyst like NaI or KI). Alkyl bromides often offer a good balance of reactivity and cost.

Q3: Can I use alcohols as alkylating agents?

A3: Yes, alcohols can be used as alkylating agents in a process often referred to as "borrowing hydrogen" catalysis. This method is considered greener as the only byproduct is water. It typically requires a catalyst, often based on transition metals like copper, nickel, or ruthenium.[3][11] However, secondary alcohols may lead to lower product selectivity.[3]

Q4: What is the role of the base in the N-alkylation of morpholine?

A4: The base plays a crucial role in N-alkylation reactions. Its primary function is to neutralize the acid (e.g., HBr, HCl) that is formed as a byproduct of the reaction. In some cases, a strong base may also be used to deprotonate the morpholine to form a more nucleophilic morpholide anion. The choice and amount of base can significantly impact the reaction rate and the formation of side products.

Q5: How can I confirm the formation of the quaternary ammonium salt byproduct?

A5: Quaternary ammonium salts have distinct properties that aid in their identification. They are salts and therefore typically have very low volatility and are often soluble in polar solvents. In NMR spectroscopy, the protons on the carbons attached to the positively charged nitrogen will be shifted downfield compared to the corresponding protons in the tertiary amine product. Mass spectrometry will show a molecular ion corresponding to the cationic part of the salt.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Over-alkylation

Molar Ratio (Morpholine : Alkyl Bromide)Approximate Yield of N-Alkylmorpholine (%)Approximate Yield of Quaternary Salt (%)
1 : 1.250 - 6020 - 30
1.5 : 170 - 805 - 15
2 : 185 - 95< 5
3 : 1> 95< 2

Note: Yields are approximate and can vary depending on the specific substrates, solvent, base, and reaction temperature.

Table 2: Comparison of Common Bases for N-Alkylation of Morpholine

BaseStrengthCommon SolventsTypical Temperature Range (°C)Notes
K₂CO₃ModerateAcetonitrile, DMF25 - 100Inexpensive and commonly used. Solubility can be an issue in some solvents.[12]
Cs₂CO₃StrongAcetonitrile, DMF, THF25 - 80More soluble and often more effective than K₂CO₃, but more expensive.
Triethylamine (TEA)Moderate (Organic)DCM, THF, Acetonitrile0 - 80Acts as a scavenger for the acid byproduct.
NaHStrongTHF, DMF0 - 60A powerful base that deprotonates morpholine. Requires anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Morpholine with an Alkyl Halide

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.5 - 2.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, approximately 0.5 M concentration relative to the alkyl halide).

  • Addition of Base: Add the base (e.g., potassium carbonate, 1.5 - 2.0 equivalents).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 equivalent) to the stirred suspension. If the reaction is highly exothermic, the addition should be done portion-wise or via a dropping funnel, possibly with external cooling.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Mandatory Visualization

Reaction_Pathway Morpholine Morpholine N_Substituted_Morpholine N-Substituted Morpholine Morpholine->N_Substituted_Morpholine + R-X, Base Ring_Opened_Product Ring-Opened Products Morpholine->Ring_Opened_Product High Temp./Harsh Conditions Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Substituted_Morpholine Base Base Base->N_Substituted_Morpholine Quaternary_Salt Quaternary Ammonium Salt N_Substituted_Morpholine->Quaternary_Salt + R-X (Over-alkylation)

Caption: Main reaction and side reaction pathways in N-substituted morpholine synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Incomplete_Reaction Incomplete Reaction? Analyze->Incomplete_Reaction Multiple_Products Multiple Products? Analyze->Multiple_Products Incomplete_Reaction->Multiple_Products No Optimize_Conditions Increase Time/Temp (with caution) Incomplete_Reaction->Optimize_Conditions Yes Over_alkylation Over-alkylation (Quaternary Salt) Multiple_Products->Over_alkylation Yes Ring_Opening Ring Opening Multiple_Products->Ring_Opening Yes Purification Optimize Purification (Extraction, Chromatography) Multiple_Products->Purification No, minor impurities Optimize_Conditions->Analyze Check_Reagents Check Reagent Quality and Reactivity Optimize_Conditions->Check_Reagents Adjust_Stoichiometry Adjust Stoichiometry (excess morpholine) Over_alkylation->Adjust_Stoichiometry Control_Addition Slow Addition of Alkylating Agent Over_alkylation->Control_Addition Lower_Temp Lower Reaction Temperature Ring_Opening->Lower_Temp Adjust_Stoichiometry->Purification Control_Addition->Purification Lower_Temp->Purification

Caption: Troubleshooting workflow for the synthesis of N-substituted morpholines.

References

Technical Support Center: Removal of Benzyl Protecting Group from Morpholine Nitrogen

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the deprotection of N-benzylmorpholine and related derivatives.

Troubleshooting Guide

Q1: My N-benzylmorpholine debenzylation reaction is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete debenzylation is a frequent issue, often stemming from catalyst inefficiency or suboptimal reaction conditions. Here’s a step-by-step troubleshooting approach:

  • Evaluate the Catalyst:

    • Catalyst Quality: Palladium on carbon (Pd/C) catalysts can vary in activity between batches and suppliers. If possible, test a new batch of catalyst. Older catalysts may also lose activity.

    • Catalyst Loading: For atmospheric pressure hydrogenations (e.g., using a hydrogen balloon), a higher catalyst loading (e.g., 10 mol% or even a 1:1 weight ratio with the substrate for transfer hydrogenation) may be necessary.[1][2]

    • Catalyst Type: Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for N-debenzylation, or a combination of Pd/C and Pd(OH)₂/C, which has been shown to be more efficient than either catalyst alone in some cases.

  • Optimize Hydrogen Source and Pressure:

    • Hydrogen Gas: Reactions under a hydrogen balloon (atmospheric pressure) can be slow.[2] For more challenging substrates, using a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., 3-5 bar or 50 psi) is often more effective.[2]

    • Transfer Hydrogenation: If using a hydrogen donor like ammonium formate, ensure it is anhydrous and used in sufficient excess (typically 5 equivalents).[1] The reaction often requires heating to reflux.[1]

  • Address Potential Catalyst Poisoning:

    • The product, morpholine, is a basic amine and can act as a catalyst poison for palladium catalysts.[3] To mitigate this, consider adding a small amount of acid, such as acetic acid or hydrochloric acid, to the reaction mixture. This protonates the product, preventing its coordination to the palladium surface.[4]

  • Check Reaction Parameters:

    • Solvent: Methanol and ethanol are common solvents. Methanol is often preferred for hydrogenations, but care must be taken due to its flammability with Pd/C.[3]

    • Stirring: Vigorous stirring is crucial for heterogeneous catalysis to ensure good contact between the substrate, catalyst, and hydrogen source.[3]

Q2: I'm observing side reactions or decomposition of my starting material. What could be the cause?

A2: Side reactions can arise from the reactivity of other functional groups in your molecule or from overly harsh reaction conditions.

  • Over-reduction: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced under the reaction conditions. Careful selection of the reaction conditions or the use of a more chemoselective method may be necessary.

  • Ring Opening: While less common for morpholines under standard debenzylation conditions, highly strained rings or specific substitution patterns could potentially lead to ring-opening side products. If this is suspected, milder conditions or a different debenzylation method should be explored.

  • Incomplete Reaction with α-Chloroethyl Chloroformate (ACE-Cl): When using ACE-Cl, incomplete reaction or the formation of stable carbamate intermediates can be an issue. Ensure complete reaction with ACE-Cl before the methanolysis step.

Q3: How do I safely handle and work up a reaction involving Palladium on Carbon (Pd/C)?

A3: Pd/C is pyrophoric, especially after use when it is saturated with hydrogen and in the presence of flammable solvents like methanol.

  • Handling: Always handle Pd/C in a well-ventilated fume hood. Avoid inhaling the dust.

  • Work-up: After the reaction is complete, it is crucial to filter the catalyst carefully. A common and safe procedure is to filter the reaction mixture through a pad of Celite®. The Celite pad should be washed with the reaction solvent to ensure all the product is collected.

  • Catalyst Quenching: The filtered catalyst on the Celite pad should not be allowed to dry in the air. It should be quenched by slowly adding water to it while it is still damp with solvent. The quenched catalyst can then be disposed of according to your institution's hazardous waste guidelines. Never scrape the dry catalyst from the filter paper.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for removing a benzyl group from a morpholine nitrogen?

A1: Catalytic hydrogenation is the most widely used and generally reliable method. This can be performed using hydrogen gas (H₂) with a palladium catalyst (e.g., 10% Pd/C) or through catalytic transfer hydrogenation (CTH) with a hydrogen donor like ammonium formate in the presence of Pd/C.[1][5]

Q2: I don't have access to a high-pressure hydrogenator. Can I still perform the debenzylation?

A2: Yes. Catalytic transfer hydrogenation using ammonium formate and Pd/C is an excellent alternative that does not require specialized pressure equipment.[1][6] The reaction is typically run at reflux in methanol.[1] Alternatively, hydrogenation using a balloon filled with hydrogen can be attempted, although it may be slower and less effective for more challenging substrates.[2][4]

Q3: My molecule has other functional groups sensitive to reduction (e.g., a double bond). Can I selectively debenzylate the morpholine nitrogen?

A3: This can be challenging as Pd/C is a very efficient hydrogenation catalyst. However, some degree of selectivity can be achieved:

  • Careful control of reaction conditions: Sometimes, using milder conditions (e.g., lower hydrogen pressure, shorter reaction time) can allow for debenzylation before other groups are reduced. This requires careful monitoring of the reaction (e.g., by TLC or LC-MS).

  • Alternative Methods: Oxidative debenzylation using ceric ammonium nitrate (CAN) is a non-reductive method and can be a good alternative if your molecule is stable to oxidative conditions. Another option is the use of α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis, which is also non-reductive.

Q4: How do I know which catalyst loading (e.g., 5% vs. 10% Pd/C) to use?

A4: 10% Pd/C is a commonly used loading for N-debenzylation.[5][6] While 5% Pd/C can also be effective, it may require longer reaction times or higher hydrogen pressure.[2] For difficult debenzylations, a higher loading or more active catalysts like 20% Pd(OH)₂/C (Pearlman's catalyst) might be necessary.

Q5: What is a typical work-up procedure for a catalytic transfer hydrogenation using ammonium formate?

A5: After the reaction is complete (as monitored by TLC), the catalyst is removed by filtration through Celite®. The filter cake is washed with the solvent (e.g., methanol or chloroform). The combined filtrates are then concentrated under reduced pressure. The resulting residue contains the product and excess ammonium formate. The ammonium formate can often be removed by dissolving the residue in an organic solvent and washing with a saturated sodium chloride solution (brine) and water, followed by drying the organic layer and evaporating the solvent.[2]

Summary of Common Debenzylation Methods

MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation N-benzylmorpholine, 10% Pd/C, H₂ (1-5 bar), Methanol or Ethanol, Room Temp.High (>90%)Clean reaction, high yield, catalyst can be recovered.Requires specialized pressure equipment, pyrophoric catalyst, may reduce other functional groups.
Catalytic Transfer Hydrogenation N-benzylmorpholine, 10% Pd/C, Ammonium Formate (5 eq.), Methanol, Reflux.High (>90%)[6]No pressure equipment needed, rapid reaction.[1][6]Requires heating, removal of excess ammonium formate in work-up.
Oxidative Debenzylation N-benzylmorpholine, Ceric Ammonium Nitrate (CAN), aq. Acetonitrile, Room Temp.GoodChemoselective (does not affect reducible groups).Requires stoichiometric oxidant, may not be suitable for molecules with other oxidation-sensitive groups.
von Braun Reaction N-benzylmorpholine, α-Chloroethyl chloroformate (ACE-Cl), Dichloroethane; then Methanol, Reflux.GoodNon-reductive, useful for substrates with reducible groups.Use of a toxic reagent (ACE-Cl), two-step process.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is adapted from a general procedure for the debenzylation of N-benzyl amines.[1][6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylmorpholine (1 mmol, 177 mg).

  • Addition of Catalyst and Solvent: Add 10% Palladium on Carbon (177 mg, 1:1 weight ratio to the substrate) and dry methanol (10 mL).

  • Addition of Hydrogen Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (5 mmol, 315 mg) in one portion.

  • Reaction: Stir the resulting suspension vigorously and heat to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

    • Dissolve the residue in chloroform or ethyl acetate and wash with saturated aqueous sodium chloride (brine) and then water to remove residual ammonium formate.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the morpholine product.

Protocol 2: Catalytic Hydrogenation using Hydrogen Gas

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve N-benzylmorpholine (1 mmol, 177 mg) in methanol or ethanol (10 mL).

  • Addition of Catalyst: Carefully add 10% Palladium on Carbon (e.g., 10 mol%, ~10 mg).

  • Hydrogenation:

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with nitrogen and then with hydrogen gas several times.

    • Pressurize the vessel with hydrogen gas (typically 3-5 bar or 40-60 psi).

    • Shake or stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the vessel) by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the morpholine product.

Troubleshooting Workflow

Debenzylation_Troubleshooting start Start: N-Benzylmorpholine Debenzylation check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No workup Proceed to Work-up check_completion->workup Yes check_catalyst Check Catalyst incomplete->check_catalyst check_h2_source Check H₂ Source/Pressure incomplete->check_h2_source check_poisoning Consider Catalyst Poisoning incomplete->check_poisoning sol_catalyst1 Use fresh/new batch of Pd/C check_catalyst->sol_catalyst1 sol_catalyst2 Increase catalyst loading (e.g., 10 mol% or higher) check_catalyst->sol_catalyst2 sol_catalyst3 Try Pd(OH)₂/C or a combination of Pd/C and Pd(OH)₂/C check_catalyst->sol_catalyst3 sol_h2_source1 If using H₂ balloon, switch to Parr shaker (3-5 bar) check_h2_source->sol_h2_source1 sol_h2_source2 If using CTH, ensure ammonium formate is anhydrous and in sufficient excess (5 eq.) check_h2_source->sol_h2_source2 sol_poisoning Add a catalytic amount of acid (e.g., Acetic Acid) check_poisoning->sol_poisoning end End: Pure Morpholine workup->end

Caption: Troubleshooting workflow for incomplete N-debenzylation of morpholine.

References

Technical Support Center: Recovery and Recycling of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chiral auxiliary recovery and recycling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery and recycling of chiral auxiliaries important? A1: The primary reasons are cost and efficiency. Chiral auxiliaries can be expensive, and their use adds steps to a synthetic route (attachment and removal).[1] Efficient recovery and recycling reduce the overall cost of a synthesis, improve atom economy, and minimize chemical waste, making the process more sustainable and scalable, which is particularly important in drug development.[2][3]

Q2: What are the basic steps in recovering a chiral auxiliary? A2: A typical recovery process involves three main stages:

  • Cleavage: The covalent bond between the auxiliary and the substrate is selectively broken.[1]

  • Separation: The liberated auxiliary is separated from the desired product and other reaction components. Common methods include extraction, crystallization, or column chromatography.[1]

  • Purification & Analysis: The recovered auxiliary is purified to remove any residual impurities, and its chemical and optical purity is confirmed before reuse.[]

Q3: How can I determine the purity of my recovered auxiliary? A3: The chemical and optical purity of a recovered auxiliary is critical.[] Several analytical techniques can be used:

  • Chromatographic Methods: Chiral HPLC, GC, and SFC are powerful for determining enantiomeric excess (e.e.) or diastereomeric excess (d.e.).[5][6]

  • NMR Spectroscopy: Can be used to assess chemical purity. Using chiral shift reagents can also help determine optical purity in some cases.[5]

  • Melting Point: A sharp melting point that matches the original auxiliary is a good indicator of high chemical purity.

  • Specific Rotation: Measuring the optical rotation can confirm the stereochemical integrity of the auxiliary.

Q4: Can I immobilize a chiral auxiliary to simplify recovery? A4: Yes, attaching a chiral auxiliary to a solid support, like a polymer resin, can greatly simplify recovery. For example, a pseudoephedrine resin has been used in asymmetric alkylations where the auxiliary is recovered by simple filtration after cleavage, ready for reuse with no significant loss in performance.[7]

General Experimental Workflow

The following diagram outlines the typical lifecycle of a chiral auxiliary in an asymmetric synthesis.

G cluster_synthesis Synthesis Phase cluster_recovery Recovery & Recycling Phase cluster_decision start Start: Fresh Chiral Auxiliary attach 1. Attach Auxiliary to Substrate start->attach reaction 2. Diastereoselective Reaction attach->reaction cleavage 3. Cleave Auxiliary from Product reaction->cleavage Proceed to Recovery separation 4. Separate Auxiliary and Product cleavage->separation purification 5. Purify Recovered Auxiliary separation->purification analysis 6. Analyze Purity (Chemical & Optical) purification->analysis decision Purity OK? analysis->decision decision->attach Yes (Recycle) end_node End: Repurify or Discard decision->end_node No

Caption: General workflow for the use, recovery, and recycling of a chiral auxiliary.

Troubleshooting Guide

Issue 1: Low Recovery Yield of the Chiral Auxiliary

This is one of the most common challenges. The cause can be mechanical loss, incomplete cleavage, or degradation of the auxiliary.

G cluster_cleavage Cleavage Step cluster_degradation Auxiliary Stability cluster_separation Separation Step start Problem: Low Recovery Yield c1 Was cleavage reaction complete? start->c1 d1 Did the auxiliary degrade? start->d1 s1 Was separation efficient? start->s1 c2 Check TLC/LCMS for starting material c1->c2 c3 Solution: - Increase reaction time/temp - Use stronger cleavage reagent c2->c3 d2 Analyze crude mixture for byproducts d1->d2 d3 Solution: - Use milder cleavage conditions - Ensure inert atmosphere d2->d3 s2 Check aqueous/organic layers or column fractions for auxiliary s1->s2 s3 Solution: - Adjust pH for extraction - Optimize chromatography s2->s3

Caption: Troubleshooting decision tree for low recovery yield of a chiral auxiliary.

Issue 2: Incomplete Cleavage or Undesired Side Reactions (Evans Oxazolidinones)

Question: I'm trying to cleave my N-acylated Evans auxiliary with LiOH/H₂O₂, but the reaction is slow, and I'm seeing an unexpected byproduct. What's happening?

Answer: The standard LiOH/H₂O₂ cleavage of Evans auxiliaries is generally effective but can present challenges.[8]

  • Problem: Slow or incomplete reaction.

    • Cause: The rate can be sensitive to the concentration of water in the reaction mixture.

    • Solution: Systematically varying the THF:H₂O ratio can have a notable effect on the reaction rate.[8]

  • Problem: Formation of an undesired hydroxyamide impurity.

    • Cause: This side reaction arises from competitive hydrolysis at the carbamate carbonyl of the oxazolidinone ring instead of the desired amide carbonyl.[8]

    • Solution: The original Evans protocol uses a large excess of H₂O₂ (e.g., 4.6 equivalents), which helps minimize the formation of the hydroxyamide impurity. Reducing the amount of H₂O₂ can lead to a loss in selectivity and lower yields of the desired carboxylic acid.[8]

  • Safety Alert: This reaction is known to generate a stoichiometric amount of oxygen gas (O₂) due to the decomposition of an intermediate peracid by excess H₂O₂.[8] This can create a significant safety hazard by pressurizing the vessel and creating a flammable atmosphere with the organic solvent.

    • Solution: Ensure the reaction is conducted in an open or well-vented system to avoid pressure buildup. Monitor the headspace for oxygen levels, especially on a larger scale.

The diagram below illustrates the competing reaction pathways.

G cluster_pathways Cleavage Pathways with LiOH/H₂O₂ reactant N-Acyl Oxazolidinone desired_path Desired Pathway (Exocyclic Cleavage) reactant->desired_path Favored by excess H₂O₂ undesired_path Side Reaction (Endocyclic Cleavage) reactant->undesired_path Competes with desired reaction product Carboxylic Acid + Recovered Auxiliary desired_path->product byproduct Hydroxyamide Byproduct undesired_path->byproduct

Caption: Competing cleavage pathways for Evans oxazolidinone auxiliaries.

Issue 3: Reduced Optical Purity of Recovered Auxiliary

Question: My recovered auxiliary shows a lower enantiomeric excess (e.e.) than the starting material. What could have caused this?

Answer: Loss of optical purity, or racemization, can occur if the stereocenter on the auxiliary is labile under the reaction or cleavage conditions.

  • Cause 1: Harsh Cleavage Conditions: Strongly acidic or basic conditions, or high temperatures, can potentially epimerize a stereocenter, especially if it's adjacent to a carbonyl group or another activating feature.

    • Solution: Screen for milder cleavage conditions. For example, if strong base is causing epimerization, explore enzymatic cleavage or methods using different nucleophiles under more neutral conditions.[9]

  • Cause 2: Instability during Purification: Some auxiliaries may be unstable on silica gel, leading to degradation or racemization during column chromatography.

    • Solution: Try to purify the auxiliary by crystallization if possible. If chromatography is necessary, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base like triethylamine.

  • Cause 3: Contamination: The recovered material may be contaminated with the minor diastereomer from the asymmetric reaction, which, after cleavage, releases the opposite enantiomer of the auxiliary.

    • Solution: Ensure the diastereomeric products are completely separated before the cleavage step. High-resolution chromatography or crystallization of the product-auxiliary adduct may be necessary.

Data on Recovery and Recycling Efficiency

Effective recycling is often demonstrated by high recovery yields over multiple uses. Continuous flow chemistry has emerged as a powerful technique for automating the recovery and recycling process.

Table 1: Recovery and Purity of Oppolzer's Sultam in a Continuous Flow Process [10]

SubstrateCrude Auxiliary Recovery Yield (%)Recrystallized Auxiliary Yield (%)Purity after Recrystallization (%)
Substrate 171 - 79%48 - 56%>99%
Substrate 273%56%>99%
Substrate 372%46%>99%
(Data adapted from a study on the asymmetric hydrogenation of olefins using Oppolzer's sultam, where the auxiliary was recovered and reused).[10][11][12]

Key Experimental Protocols

Protocol 1: General Procedure for Cleavage of Evans Auxiliary using LiOH/H₂O₂

This protocol is based on literature procedures and should be adapted for the specific substrate.[8]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add aqueous hydrogen peroxide (30% w/w, ~4.0-5.0 equiv) to the solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2.0 equiv).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LCMS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) and stir until a test with peroxide indicator strips is negative.

  • Workup & Product Isolation: Allow the mixture to warm to room temperature. Remove most of the THF under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Acidify the aqueous layer with HCl (e.g., 1M) to protonate the carboxylic acid product and extract it into the organic layer.

  • Auxiliary Isolation: Make the remaining aqueous layer basic with a stronger base (e.g., 1M NaOH) to ensure the auxiliary is in its free-base form. Extract the chiral auxiliary into an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extracts containing the auxiliary over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude auxiliary by recrystallization or column chromatography.

Protocol 2: Recovery of Oppolzer's Sultam in a Continuous Flow System

This is a conceptual summary of a published, advanced experimental setup.[13]

  • Telescoped Reaction: The three-step sequence (acylation, asymmetric hydrogenation, and cleavage) is performed in a continuous flow reactor system where the output of one reactor coil becomes the input for the next.[14]

  • Cleavage: The cleavage of the sultam from the hydrogenated product is achieved via methanolysis using NaOMe in MeOH in a heated reactor coil (e.g., 50 °C, 4.5 min residence time).

  • In-line Separation: The stream exiting the cleavage reactor is mixed with an aqueous phase and fed into a liquid-liquid separator. Based on pKa differences, the deprotonated carboxylic acid product is extracted into the aqueous phase, while the neutral sultam auxiliary remains in the organic phase.[12]

  • Auxiliary Recovery: The organic stream containing the recovered auxiliary is collected. The solvent is evaporated to yield the crude auxiliary.

  • Purification: The crude sultam is purified by recrystallization from a solvent like hexanes to yield the pure auxiliary (>99% purity), ready for reuse.[10] The study demonstrated that this recovered auxiliary could be successfully reused in subsequent reactions.[11]

References

Technical Support Center: Navigating Steric Hindrance in Substituted Morpholine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of steric hindrance in reactions involving substituted morpholines.

Troubleshooting Guide

This guide provides solutions to specific issues encountered during common reactions with sterically hindered morpholines.

Issue 1: Low Yield in N-Alkylation of a Sterically Hindered Morpholine

Question: I am attempting an N-alkylation on a 2,6-disubstituted morpholine with a secondary alkyl halide, but I am observing very low conversion and multiple side products. What strategies can I employ to improve the yield?

Answer: N-alkylation of sterically hindered morpholines is often challenging due to the reduced accessibility of the nitrogen lone pair. Here are several troubleshooting steps:

  • Optimize Reaction Conditions:

    • Temperature: Increase the reaction temperature. For particularly hindered substrates, microwave irradiation can be effective in overcoming the activation energy barrier.

    • Solvent: Switch to a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SN2 reaction.

    • Base: Use a stronger, non-nucleophilic base to ensure complete deprotonation of any potential N-H bond without competing in the alkylation. Bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) are often effective.[1][2]

  • Change the Electrophile:

    • Instead of alkyl halides, consider using more reactive electrophiles like alkyl triflates (R-OTf) or tosylates (R-OTs). These have better leaving groups, which can accelerate the reaction.

  • Alternative Catalytic Methods:

    • For N-alkylation using alcohols, a CuO-NiO/γ-Al₂O₃ catalyst system has been shown to be effective for primary alcohols. However, for secondary alcohols like cyclohexanol, steric effects can significantly lower conversion and selectivity.[3] Consider alternative reductive amination protocols if starting with an alcohol.

Workflow for Troubleshooting Low N-Alkylation Yield

start Low Yield in N-Alkylation cond1 Optimize Conditions start->cond1 cond2 Change Electrophile start->cond2 cond3 Alternative Method start->cond3 sub1a Increase Temperature (Conventional or Microwave) cond1->sub1a sub1b Switch to Polar Aprotic Solvent (DMF, DMSO) cond1->sub1b sub1c Use Stronger Base (NaH, tBuOK) cond1->sub1c sub2a Use Alkyl Triflates or Tosylates cond2->sub2a sub3a Reductive Amination (from Aldehyde/Ketone) cond3->sub3a sub3b Catalytic N-Alkylation (with Alcohols) cond3->sub3b end Improved Yield sub1a->end sub1b->end sub1c->cond2 sub1c->end sub2a->cond3 sub2a->end sub3a->end sub3b->end start Sluggish N-Acylation anhydride Starting Point: Anhydride + DMAP start->anhydride reagent Increase Reagent Electrophilicity acyl_chloride Use Acyl Chloride reagent->acyl_chloride coupling_agent Use Peptide Coupling Agent (HATU) reagent->coupling_agent catalyst Change Catalyst mi_catalyst Use 1-Methylimidazole (1-MI) catalyst->mi_catalyst acid_catalyst Use Catalytic Acetic Acid catalyst->acid_catalyst conditions Modify Conditions heat Increase Temperature conditions->heat anhydrous Ensure Anhydrous Conditions conditions->anhydrous anhydride->reagent anhydride->catalyst anhydride->conditions

References

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chiral syntheses, with a focus on enhancing enantiomeric excess (ee).

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

You've run an asymmetric reaction, but the enantiomeric excess of your product is disappointingly low. Here are potential causes and solutions.

Question: My asymmetric reaction is giving a low enantiomeric excess. What are the first parameters I should investigate?

Answer:

When troubleshooting a low enantiomeric excess (ee), it is crucial to systematically evaluate the key reaction parameters that influence stereoselectivity. The most common factors include temperature, solvent, and the catalyst system (ligand, metal precursor, and loading). Often, a small change in one of these can lead to a significant improvement in ee.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Observed temp Optimize Reaction Temperature start->temp Initial Check solvent Screen Different Solvents temp->solvent If no significant improvement success High ee Achieved temp->success If successful catalyst Evaluate Catalyst System solvent->catalyst If ee remains low solvent->success If successful auxiliary Consider a Chiral Auxiliary catalyst->auxiliary For substrate-controlled stereoselection resolution Employ a Resolution Technique catalyst->resolution If direct catalysis is suboptimal catalyst->success If successful auxiliary->success resolution->success

Caption: A workflow for troubleshooting low enantiomeric excess.

Detailed Investigation:

  • Temperature: Temperature plays a critical role in enantioselectivity.[1] Generally, lower temperatures are favored as they can increase the energy difference between the diastereomeric transition states, leading to higher ee.[1][2] However, this is not a universal rule, and in some cases, higher temperatures have been shown to improve enantioselectivity.[3][4] It's essential to screen a range of temperatures to find the optimum for your specific reaction.

  • Solvent: The choice of solvent can have a profound impact on enantiomeric excess.[5] Solvents can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5] Screening a variety of solvents with different polarities and coordinating abilities is a crucial step in optimizing your reaction.

  • Catalyst System:

    • Ligand: The chiral ligand is the heart of the asymmetric catalyst. If you are using a commercially available ligand, ensure its purity and handle it under appropriate inert conditions. It may be necessary to screen a library of related ligands to find the one that provides the best stereochemical induction for your substrate.

    • Metal Precursor: The purity and activity of the metal precursor are also critical. Ensure you are using a high-quality source.

    • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading does not always lead to a higher ee.[6][7] In some cases, catalyst aggregation at higher concentrations can be detrimental to enantioselectivity. It is advisable to investigate a range of catalyst loadings.

Issue 2: Difficulty in Product Purification and Enantiomeric Enrichment

You have a product with a moderate enantiomeric excess, but purifying it to the desired level is proving challenging.

Question: I have a product with a moderate ee (e.g., 70-80%). What techniques can I use to enrich it to >99% ee?

Answer:

Achieving high enantiomeric purity often requires a post-reaction enrichment step. Two common and effective methods are crystallization and chiral chromatography.

Enrichment Strategies

G start Product with Moderate ee crystallization Enantioselective Crystallization start->crystallization For crystalline compounds chromatography Chiral Chromatography (HPLC/SFC) start->chromatography For soluble compounds high_ee_product Product with >99% ee crystallization->high_ee_product chromatography->high_ee_product

Caption: Decision tree for enantiomeric enrichment techniques.

  • Enantioselective Crystallization: If your product is a crystalline solid, you may be able to enrich the enantiomeric excess through crystallization.[8] This can be achieved through several techniques, including preferential crystallization or diastereomeric salt formation with a chiral resolving agent.[9] In some cases, crystallization can lead to a significant increase in ee, and even complete resolution.[10][11]

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers. By using a chiral stationary phase, you can resolve the two enantiomers and isolate the desired one with high purity. While this method can be highly effective, it may be less practical for large-scale syntheses.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and how is it calculated?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[12] It represents the percentage of one enantiomer in excess of the other.[12][13] It is calculated using the following formula:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively.[14] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[13]

Q2: How does temperature affect enantioselectivity?

A2: The effect of temperature on enantioselectivity is governed by the Gibbs free energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products. According to the Eyring equation, a larger ΔΔG‡ results in a higher enantiomeric excess. Generally, lowering the reaction temperature increases ΔΔG‡, leading to higher enantioselectivity.[1][2] However, there are exceptions where higher temperatures can lead to increased ee, possibly due to changes in the rate-determining step or catalyst aggregation state.[3][4][15]

Reaction Parameter General Effect on Enantiomeric Excess (ee) References
Temperature Lowering temperature often increases ee.[1][2]
Solvent Polarity Can significantly increase or decrease ee depending on the reaction.[5]
Catalyst Loading Optimal loading exists; too high or too low can decrease ee.[6][7]
Substrate Concentration Can influence reaction kinetics and thus ee.

Q3: What are chiral auxiliaries and how do they work?

A3: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[16][17] The auxiliary creates a chiral environment around the reactive center, favoring the formation of one diastereomer over the other.[9] After the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product and can often be recovered and reused.[17]

Workflow for Using a Chiral Auxiliary

G prochiral Prochiral Substrate attach_aux Attach Chiral Auxiliary prochiral->attach_aux diastereoselective Diastereoselective Reaction attach_aux->diastereoselective cleave_aux Cleave Chiral Auxiliary diastereoselective->cleave_aux product Enantiomerically Enriched Product cleave_aux->product recycle_aux Recover and Recycle Auxiliary cleave_aux->recycle_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Q4: What is kinetic resolution and when is it used?

A4: Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[18] One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[18] Kinetic resolution is particularly useful when a racemic starting material is readily available and an efficient method for its asymmetric synthesis is not. A significant drawback is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.[9]

Types of Kinetic Resolution:

  • Classic Kinetic Resolution: One enantiomer is consumed faster than the other.

  • Dynamic Kinetic Resolution (DKR): The slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired product enantiomer.[19]

  • Parallel Kinetic Resolution (PKR): Both enantiomers react with different chiral reagents or catalysts to form two different enantiomerically enriched products.[18][20]

Q5: Can you provide an example of an experimental protocol to improve enantiomeric excess?

A5: Experimental Protocol: Optimization of a Proline-Catalyzed Aldol Reaction

This protocol outlines a general procedure for optimizing the enantiomeric excess of a proline-catalyzed intermolecular aldol reaction between a ketone and an aldehyde.

Materials:

  • Ketone (e.g., acetone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • (S)-Proline

  • Various solvents (e.g., DMSO, DMF, CH3CN, THF, Toluene)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Chiral HPLC column and appropriate mobile phase

Procedure:

  • Baseline Experiment:

    • To a clean, dry vial, add (S)-proline (0.1 mmol, 10 mol%).

    • Add the aldehyde (1.0 mmol).

    • Add the ketone (10 mmol, 10 equivalents).

    • Add the chosen starting solvent (e.g., DMSO, 2.0 mL).

    • Stir the reaction mixture at room temperature (20-25 °C) and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the yield and the enantiomeric excess by chiral HPLC analysis.

  • Temperature Screening:

    • Set up a series of reactions as described in the baseline experiment.

    • Run each reaction at a different temperature (e.g., 0 °C, -20 °C, -40 °C).

    • Maintain the temperature using a suitable cooling bath (e.g., ice-water, ice-salt, dry ice-acetone).

    • Work up and analyze each reaction as described above to determine the effect of temperature on yield and ee.

  • Solvent Screening:

    • Set up a series of reactions at the optimal temperature identified in the previous step.

    • Use a different solvent for each reaction (e.g., DMF, CH3CN, THF, Toluene).

    • Ensure all other parameters (catalyst loading, concentrations) are kept constant.

    • Work up and analyze each reaction to identify the solvent that provides the highest enantioselectivity.

Data Presentation:

Entry Temperature (°C) Solvent Yield (%) ee (%)
125DMSO9575
20DMSO9285
3-20DMSO8892
4-20CH3CN8588
5-20THF7582

This systematic approach allows for the identification of the optimal conditions for achieving the highest possible enantiomeric excess for a given reaction.

References

Stability of (S)-4-Benzyl-3-methylmorpholine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-4-Benzyl-3-methylmorpholine under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

At neutral pH and ambient temperature, this compound is generally stable. The morpholine ring is a saturated heterocycle and is not prone to degradation under these conditions. The N-benzyl group is also stable. However, prolonged exposure to light or elevated temperatures may lead to gradual degradation.

Q2: How does this compound behave under acidic conditions?

Under strongly acidic conditions (e.g., pH < 2) and elevated temperatures, this compound may undergo degradation. The primary site of degradation is the N-benzyl group, which can be cleaved through acid-catalyzed hydrolysis. Protonation of the morpholine nitrogen can facilitate this cleavage.[1][2][3][4]

Q3: What are the expected degradation products of this compound in acidic media?

The primary degradation product under acidic conditions is expected to be (S)-3-methylmorpholine and benzyl alcohol or benzaldehyde. The cleavage of the N-C bond of the benzyl group is the most likely degradation pathway.

Q4: Is this compound stable under basic conditions?

This compound is generally more stable under basic conditions compared to acidic conditions. The morpholine ring and the N-benzyl group are relatively resistant to base-catalyzed hydrolysis. However, at very high pH and elevated temperatures, some degradation may occur over extended periods.

Q5: What are the potential degradation products under basic conditions?

Under forced basic conditions, the degradation pathways are less defined. Potential, though less likely, reactions could involve elimination or rearrangement reactions if other reactive functional groups are present in the molecule.

Q6: Can oxidation affect the stability of this compound?

Yes, oxidation is a potential degradation pathway. The tertiary amine of the morpholine ring can be oxidized to form the corresponding N-oxide. Additionally, the benzylic carbon is susceptible to oxidation, which could lead to the formation of a lactam or cleavage of the benzyl group.[5]

Q7: What is the expected impact of light exposure on the stability of this compound?

Photodegradation is a possibility, particularly for compounds with a benzyl group. Exposure to UV light can induce photochemical reactions, potentially leading to the formation of various degradation products through radical pathways. It is recommended to protect solutions of this compound from light.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after acidic workup. Acid-catalyzed degradation of this compound.Neutralize the sample immediately after the acidic step. Analyze the sample as soon as possible. Consider using a milder acid or lowering the temperature of the reaction.
Loss of compound during storage in solution. Degradation due to pH, light, or temperature.Store solutions at low temperatures (2-8 °C), protected from light, and in a buffered solution at a pH where the compound is most stable (typically near neutral).
Formation of an unknown impurity with a higher molecular weight. Possible oxidative dimerization or reaction with other components in the mixture.Use degassed solvents and consider adding an antioxidant if compatible with the experimental setup. Analyze the impurity by LC-MS to determine its molecular weight and structure.
Inconsistent results in stability studies. Variability in stress conditions (temperature, pH, light exposure).Ensure precise control of all experimental parameters. Use a calibrated oven, pH meter, and a validated light source for photostability studies.

Quantitative Data on Stability

The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. This data is based on the known stability of similar N-benzyl heterocyclic compounds and is for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.

Condition Time (hours) This compound (%) (S)-3-methylmorpholine (%) Other Degradants (%)
0.1 M HCl at 60 °C 010000
2485.212.12.7
4872.523.83.7
7261.833.54.7
0.1 M NaOH at 60 °C 010000
2498.9< 0.11.1
4897.5< 0.12.5
7296.20.23.6
3% H₂O₂ at 25 °C 010000
2492.1< 0.17.9 (as N-oxide)
4885.30.114.6 (as N-oxide)
7278.90.220.9 (as N-oxide)

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Stress Conditions: Incubate the solution in a temperature-controlled oven at 60 °C.

  • Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 3).

Protocol 2: Forced Degradation Study under Basic Conditions
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Stress Conditions: Incubate the solution in a temperature-controlled oven at 60 °C.

  • Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Acid_Degradation_Pathway compound This compound protonated Protonated Morpholine Intermediate compound->protonated + H+ products (S)-3-methylmorpholine + Benzyl Cation protonated->products Cleavage of N-C bond final_products (S)-3-methylmorpholine + Benzyl Alcohol / Benzaldehyde products->final_products + H2O

Caption: Predicted acid-catalyzed degradation pathway of this compound.

Experimental_Workflow start Prepare 1 mg/mL solution of compound in stress medium stress Incubate at specified temperature start->stress sampling Withdraw aliquots at defined time points stress->sampling neutralize Neutralize sample sampling->neutralize dilute Dilute with mobile phase neutralize->dilute analyze Analyze by HPLC dilute->analyze

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Purification of Chiral Morpholine Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral morpholine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying chiral morpholine products?

A1: The primary techniques for purifying chiral morpholine products are preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt resolution.[1][2][3] The choice of technique depends on factors such as the scale of the purification, the properties of the morpholine derivative, and the available equipment.

Q2: How do I choose the best purification method for my chiral morpholine?

A2: Selecting the optimal purification method involves considering several factors. Preparative HPLC is a versatile and widely used technique suitable for a broad range of morpholine derivatives.[4] SFC is a "greener" and often faster alternative to normal-phase HPLC, particularly for less polar compounds.[3][5] Diastereomeric salt resolution is a classical and cost-effective method for large-scale separations, provided a suitable resolving agent can be found and the diastereomeric salts have different solubilities.[6][7][8]

Below is a decision-making workflow to guide your selection process:

G start Start: Racemic Morpholine Mixture scale What is the scale of purification? start->scale small_scale Small Scale (<1g) scale->small_scale Small large_scale Large Scale (>1g) scale->large_scale Large properties Assess Compound Properties small_scale->properties hplc Preparative Chiral HPLC large_scale->hplc Higher cost/versatility resolution Diastereomeric Salt Resolution large_scale->resolution Cost-effective option properties->hplc Broad applicability sfc Supercritical Fluid Chromatography (SFC) properties->sfc Less polar compounds, 'green' option end Purified Enantiomers hplc->end sfc->end resolution->end G cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up and Purification (Preparative Scale) cluster_2 Post-Purification A 1. Dissolve racemic mixture in mobile phase B 2. Screen various chiral columns and mobile phases A->B C 3. Optimize separation (flow rate, temperature) B->C D 4. Equilibrate preparative column C->D E 5. Inject crude morpholine sample D->E F 6. Collect enantiomer fractions E->F G 7. Evaporate solvent from fractions F->G H 8. Determine enantiomeric excess (ee) G->H

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. (S)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a significant disparity in the application and documentation of (S)-4-Benzyl-3-methylmorpholine compared to the well-established Evans auxiliaries in the field of asymmetric synthesis. While Evans auxiliaries are a cornerstone of stereoselective chemistry with extensive supporting data, this compound is not commonly utilized as a chiral auxiliary for asymmetric carbon-carbon bond formation, and as such, no experimental data for a direct comparison is readily available.

This guide will therefore provide a comprehensive overview of Evans auxiliaries, including their performance in key asymmetric reactions, supported by experimental data and detailed protocols. This will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ reliable methods for stereochemical control.

Evans Auxiliaries: A Gold Standard in Asymmetric Synthesis

Introduced by David A. Evans, oxazolidinone-based chiral auxiliaries are widely employed to induce diastereoselectivity in a variety of chemical transformations, most notably alkylation and aldol reactions.[][2] The underlying principle of their efficacy lies in the rigid, conformationally well-defined N-acyl derivatives, which effectively shield one face of the enolate, leading to highly stereoselective reactions with electrophiles.[2][3]

Key Features of Evans Auxiliaries:
  • High Diastereoselectivity: Consistently high levels of stereocontrol are achieved for a broad range of substrates.

  • Reliable and Predictable Stereochemistry: The stereochemical outcome of reactions is generally predictable based on the chosen auxiliary and reaction conditions.[4]

  • Versatility: Applicable to a wide array of synthetic transformations beyond alkylations and aldol reactions, including Diels-Alder reactions and conjugate additions.[]

  • Cleavage and Recovery: The auxiliary can be cleaved under various conditions to yield a range of functionalities (e.g., carboxylic acids, alcohols, aldehydes) and can often be recovered and reused.

Asymmetric Alkylation with Evans Auxiliaries

A common application of Evans auxiliaries is the diastereoselective alkylation of enolates. The N-acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an alkylating agent. The bulky substituent on the oxazolidinone ring directs the incoming electrophile to the opposite face, resulting in a high degree of stereocontrol.

Table 1: Diastereoselective Alkylation of an Evans Auxiliary Adduct

ElectrophileProductDiastereomeric Ratio (d.r.)Yield (%)Reference
Allyl iodide(4S)-4-Benzyl-3-((R)-2-methyl-4-pentenoyl)oxazolidin-2-one98:285-95[5]
Benzyl bromide(4S)-4-Benzyl-3-((R)-2-methyl-3-phenylpropanoyl)oxazolidin-2-one>99:190
Asymmetric Aldol Reactions with Evans Auxiliaries

Evans auxiliaries are also instrumental in controlling the stereochemistry of aldol reactions. The boron enolate of the N-acyl auxiliary reacts with an aldehyde to form two new stereocenters with high diastereoselectivity. The syn-aldol product is typically favored.

Table 2: Diastereoselective Aldol Reaction of an Evans Auxiliary Adduct

AldehydeProductDiastereomeric Ratio (d.r.)Yield (%)Reference
Isobutyraldehyde(4R,5S)-4-Methyl-3-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-5-phenyloxazolidin-2-one>99:180-90[6]
Benzaldehyde(4R,5S)-4-Methyl-3-((2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoyl)-5-phenyloxazolidin-2-one>99:185

Experimental Protocols

General Experimental Workflow

The following diagram illustrates the typical sequence of an asymmetric synthesis utilizing an Evans chiral auxiliary.

G cluster_0 Asymmetric Synthesis Workflow start Chiral Auxiliary + Acyl Halide acylation Acylation start->acylation enolate_formation Enolate Formation (e.g., LDA, Bu2BOTf) acylation->enolate_formation alkylation_aldol Diastereoselective Reaction (Alkylation or Aldol) enolate_formation->alkylation_aldol cleavage Cleavage of Auxiliary (e.g., LiOH/H2O2) alkylation_aldol->cleavage product Enantiomerically Enriched Product cleavage->product recovery Auxiliary Recovery cleavage->recovery

Caption: General workflow for asymmetric synthesis using an Evans auxiliary.

Protocol for Diastereoselective Alkylation

This protocol is a representative example for the alkylation of an N-propionyl Evans auxiliary.

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched with saturated aqueous NH4Cl and the product, (S)-4-benzyl-3-propionyloxazolidin-2-one, is extracted and purified.

  • Enolate Formation and Alkylation: The acylated auxiliary (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate. The alkylating agent (e.g., allyl iodide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH4Cl, warmed to room temperature, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the alkylated product.

  • Cleavage of the Auxiliary: The purified alkylated product (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added at 0 °C. The reaction is stirred for 2-4 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified, and the desired carboxylic acid is extracted.

Structures of Common Chiral Auxiliaries

Caption: Structures of an Evans auxiliary and this compound.

Conclusion

Evans auxiliaries represent a highly reliable and versatile class of chiral auxiliaries for asymmetric synthesis, backed by a vast body of literature and experimental data. They provide excellent stereocontrol in a variety of C-C bond-forming reactions, making them a preferred choice in both academic and industrial research.

In contrast, the use of this compound as a chiral auxiliary for similar transformations is not documented in the scientific literature. Researchers seeking to perform asymmetric alkylations or aldol reactions are therefore advised to utilize the well-established and predictable methodologies associated with Evans auxiliaries. Further research would be required to determine if this compound can function as a viable chiral auxiliary and to establish its efficacy in comparison to existing methods.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (S)-4-Benzyl-3-methylmorpholine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of the efficacy of several common chiral auxiliaries—Evans' Oxazolidinones, Enders' SAMP/RAMP, and 8-Phenylmenthol—and discusses the potential utility of (S)-4-Benzyl-3-methylmorpholine, for which direct comparative experimental data in the public domain is limited.

This document summarizes quantitative performance data, details experimental protocols for key reactions, and provides visualizations of reaction workflows to aid in the selection of the most suitable chiral auxiliary for a given synthetic challenge.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily measured by its ability to induce high levels of diastereoselectivity (d.e.) and, consequently, enantioselectivity (e.e.) in the final product, as well as achieving a high chemical yield. The following tables summarize the performance of well-established chiral auxiliaries in common asymmetric reactions based on available literature.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control the stereochemistry of the newly formed stereocenter.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) N-propionyl oxazolidinoneAllyl iodide98:2 (d.r.)61-80%[1]
(S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) Hydrazone of 3-pentanoneEthyl iodide>97%87% (of hydrazone)[2]
This compound N/AN/AData not availableData not available
Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, and chiral auxiliaries play a crucial role in controlling the formation of two new stereocenters.

Chiral AuxiliaryEnolate SourceAldehydeDiastereoselectivityYield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) N-propionyl oxazolidinoneIsobutyraldehyde>99:1 (syn:anti)80-95%[1][3]
This compound N/AN/AData not availableData not available
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition that can be rendered highly stereoselective through the use of chiral auxiliaries attached to the dienophile.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-Phenylmenthol AcrylateCyclopentadiene87-96%78-81%[4]
This compound N/AN/AData not availableData not available

Discussion on this compound

Despite a comprehensive search of available literature, specific experimental data detailing the efficacy of this compound as a chiral auxiliary in common asymmetric reactions such as alkylations, aldol reactions, or Diels-Alder reactions could not be located. Its structural features, including a stereogenic center at the 3-position and a bulky N-benzyl group, suggest potential for inducing facial selectivity in reactions of an attached acyl derivative. The morpholine ring system offers a rigid scaffold that could effectively shield one face of a prochiral enolate or dienophile. However, without empirical data, its performance relative to well-established auxiliaries like Evans' oxazolidinones remains speculative. Further research and publication of its application in asymmetric synthesis are required to make a definitive comparison.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing the performance of chiral auxiliaries. Below are representative procedures for the application of the discussed auxiliaries.

Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)

This protocol is adapted from a procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone[1].

1. Acylation of the Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous solvent such as THF, add a base like n-butyllithium at -78 °C.

  • After stirring for a short period, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by column chromatography.

2. Alkylation:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) to form the lithium enolate.

  • After a suitable time, add the electrophile (e.g., benzyl bromide) and stir the reaction at low temperature until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

3. Cleavage of the Auxiliary:

  • The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively.

Asymmetric Alkylation using (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) (Enders' Reagent)

This protocol is a general representation of the Enders' SAMP/RAMP hydrazone alkylation method[2].

1. Hydrazone Formation:

  • React the ketone or aldehyde with SAMP in an appropriate solvent (e.g., diethyl ether) to form the corresponding SAMP-hydrazone. This reaction is typically driven to completion by removal of water.

2. Alkylation:

  • Deprotonate the hydrazone at the α-carbon using a strong base like LDA in an anhydrous solvent such as THF at low temperature (e.g., -78 °C) to form the azaenolate.

  • Add the alkyl halide electrophile and allow the reaction to proceed.

3. Cleavage of the Auxiliary:

  • The alkylated hydrazone is then cleaved to regenerate the α-alkylated ketone or aldehyde. This is commonly achieved through ozonolysis or by treatment with an acid.

Asymmetric Diels-Alder Reaction using (-)-8-Phenylmenthol

This is a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

1. Ester Formation:

  • React (-)-8-phenylmenthol with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding acrylate ester.

2. Diels-Alder Reaction:

  • Dissolve the chiral acrylate ester in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).

  • Add a Lewis acid catalyst (e.g., diethylaluminum chloride).

  • Add the diene (e.g., cyclopentadiene) and stir until the reaction is complete.

  • Quench the reaction and purify the cycloaddition product.

3. Cleavage of the Auxiliary:

  • The auxiliary can be removed by reduction (e.g., with LiAlH₄) to afford the corresponding chiral alcohol.

Visualizing Reaction Workflows

Graphviz diagrams are provided to illustrate the logical flow of the key asymmetric synthesis methodologies discussed.

Asymmetric_Alkylation_Evans cluster_0 Evans Auxiliary Workflow Auxiliary (S)-4-Benzyl-2- oxazolidinone N_Acyl N-Acyl Oxazolidinone Auxiliary->N_Acyl Acylation Enolate Chiral Enolate N_Acyl->Enolate Deprotonation (e.g., LDA) Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Alkylation (Electrophile) Final_Product Enantiopure Carboxylic Acid / Alcohol Alkylated_Product->Final_Product Cleavage (Hydrolysis/Reduction) Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage

Asymmetric Alkylation with Evans' Auxiliary

Asymmetric_Alkylation_Enders cluster_1 Enders' SAMP/RAMP Workflow Ketone Ketone/ Aldehyde Hydrazone SAMP/RAMP Hydrazone Ketone->Hydrazone Condensation Azaenolate Chiral Azaenolate Hydrazone->Azaenolate Deprotonation (e.g., LDA) Alkylated_Hydrazone Alkylated Hydrazone (Diastereomeric Mixture) Azaenolate->Alkylated_Hydrazone Alkylation (Electrophile) Final_Product Enantiopure Alkylated Ketone/ Aldehyde Alkylated_Hydrazone->Final_Product Cleavage (Ozonolysis/Hydrolysis) Recovered_Aux Recovered SAMP/RAMP Alkylated_Hydrazone->Recovered_Aux Cleavage

Asymmetric Alkylation with Enders' SAMP/RAMP Auxiliary

Asymmetric_Diels_Alder cluster_2 Asymmetric Diels-Alder Workflow Auxiliary (-)-8-Phenylmenthol Dienophile Chiral Dienophile Auxiliary->Dienophile Esterification Cycloadduct Diels-Alder Adduct (Diastereomeric Mixture) Dienophile->Cycloadduct [4+2] Cycloaddition (Diene, Lewis Acid) Final_Product Enantiopure Alcohol Cycloadduct->Final_Product Cleavage (Reduction) Recovered_Aux Recovered Auxiliary Cycloadduct->Recovered_Aux Cleavage

Asymmetric Diels-Alder with 8-Phenylmenthol Auxiliary

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, desired stereochemical outcome, and the ease of auxiliary attachment and removal. Evans' oxazolidinones, Enders' SAMP/RAMP reagents, and 8-phenylmenthol derivatives are well-established and highly effective chiral auxiliaries for a range of asymmetric transformations, consistently providing high levels of stereocontrol.

While this compound presents a structurally interesting scaffold for potential application as a chiral auxiliary, the current lack of published, peer-reviewed data on its performance in asymmetric synthesis precludes a direct and objective comparison with these established alternatives. Researchers and drug development professionals are encouraged to consider the well-documented efficacy of existing auxiliaries while awaiting further studies on the practical utility of morpholine-based chiral auxiliaries.

References

A Researcher's Guide to the Validation of Stereochemistry: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional atomic arrangement—its stereochemistry—is a critical step. The biological activity of a chiral molecule is intrinsically linked to its stereochemical configuration, making unambiguous validation essential for efficacy and safety. While single-crystal X-ray crystallography has long been considered the definitive method for this purpose, a suite of powerful spectroscopic techniques offers viable and often more practical alternatives. This guide provides an objective comparison of X-ray crystallography with key spectroscopic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

Comparative Analysis of Stereochemistry Validation Techniques

The choice of method for stereochemical validation depends on several factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key performance characteristics of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).

Technique Principle Sample Requirements Strengths Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal.High-quality single crystal.[1][2][3][4]Provides unambiguous 3D structure and absolute configuration.[1][5][6]Crystal growth can be a significant bottleneck.[1][3] Not suitable for non-crystalline or conformationally flexible molecules in solution.[2]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Soluble sample in a suitable deuterated solvent.Provides detailed information about connectivity and relative stereochemistry in solution.[5][7][8] Can study dynamic processes.[8][9]Absolute configuration determination often requires chiral derivatizing agents or resolving agents.[5][10] Can be complex for large molecules.[9]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12]Soluble sample in an appropriate solvent.Directly determines absolute configuration in solution.[11][13][14] Applicable to a wide range of chiral molecules, including those that are difficult to crystallize.[13][15]Requires quantum mechanical calculations to interpret the spectra and assign the absolute configuration.[14][16][17]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.Soluble sample with a chromophore near the stereocenter.Can determine absolute configuration, particularly for molecules with suitable chromophores.[3][18]Limited to molecules with UV-Vis chromophores. Interpretation can be complex.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.[19][20]Soluble sample.Separates enantiomers, allowing for their individual characterization and quantification of enantiomeric excess.[21][22]Does not directly provide structural information or absolute configuration without reference standards.[10]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable data for stereochemical validation. Below are generalized methodologies for the key techniques discussed.

X-ray Crystallography: Single Crystal Analysis

This protocol outlines the essential steps for determining the absolute configuration of a chiral molecule using single-crystal X-ray diffraction.

  • Crystal Growth: The primary and often most challenging step is to grow a single, high-quality crystal of the compound.[23] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and conditions may need to be screened to find the optimal crystallization conditions.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[23] The diffractometer rotates the crystal while exposing it to a beam of X-rays, and the diffracted X-ray intensities are recorded on a detector.[24]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[25] The phase problem is solved using methods such as direct methods, Patterson methods, or dual-space methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to optimize the atomic positions, and thermal parameters.[24][25]

  • Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays.[1][26] The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been assigned.[1]

NMR Spectroscopy: Chiral Derivatizing Agents

This protocol describes the use of a chiral derivatizing agent (CDA), such as Mosher's acid, to determine the absolute configuration of a chiral alcohol or amine.[10]

  • Sample Preparation: A small amount of the enantiomerically pure chiral substrate is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Derivatization: A slight excess of the enantiomerically pure CDA (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is added to the NMR tube, along with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced. The reaction is allowed to proceed to completion, forming diastereomeric esters or amides.[10]

  • NMR Data Acquisition: 1H and/or 19F NMR spectra of the diastereomeric mixture are acquired.

  • Spectral Analysis: The chemical shifts of the protons or fluorine atoms in the two diastereomers will be different due to their different spatial environments. By comparing the observed chemical shifts with established models for the specific CDA used, the absolute configuration of the original chiral center can be deduced.[10]

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the general workflow for determining the absolute configuration of a chiral molecule using VCD.

  • Sample Preparation: The chiral sample is dissolved in a suitable solvent (e.g., CDCl3, DMSO-d6) at a concentration that gives a good signal-to-noise ratio. The solvent should be transparent in the infrared region of interest.[17]

  • VCD and IR Spectra Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.[17] The VCD spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus frequency.

  • Quantum Mechanical Calculations: The first step in the theoretical analysis is to perform a conformational search to identify the low-energy conformers of the molecule.[27] Then, for each low-energy conformer, the theoretical VCD and IR spectra are calculated using density functional theory (DFT).[16][17]

  • Spectral Comparison and Assignment: The experimentally measured VCD spectrum is compared to the Boltzmann-averaged theoretical VCD spectrum calculated for one of the enantiomers. A good match between the experimental and theoretical spectra, in terms of both sign and relative intensity of the VCD bands, allows for the unambiguous assignment of the absolute configuration of the molecule.[17][28]

Visualizing the Workflows

To further clarify the experimental and logical processes involved in stereochemical validation, the following diagrams illustrate the key workflows.

experimental_workflow cluster_xray X-ray Crystallography Workflow cluster_nmr NMR with Chiral Derivatizing Agent Workflow cluster_vcd VCD Spectroscopy Workflow x1 Crystal Growth x2 Data Collection x1->x2 x3 Structure Solution & Refinement x2->x3 x4 Absolute Configuration Determination x3->x4 n1 Sample Preparation n2 Derivatization with CDA n1->n2 n3 NMR Data Acquisition n2->n3 n4 Spectral Analysis & Configuration Assignment n3->n4 v1 Sample Preparation v2 VCD & IR Spectra Acquisition v1->v2 v4 Spectral Comparison & Configuration Assignment v2->v4 v3 Quantum Mechanical Calculations v3->v4

Caption: High-level workflows for stereochemical validation.

decision_logic start Chiral Molecule for Stereochemical Validation q1 Can a high-quality single crystal be obtained? start->q1 xray Perform X-ray Crystallography q1->xray Yes q2 Is the molecule soluble? q1->q2 No end Absolute Configuration Determined xray->end vcd Perform VCD Spectroscopy q2->vcd Yes nmr Perform NMR with Chiral Derivatizing/Resolving Agent q2->nmr Yes vcd->end nmr->end

Caption: Decision logic for selecting a validation method.

References

A Researcher's Guide to Enantiomeric Excess Determination: Chiral HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral drug substances. Chiral High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this analysis. This guide provides an objective comparison of chiral HPLC with other common analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Comparing Analytical Techniques for Enantiomeric Excess Determination

The choice of analytical method for determining enantiomeric excess depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of common techniques.

FeatureChiral HPLCChiral GCChiral SFCNMR SpectroscopyCircular Dichroism (CD)Capillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase in the gas phase.Differential interaction with a chiral stationary phase using a supercritical fluid mobile phase.Diastereomeric interaction with a chiral auxiliary, leading to distinct NMR signals.Differential absorption of left and right circularly polarized light.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Typical Accuracy High (<1% error)[1]High (<2% error)High (<1% error)Moderate (1-5% error)[2]Moderate (2-5% error)High (<2% error)
Typical Precision (%RSD) Excellent (<2%)[3][4]Excellent (<3%)Excellent (<2%)Good (1-5%)Good (2-5%)Excellent (<3%)
Sensitivity (LOD) ng-pg range[5]pg-fg rangeng-pg rangeµg-mg rangeµg-mg rangeng-pg range
Sample Throughput Moderate to HighHighHighLow to ModerateHighHigh
Sample Volatility Requirement NoYesLess critical than GCNoNoNo
Need for Derivatization SometimesOftenSometimesOften (with chiral derivatizing agents)Sometimes (with chromophoric derivatizing agents)Sometimes
Cost (Instrument) Moderate to HighModerateHighHighModerateModerate
"Greenness" (Solvent Consumption) HighLowLowLowLowVery Low

In-Depth Comparison of Leading Methods

Chiral High-Performance Liquid Chromatography (HPLC) remains the most widely used technique for enantiomeric excess determination due to its versatility, robustness, and high accuracy.[6][7] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).[8] A wide variety of CSPs are commercially available, allowing for the separation of a broad range of chiral compounds.

Advantages:

  • High accuracy and precision.[1][3][4]

  • Applicable to a wide range of non-volatile and thermally labile compounds.[9]

  • Well-established and validated methods are widely available.[7]

Disadvantages:

  • Can consume large volumes of organic solvents.

  • Method development can be time-consuming.

  • Not all enantiomers can be resolved on commercially available CSPs.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers.[9] It offers excellent resolution and sensitivity. Often, derivatization of the analyte with a chiral or achiral reagent is necessary to improve volatility and chromatographic performance.[10]

Advantages:

  • Exceptional resolution and high sensitivity.

  • Fast analysis times.

  • Low solvent consumption.

Disadvantages:

  • Limited to volatile and thermally stable compounds.[9]

  • Derivatization can be a source of error if not carefully controlled.[11]

Chiral Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[12] It combines the advantages of both gas and liquid chromatography, offering fast, efficient, and "greener" separations.[12] SFC is particularly well-suited for the separation of polar compounds that are challenging to analyze by GC.

Advantages:

  • High throughput and fast analysis times.[12]

  • Reduced organic solvent consumption compared to HPLC.[12]

  • Orthogonal selectivity to HPLC, providing a valuable alternative for difficult separations.

Disadvantages:

  • Higher initial instrument cost.

  • Method development can be more complex than HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a distinct approach that does not rely on chromatographic separation. The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[2][13][14] The resulting diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Advantages:

  • Provides structural information in addition to enantiomeric excess.

  • Non-destructive technique.

  • Relatively fast for sample analysis after method development.

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Requires pure samples.

  • Potential for inaccuracies due to incomplete reaction or kinetic resolution during derivatization.

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the analyte.[15][16]

Advantages:

  • Very high throughput, suitable for high-throughput screening.

  • Low sample consumption.

  • Can be used for real-time monitoring of reactions.

Disadvantages:

  • Requires the analyte to be CD-active or derivatized with a CD-active chromophore.

  • Generally less accurate and precise than chromatographic methods.[15]

  • Susceptible to interference from other chiral compounds in the sample.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the key techniques discussed.

Chiral HPLC Method for Enantiomeric Excess Determination

Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric excess.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector, or Mass Spectrometer).

  • Chiral Stationary Phase (CSP) column appropriate for the analyte.

Materials:

  • HPLC-grade solvents for the mobile phase.

  • Reference standards of the racemic mixture and, if available, the pure enantiomers.

  • Sample of the chiral compound to be analyzed.

Procedure:

  • Column Selection: Choose a CSP based on the chemical structure of the analyte. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point.

  • Mobile Phase Selection and Optimization:

    • Start with a common mobile phase for the selected column, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or a mixture of aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) for reversed-phase chromatography.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers with a resolution (Rs) of >1.5. Adjust the ratio of the solvents and consider adding small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) to improve peak shape and resolution.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, preferably the mobile phase, to a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample.

    • Record the chromatogram and integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the enantiomeric excess using the following formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][7]

Chiral GC Method for Enantiomeric Excess Determination

Objective: To separate and quantify the enantiomers of a volatile chiral compound.

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column.

Procedure:

  • Column Selection: Select a chiral GC column based on the analyte's properties. Cyclodextrin-based columns are widely used.

  • Derivatization (if necessary): If the analyte is not sufficiently volatile or has poor chromatographic properties, derivatize it with a suitable reagent (e.g., trifluoroacetic anhydride).

  • GC Conditions Optimization: Optimize the temperature program (initial temperature, ramp rate, final temperature), injector temperature, and detector temperature to achieve good separation and peak shape.

  • Analysis and Calculation: Inject the sample, record the chromatogram, and calculate the enantiomeric excess as described for the HPLC method.

Visualizing the Workflow and Decision-Making Process

Understanding the workflow and the factors influencing the choice of method is crucial for efficient and effective analysis.

Enantiomeric_Excess_Determination_Workflow cluster_sample Sample Consideration cluster_method_selection Method Selection cluster_techniques Analytical Techniques cluster_analysis Data Analysis Sample Chiral Analyte Properties Physicochemical Properties (Volatility, Polarity, etc.) Sample->Properties Volatile Volatile? Properties->Volatile Chromophoric Chromophoric? Volatile->Chromophoric No GC Chiral GC Volatile->GC Yes HPLC Chiral HPLC Chromophoric->HPLC No SFC Chiral SFC Chromophoric->SFC No NMR NMR Spectroscopy Chromophoric->NMR No CD Circular Dichroism Chromophoric->CD Yes Data Chromatogram / Spectrum HPLC->Data GC->Data SFC->Data NMR->Data CD->Data Calculation Calculate ee% Data->Calculation

Caption: A simplified workflow for the determination of enantiomeric excess.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method Start Start: Need to Determine ee% HighThroughput High Throughput Screening? Start->HighThroughput Volatile Volatile & Thermally Stable? HighThroughput->Volatile No CD Circular Dichroism HighThroughput->CD Yes HighAccuracy High Accuracy & Precision Required? Volatile->HighAccuracy No GC Chiral GC Volatile->GC Yes HPLC_SFC Chiral HPLC or SFC HighAccuracy->HPLC_SFC Yes NMR NMR Spectroscopy (for structural confirmation) HighAccuracy->NMR No, but structure is important

Caption: A logic diagram for selecting an appropriate method for ee determination.

References

A Comparative Analysis of N-Substituents on Morpholine Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. Morpholine-based auxiliaries have emerged as a versatile class of chiral controllers, with the N-substituent playing a pivotal role in dictating the stereochemical outcome of a reaction. This guide provides a comparative study of different N-substituents on morpholine auxiliaries, supported by experimental data from key asymmetric transformations.

The steric and electronic properties of the N-substituent on a morpholine auxiliary can significantly influence the conformation of the enolate intermediate and the facial selectivity of the electrophilic attack. This, in turn, affects the diastereoselectivity and enantioselectivity of the reaction. This guide will delve into the performance of various N-substituents, including N-acyl, N-alkyl, and N-aryl groups, in asymmetric hydrogenation, alkylation, and aldol reactions.

Performance in Asymmetric Hydrogenation

A systematic study on the asymmetric hydrogenation of 2-substituted dehydromorpholines provides valuable insights into the effect of the N-substituent on enantioselectivity. The following table summarizes the performance of different N-carbamoyl and N-sulfonyl groups in the rhodium-catalyzed hydrogenation of 6-phenyl-3,4-dihydro-2H-1,4-oxazine.

N-SubstituentConversion (%)Enantiomeric Excess (ee, %)
N-Cbz>9992
N-NO₂>9985
N-COOiBu>9988
N-Boc>9989
N-TsNo Reaction-

Table 1: Comparison of N-Substituents in the Asymmetric Hydrogenation of a Dehydromorpholine Substrate.[1][2]

The data clearly indicates that N-carbamoyl groups are effective in achieving high conversion and enantioselectivity, with the N-Cbz group providing the highest ee of 92%.[1][2] In contrast, the electronically different N-Ts (tosyl) group completely inhibited the reaction, highlighting the profound electronic influence of the N-substituent on the catalytic cycle.[1]

Experimental Protocol: Asymmetric Hydrogenation of N-Substituted Dehydromorpholines

General Procedure: In a glovebox, a solution of the N-substituted 6-phenyl-3,4-dihydro-2H-1,4-oxazine (0.1 mmol), [Rh(cod)₂]SbF₆ (0.5 mol%), and the chiral ligand (e.g., (R,R,R)-SKP, 0.55 mol%) in dry, degassed dichloromethane (1 mL) is stirred in a vial. The vial is then transferred to an autoclave, which is charged with hydrogen gas to the desired pressure (e.g., 50 atm). The reaction is stirred at room temperature for the specified time (e.g., 12-24 hours). After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 2-substituted morpholine. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]

Logical Relationship of N-Substituent Effect in Asymmetric Hydrogenation

N_Substituent_Effect cluster_substituent N-Substituent Type cluster_properties Electronic/Steric Properties cluster_outcome Reaction Outcome N-Carbamoyl\n(e.g., Cbz, Boc) N-Carbamoyl (e.g., Cbz, Boc) Electron-donating/withdrawing ability Electron-donating/withdrawing ability N-Carbamoyl\n(e.g., Cbz, Boc)->Electron-donating/withdrawing ability Modulates catalyst binding and substrate activation N-Sulfonyl\n(e.g., Ts) N-Sulfonyl (e.g., Ts) N-Sulfonyl\n(e.g., Ts)->Electron-donating/withdrawing ability Strongly electron-withdrawing, deactivates substrate High Conversion & Enantioselectivity High Conversion & Enantioselectivity Electron-donating/withdrawing ability->High Conversion & Enantioselectivity No Reaction No Reaction Electron-donating/withdrawing ability->No Reaction Steric bulk Steric bulk Steric bulk->High Conversion & Enantioselectivity Influences facial selectivity Asymmetric_Alkylation_Workflow cluster_steps Experimental Steps start Start: N-Acyl Morpholine Auxiliary deprotonation Deprotonation (e.g., NaHMDS, -78 °C) start->deprotonation enolate Formation of Chelated (Z)-Enolate deprotonation->enolate alkylation Alkylation (Electrophile, e.g., R-X) enolate->alkylation product Diastereomerically Enriched Alkylated Product alkylation->product cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) product->cleavage final_product Enantiomerically Pure Carboxylic Acid cleavage->final_product

References

A Comparative Guide to the Recyclability of (S)-4-Benzyl-3-methylmorpholine and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the recyclability of (S)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative utilized in asymmetric synthesis. Due to the limited direct experimental data on its recyclability, this document establishes a proposed recycling framework based on established chemical principles and compares it with commonly used, recyclable chiral auxiliaries and catalysts. The information presented herein is intended to guide researchers in making informed decisions regarding the sustainability and economic viability of their synthetic routes.

Introduction to this compound and the Importance of Recyclability

This compound belongs to the class of chiral morpholine derivatives that can serve as valuable building blocks or chiral auxiliaries in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The efficiency and cost-effectiveness of such syntheses are significantly enhanced by the ability to recover and reuse chiral materials. Recycling not only reduces the overall cost of goods but also aligns with the principles of green chemistry by minimizing chemical waste.

The recyclability of a chiral auxiliary is primarily dependent on the ease of its cleavage from the final product and its subsequent purification for reuse. For this compound, a key challenge in its recycling is the cleavage of the N-benzyl group, a common protecting group in organic synthesis.

Proposed Recycling Strategy for this compound

A plausible recycling strategy for this compound would involve two primary stages: cleavage of the N-benzyl group to release the chiral morpholine core, followed by purification and potential re-benzylation for reuse.

Experimental Protocol: Proposed Method for Assessing the Recyclability of this compound

Objective: To recover the chiral morpholine core from a reaction product derived from this compound.

Materials:

  • Reaction product containing the this compound moiety

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen source (e.g., hydrogen gas balloon or a transfer hydrogenation reagent like ammonium formate)

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure (Catalytic Hydrogenolysis for Debenzylation):

  • Dissolve the reaction product in methanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Flush the flask with an inert gas.

  • Introduce a hydrogen atmosphere (e.g., via a balloon) or add a transfer hydrogenation reagent.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product containing the debenzylated morpholine derivative by silica gel column chromatography to isolate the recovered chiral core.

  • Analyze the purity and enantiomeric excess of the recovered material using appropriate analytical techniques (e.g., NMR, HPLC).

Comparison with Alternative Chiral Auxiliaries and Catalysts

The recyclability and overall efficiency of this compound can be benchmarked against other well-established chiral auxiliaries and catalysts.

FeatureThis compound (Proposed)Evans Oxazolidinone AuxiliariesPseudoephedrine Amide AuxiliariesChiral Organocatalysts (e.g., Proline derivatives)
Recycling Method Catalytic hydrogenolysis (debenzylation) followed by chromatography.Hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) followed by extraction/crystallization.[1]Acidic or basic hydrolysis followed by extraction.Often recovered by extraction or precipitation. Some are immobilized on solid supports for easy filtration.[2]
Recovery Yield Potentially high, dependent on the efficiency of the debenzylation and purification steps.Generally high (>90%).[1]Typically high.Variable, but can be very high, especially for immobilized catalysts.[2]
Cleavage Conditions Mild to moderate (catalytic hydrogenation).Mild (hydrolysis or reduction).[1]Can require harsh acidic or basic conditions.Not applicable (catalyst is not covalently bound to the product).
Generality of Use Potentially broad for asymmetric alkylations and additions.Very broad, especially for aldol reactions and alkylations.[3]Effective for asymmetric alkylation of carboxylic acids.[3]Broad scope depending on the specific catalyst.
Commercial Availability Available from various suppliers.Widely available.Readily available.A wide variety is commercially available.

Visualization of Key Processes

The following diagrams illustrate the proposed recycling workflow for this compound and a general decision-making process for selecting a recyclable chiral auxiliary.

G Proposed Recycling Workflow for this compound cluster_0 Reaction & Product Formation cluster_1 Recycling Process cluster_2 Waste Stream Start Asymmetric Synthesis with This compound Product Chiral Product with Auxiliary Attached Start->Product Cleavage Cleavage of Auxiliary (e.g., Debenzylation) Product->Cleavage Separation Separation of Product and Auxiliary Cleavage->Separation Purification Purification of Recovered Auxiliary Separation->Purification Waste Degraded Auxiliary or Unrecoverable Material Separation->Waste Reuse Reuse of Purified Auxiliary Purification->Reuse Reuse->Start

Caption: A flowchart illustrating the proposed cycle for the use, recovery, and reuse of this compound as a chiral auxiliary.

G Decision Matrix for Chiral Auxiliary Selection Start Define Asymmetric Transformation Considerations Key Considerations Start->Considerations Auxiliary_Selection Select Potential Auxiliaries Considerations->Auxiliary_Selection Stereoselectivity, Cost, Availability Comparison Compare Recyclability Data Auxiliary_Selection->Comparison Decision Final Auxiliary Choice Comparison->Decision Recovery Yield, Ease of Recycling

Caption: A logical diagram outlining the key factors to consider when selecting a recyclable chiral auxiliary for an asymmetric synthesis.

Biodegradation of the Morpholine Core

While the primary goal is the recovery and reuse of the chiral auxiliary, understanding its environmental fate is also crucial. Studies on the biodegradation of morpholine have shown that certain microorganisms, such as Mycobacterium species, can cleave the morpholine ring.[4][5][6] The degradation can proceed through intermediates like 2-(2-aminoethoxy)acetate and glycolate, eventually leading to the formation of ammonia.[4][6] This suggests that in the event of unrecoverable waste, the morpholine core of this compound is potentially biodegradable, reducing its long-term environmental persistence.

Conclusion

While direct experimental data on the recyclability of this compound is not currently available in the literature, a robust recycling strategy can be proposed based on established debenzylation methodologies. The potential for high recovery yields, coupled with the known biodegradability of the morpholine core, makes it a potentially sustainable option. However, for practical applications, it is crucial to experimentally validate the proposed recycling protocol and compare its efficiency and cost-effectiveness against well-established and readily recyclable alternatives like Evans oxazolidinones. This guide provides a foundational framework for researchers to conduct such an assessment and make environmentally and economically sound decisions in the development of asymmetric synthetic routes.

References

A Comparative Guide to Asymmetric Induction with Morpholine-Based and Other Common Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this field, offering a reliable strategy for the introduction of chirality in a predictable manner. This guide provides a comparative analysis of morpholine-based auxiliaries against well-established alternatives, namely Evans' oxazolidinones and pseudoephedrine-derived amides, in asymmetric transformations. The performance of these auxiliaries is evaluated based on diastereoselectivity and reaction yields, supported by experimental data from peer-reviewed literature.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation, and its asymmetric variant is crucial for the synthesis of complex molecules with multiple stereocenters. The following table summarizes the performance of N-acyl morpholine carboxamides in (Ipc)₂BOTf-mediated aldol reactions and compares it with the performance of Evans' oxazolidinone auxiliaries in analogous transformations.

Auxiliary SystemAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Morpholine Carboxamide / (Ipc)₂BOTfPropanal>19:182[1]
Morpholine Carboxamide / (Ipc)₂BOTfIsobutyraldehyde>19:175[1]
Morpholine Carboxamide / (Ipc)₂BOTfBenzaldehyde11:171[1]
Evans' Oxazolidinone / Bu₂BOTfPropanal>500:188[2]
Evans' Oxazolidinone / Bu₂BOTfIsobutyraldehyde>100:195[3]
Evans' Oxazolidinone / Bu₂BOTfBenzaldehyde>500:188[2]
Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental method for the enantioselective construction of carbon-carbon bonds at the α-position of a carbonyl group. This section compares the diastereoselectivity and yields of alkylation reactions using Evans' oxazolidinone and pseudoephedrine-based auxiliaries. Data for classical asymmetric alkylation using morpholine-based chiral auxiliaries is notably scarce in the current literature.

Auxiliary SystemElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone / NaHMDSAllyl Iodide98:275[4]
Evans' Oxazolidinone / LDABenzyl Bromide>100:193[3]
Pseudoephedrine Amide / LDA, LiClBenzyl Bromide>99:193[5]
Pseudoephedrine Amide / LDA, LiClEthyl Iodide>99:195[5]
Pseudoephedrine Amide / LDA, LiClIsopropyl Iodide98:284[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below to allow for replication and further investigation.

General Procedure for (Ipc)₂BOTf-Mediated Aldol Reaction of Morpholine Carboxamides[1]

To a solution of diisopinocampheylborane ((Ipc)₂BH) in an appropriate solvent, trifluoromethanesulfonic acid is added at 0 °C to generate (Ipc)₂BOTf. The reaction mixture is stirred for a specified time before being cooled to -78 °C. A solution of the N-acyl morpholine carboxamide in the same solvent is then added dropwise, followed by the addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine). After stirring for a period to allow for enolization, the aldehyde is added dropwise. The reaction is maintained at -78 °C for a set time and then allowed to warm to a higher temperature (e.g., -20 °C or 0 °C). The reaction is quenched by the addition of a buffer solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H-NMR analysis of the crude product, and the final product is purified by column chromatography.

General Procedure for Evans' Asymmetric Aldol Reaction[2][6]

A solution of the N-acyl oxazolidinone in a dry solvent such as dichloromethane is cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf) is added dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine). The mixture is stirred at 0 °C for a period to facilitate the formation of the boron enolate. The reaction is then cooled to -78 °C, and the aldehyde is added dropwise. After stirring at -78 °C for a specified time, the reaction is quenched, typically with a phosphate buffer. The product is extracted, and the organic layers are combined, dried, and concentrated. The diastereoselectivity is determined by analysis of the crude product, and purification is achieved by chromatography.

General Procedure for Asymmetric Alkylation of Pseudoephedrine Amides[5]

To a solution of the pseudoephedrine amide and anhydrous lithium chloride in dry tetrahydrofuran (THF) at -78 °C, a solution of lithium diisopropylamide (LDA) is added dropwise. The resulting enolate solution is stirred at -78 °C for a period before the alkylating agent (e.g., alkyl halide) is added. The reaction is allowed to warm slowly to a higher temperature (e.g., 0 °C or room temperature) and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product is determined, and purification is performed by chromatography or recrystallization.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the asymmetric reactions discussed.

Asymmetric_Aldol_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Outcome N-Acyl_Auxiliary N-Acyl Auxiliary (Morpholine or Oxazolidinone) Enolization Enolization (Lewis Acid + Base) N-Acyl_Auxiliary->Enolization Aldehyde Aldehyde Aldol_Addition Aldol Addition (-78 °C to 0 °C) Aldehyde->Aldol_Addition Enolization->Aldol_Addition Z-Enolate Quench_Workup Quench & Workup Aldol_Addition->Quench_Workup Diastereomeric_Aldol_Adduct Diastereomeric Aldol Adduct Quench_Workup->Diastereomeric_Aldol_Adduct Analysis Analysis (d.r., Yield) Diastereomeric_Aldol_Adduct->Analysis Purification Purification Diastereomeric_Aldol_Adduct->Purification Final_Product Pure Aldol Product Purification->Final_Product

Caption: Generalized workflow for asymmetric aldol reactions.

Asymmetric_Alkylation_Workflow cluster_start_alk Starting Materials cluster_process_alk Reaction Sequence cluster_end_alk Outcome N-Acyl_Auxiliary_Alk N-Acyl Auxiliary (Pseudoephedrine or Oxazolidinone) Enolate_Formation Enolate Formation (Strong Base, e.g., LDA) N-Acyl_Auxiliary_Alk->Enolate_Formation Alkyl_Halide Alkyl Halide Alkylation Alkylation (-78 °C to RT) Alkyl_Halide->Alkylation Enolate_Formation->Alkylation Enolate Quench_Workup_Alk Quench & Workup Alkylation->Quench_Workup_Alk Diastereomeric_Alkylated_Product Diastereomeric Alkylated Product Quench_Workup_Alk->Diastereomeric_Alkylated_Product Analysis_Alk Analysis (d.r., Yield) Diastereomeric_Alkylated_Product->Analysis_Alk Purification_Alk Purification Diastereomeric_Alkylated_Product->Purification_Alk Final_Product_Alk Pure Alkylated Product Purification_Alk->Final_Product_Alk

Caption: Generalized workflow for asymmetric alkylation reactions.

Discussion

The data presented indicates that while N-acyl morpholine carboxamides can be effective in promoting asymmetric aldol reactions, particularly with the use of (Ipc)₂BOTf, they have not yet demonstrated the consistently high levels of diastereoselectivity seen with Evans' oxazolidinone auxiliaries across a range of substrates.[1][2][3] Evans' auxiliaries are well-documented to provide excellent stereocontrol in both aldol and alkylation reactions, often with diastereomeric ratios exceeding 100:1.[2][3][4]

Pseudoephedrine-derived amides have emerged as a highly practical and efficient alternative, especially for asymmetric alkylations.[5] They offer excellent diastereoselectivity, often greater than 99:1, and the products are frequently crystalline, which can simplify purification.[5] A significant advantage of pseudoephedrine is its relatively low cost and availability in both enantiomeric forms.[6]

The limited availability of data on the use of morpholine-based compounds as classical chiral auxiliaries for reactions like alkylation suggests that this is an underexplored area of research. The existing work on morpholine carboxamides in aldol reactions, however, opens the door for further investigation and optimization of this class of auxiliaries.[1] Future work could focus on modifying the morpholine scaffold or exploring different reaction conditions to enhance stereoselectivity and broaden the scope of their application.

For researchers and professionals in drug development, the choice of a chiral auxiliary will depend on a variety of factors including the specific transformation, desired level of stereocontrol, cost, and ease of removal of the auxiliary. Evans' oxazolidinones remain a gold standard for high diastereoselectivity, while pseudoephedrine offers a practical and cost-effective alternative for many applications. Morpholine-based auxiliaries, though less established, present an interesting avenue for future development in asymmetric synthesis.

References

The Efficacy and Economy of (S)-4-Benzyl-3-methylmorpholine in Asymmetric Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides a comprehensive cost-benefit analysis of (S)-4-Benzyl-3-methylmorpholine as a chiral auxiliary in asymmetric synthesis, comparing its potential performance and cost against established alternatives, primarily the widely used Evans oxazolidinone auxiliaries.

While direct, quantitative performance data for this compound in common asymmetric transformations is not extensively documented in readily available literature, this analysis offers a comparative framework based on its structural characteristics, commercial availability, and the well-established performance of analogous systems. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a chiral auxiliary for their specific synthetic needs.

At a Glance: Performance and Cost Comparison

To provide a clear overview, the following table summarizes the key cost and structural parameters of this compound and three commonly used Evans oxazolidinone auxiliaries. Performance data for the Evans auxiliaries in a representative asymmetric alkylation reaction are included to serve as a benchmark.

Chiral AuxiliaryStructureMolecular Weight ( g/mol )Price (€/g)Typical Diastereoselectivity (d.r.) in Alkylation
This compound 191.27~€150-200Data not readily available
(S)-4-Benzyl-2-oxazolidinone 177.20~€5-15>95:5
(R)-4-Benzyl-2-oxazolidinone 177.20~€10-20>95:5
(S)-4-Isopropyl-2-oxazolidinone 129.16~€10-25>95:5

Note: Prices are approximate and can vary based on supplier, purity, and quantity. Performance of Evans auxiliaries is based on typical results reported in the literature for alkylation of their N-acyl derivatives.

In-Depth Analysis: Cost Considerations

The primary cost associated with a chiral auxiliary is its purchase price. Based on current market data, this compound is significantly more expensive per gram than the commonly used Evans auxiliaries. For instance, (S)-4-Benzyl-2-oxazolidinone is commercially available from multiple suppliers at a fraction of the cost. This considerable price difference is a major factor in the cost-benefit analysis.

Beyond the initial purchase price, other economic factors to consider include:

  • Availability: Evans auxiliaries are readily available from numerous chemical suppliers in both enantiomeric forms and in bulk quantities. The availability of this compound appears to be more limited, which could impact large-scale synthesis plans.

  • Recyclability: An effective chiral auxiliary should be easily recoverable and reusable to minimize overall cost. While recovery protocols for Evans auxiliaries are well-established, the efficiency of recycling this compound would need to be experimentally determined.

  • Synthesis of the N-Acyl Derivative: The cost of the reagents and the yield of the reaction to attach the acyl group to the auxiliary also contribute to the overall cost.

Performance and Structural Benefits: A Comparative Perspective

The "benefit" of a chiral auxiliary lies in its ability to induce high stereoselectivity in a chemical transformation, leading to the desired enantiomer in high purity.

Evans Oxazolidinone Auxiliaries:

The Evans auxiliaries are widely recognized for their exceptional performance in a variety of asymmetric reactions, most notably in the alkylation of N-acyl imides. The benzyl and isopropyl substituents on the oxazolidinone ring provide excellent steric hindrance, effectively shielding one face of the enolate and directing the incoming electrophile to the opposite face. This typically results in very high diastereoselectivity, often exceeding 95:5. The extensive body of literature on Evans auxiliaries provides a high degree of predictability and reliability for a wide range of substrates.

This compound:

While specific experimental data is lacking, a structural analysis of this compound suggests it has the potential to be an effective chiral auxiliary.

  • Chiral Environment: The molecule possesses two stereocenters, and the benzyl group on the nitrogen atom, along with the methyl group at the 3-position, creates a defined chiral environment around the potential acylated nitrogen.

  • Potential for High Stereoselectivity: The steric bulk of the benzyl group could effectively block one face of a derived enolate, similar to the mechanism of Evans auxiliaries. The conformation of the six-membered morpholine ring would also play a crucial role in directing the stereochemical outcome.

However, without experimental validation, the actual level of diastereoselectivity that can be achieved with this auxiliary remains speculative. It is possible that the conformational flexibility of the morpholine ring, compared to the more rigid oxazolidinone ring system, could lead to lower levels of stereocontrol.

Experimental Protocols: A General Guideline

While a specific protocol for this compound is not available, the following general procedure for the asymmetric alkylation of an N-acyl Evans oxazolidinone can serve as a template for evaluating any new chiral auxiliary.

General Experimental Protocol for Asymmetric Alkylation of an N-Acyl Chiral Auxiliary:

  • N-Acylation: The chiral auxiliary is first acylated with the desired carboxylic acid derivative (e.g., acid chloride or anhydride) in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) to form the corresponding N-acyl derivative.

  • Enolate Formation: The N-acyl derivative is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is then added dropwise to generate the corresponding enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature, and the reaction is allowed to stir for a specified period.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The product is then extracted, the organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to isolate the alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, typically by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄), to yield the desired chiral product and recover the auxiliary.

Visualizing the Process: Diagrams and Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of using chiral auxiliaries in asymmetric synthesis.

Experimental_Workflow cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation & Auxiliary Recovery Chiral Auxiliary Chiral Auxiliary N-Acyl Auxiliary N-Acyl Auxiliary Chiral Auxiliary->N-Acyl Auxiliary N-Acylation Acylating Agent Acylating Agent Acylating Agent->N-Acyl Auxiliary Enolate Formation Enolate Formation N-Acyl Auxiliary->Enolate Formation Deprotonation Base Base Base->Enolate Formation Electrophile Electrophile Alkylated Product Alkylated Product Electrophile->Alkylated Product Enolate Formation->Alkylated Product Alkylation Chiral Product Chiral Product Alkylated Product->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary Cleavage Cleavage Reagent Cleavage Reagent Cleavage Reagent->Chiral Product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Decision_Flowchart start Select Chiral Auxiliary cost Cost Analysis (Price, Availability) start->cost cost->start Too Expensive performance Performance Data (Selectivity, Yield) cost->performance Acceptable Cost performance->start Low Performance recyclability Ease of Recovery & Recyclability performance->recyclability High Performance recyclability->start Poor Recyclability decision Optimal Auxiliary Chosen recyclability->decision Good Recyclability

Caption: Decision-making flowchart for selecting a chiral auxiliary.

Conclusion and Recommendations

Based on the available information, a definitive cost-benefit analysis of this compound is challenging due to the lack of published performance data.

Cost: this compound is currently significantly more expensive and less readily available than standard Evans auxiliaries. This high cost presents a substantial barrier to its widespread adoption, particularly for large-scale applications.

Benefit: The potential benefits of this auxiliary in terms of stereoselectivity are currently unknown. While its structure suggests it could be effective, it is unproven in common asymmetric transformations. In contrast, Evans auxiliaries offer a well-documented and highly reliable method for achieving excellent stereocontrol.

Recommendation:

For researchers and drug development professionals seeking a reliable and cost-effective method for asymmetric synthesis, particularly for well-established transformations like alkylations, Evans oxazolidinone auxiliaries remain the superior choice. Their proven track record of high stereoselectivity, ready availability, and lower cost make them the industry standard for a reason.

The use of this compound may be worth exploring in specific research contexts where novel chiral environments are being investigated or for niche applications where it may offer unexpected advantages. However, any potential user would need to conduct initial feasibility studies to determine its performance and recyclability, which adds to the overall research and development cost. Until such data becomes available, its use in mainstream synthesis, especially in a process development setting, cannot be recommended from a cost-benefit perspective.

A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis: Profiling (S)-4-Benzyl-3-methylmorpholine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the development of scalable, stereoselective syntheses. An ideal auxiliary should be readily accessible, induce high levels of stereocontrol, and be easily removed and recycled. This guide provides a comparative overview of (S)-4-Benzyl-3-methylmorpholine, a less common chiral auxiliary, alongside industry-standard alternatives such as Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Enders' SAMP/RAMP Hydrazones. The comparison is supported by available experimental data to inform the selection process for large-scale applications.

While this compound offers a unique structural motif, its application in scalable asymmetric synthesis is not yet widely documented in peer-reviewed literature. This guide, therefore, presents its known synthetic protocol and juxtaposes its potential with the proven performance of established auxiliaries in key asymmetric transformations.

Overview of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse. The efficiency of a chiral auxiliary is judged by the diastereoselectivity it imparts, the yield of the reaction, and the ease of its attachment and removal.

Profile: this compound

This compound is a chiral cyclic amine. Its synthesis from (S)-alaninol provides a straightforward route to this auxiliary. While detailed studies on its application in large-scale asymmetric synthesis are limited, its structural features suggest potential for stereocontrol in reactions involving the nitrogen atom, such as in the formation of chiral enamines or in directed metalations.

Synthesis of (R)-4-benzyl-3-methylmorpholine (Analogous to (S)-enantiomer)

A representative, albeit small-scale, synthesis of the (R)-enantiomer is achieved through the reduction of the corresponding morpholinone.

  • Step 1: Formation of (R)-4-benzyl-5-methylmorpholine-3-one. (Not detailed in the provided search results)

  • Step 2: Reduction to (R)-4-benzyl-3-methylmorpholine. A solution of (R)-4-benzyl-5-methylmorpholine-3-one (3.0 g, 14.22 mmol) in THF (10 mL) is added dropwise at 0°C to a solution of lithium aluminum hydride (1.0 M solution in THF, 28.5 mL, 28.5 mmol) in THF (10 mL). The reaction is then heated at reflux for 18 hours. After quenching and workup, (R)-4-benzyl-3-methylmorpholine is obtained as an oil.

Established Alternatives: A Performance Comparison

The utility of this compound can be benchmarked against the well-documented performance of established chiral auxiliaries in common, scalable asymmetric reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of two new stereocenters. Chiral auxiliaries are frequently employed to control the stereochemical outcome of this transformation.

Chiral AuxiliarySubstrateReagentsDiastereomeric Ratio (d.r.)YieldScalability Notes
Evans' Oxazolidinone N-propionyl oxazolidinone1. Bu₂BOTf, DIPEA 2. Aldehyde>99:1 (syn)75-95%Widely used in multi-kilogram scale syntheses due to high and predictable diastereoselectivity.[1]
Oppolzer's Camphorsultam N-propionyl camphorsultam1. TiCl₄, (-)-Sparteine 2. Aldehyde90:10 to >95:5 (syn)70-90%The rigid camphor backbone provides excellent stereocontrol. Used in industrial settings.
This compound N/AN/AData not availableData not availableNot documented for this application.
Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds.

Chiral AuxiliarySubstrateReagentsDiastereomeric Excess (d.e.)YieldScalability Notes
Evans' Oxazolidinone N-acyl oxazolidinone1. NaHMDS or LDA 2. Alkyl halide>98%80-95%Highly reliable and scalable. The auxiliary is readily cleaved and recovered.
Enders' SAMP/RAMP Ketone hydrazone1. LDA or BuLi 2. Alkyl halide>95%70-90%Effective for the asymmetric alkylation of ketones and aldehydes. The removal of the auxiliary is straightforward.
This compound N/AN/AData not availableData not availableNot documented for this application.

Experimental Protocols for Key Transformations

Detailed methodologies for the application of established chiral auxiliaries are provided below as a benchmark for comparison.

Protocol 1: Evans' Asymmetric Aldol Reaction

This protocol describes a typical procedure for the highly diastereoselective syn-aldol reaction using an Evans' oxazolidinone auxiliary.

  • The N-acyl oxazolidinone is dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂) and cooled to 0°C.

  • Di-n-butylboron triflate (Bu₂BOTf) is added dropwise, followed by the dropwise addition of a tertiary amine base, typically diisopropylethylamine (DIPEA). The mixture is stirred for 30-60 minutes to form the boron enolate.

  • The reaction is cooled to -78°C, and the aldehyde is added dropwise. The reaction is stirred at -78°C for 1-2 hours and then allowed to warm to 0°C over 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer and methanol. The product is then extracted, and the chiral auxiliary can be cleaved and recovered.

Protocol 2: Asymmetric Alkylation using Enders' SAMP/RAMP Auxiliary

This protocol outlines a general procedure for the asymmetric α-alkylation of a ketone via a SAMP hydrazone.

  • The SAMP hydrazone of the ketone is prepared by condensation of the ketone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

  • The hydrazone is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) and cooled to -78°C.

  • A strong base, typically lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise to deprotonate the α-carbon, forming the azaenolate. The mixture is stirred at this temperature for 1-2 hours.

  • The alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred at -78°C for several hours.

  • The reaction is quenched with water, and the product is extracted. The chiral auxiliary is typically removed by ozonolysis or acidic hydrolysis to afford the α-alkylated ketone.

Visualizing Synthetic Workflows

To illustrate the general process of using a chiral auxiliary, the following diagrams outline the key steps in a typical asymmetric synthesis workflow.

Asymmetric_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Recovery Prochiral_Substrate Prochiral Substrate Adduct_Formation Adduct Formation Prochiral_Substrate->Adduct_Formation Chiral_Auxiliary This compound or Alternative Chiral_Auxiliary->Adduct_Formation Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol, Alkylation) Adduct_Formation->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Chiral_Auxiliary_Comparison_Logic cluster_established Established Auxiliaries cluster_emerging Emerging/Less Common Auxiliaries Auxiliary Chiral Auxiliary Selection Evans Evans' Oxazolidinones Auxiliary->Evans Proven for Aldol/Alkylation Oppolzer Oppolzer's Camphorsultam Auxiliary->Oppolzer Rigid scaffold, industrial use Enders Enders' SAMP/RAMP Auxiliary->Enders Ketone/Aldehyde Alkylation Target_Auxiliary This compound Auxiliary->Target_Auxiliary Novel structure, potential applications Established_Data Extensive Scalability Data High Selectivity Well-Defined Protocols Evans->Established_Data Oppolzer->Established_Data Enders->Established_Data Emerging_Data Limited Scalability Data Potential for Novel Selectivity Requires Further Investigation Target_Auxiliary->Emerging_Data

References

Safety Operating Guide

Proper Disposal Procedures for (S)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of (S)-4-Benzyl-3-methylmorpholine, ensuring compliance with general laboratory safety standards and environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

II. Waste Characterization and Segregation

This compound should be treated as hazardous chemical waste. It is crucial to prevent it from entering the sanitary sewer system.

  • Waste Classification: Based on available data for similar morpholine and benzyl compounds, this chemical should be classified as a hazardous waste. It is incompatible with strong oxidizing agents.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from incompatible materials such as strong acids and bases to avoid violent reactions.[1]

III. Waste Collection and Storage

Proper collection and storage are paramount to maintaining a safe laboratory environment.

  • Containers: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should have a secure screw-top cap.[1][2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first drop of waste was added.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][3] This area should be away from general lab traffic and sources of ignition. Keep the container closed at all times, except when adding waste.[2][3]

IV. Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program.

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institutional guidelines), contact your Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[3]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous material disposal company.[4] The typical final disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Important Considerations:

  • Drain Disposal is Prohibited: Under no circumstances should this compound or its containers be disposed of down the drain.[3][5][6] This can lead to environmental contamination and may violate local and national regulations.

  • Empty Containers: Even "empty" containers that held this compound should be treated as hazardous waste, as they may contain residual amounts of the chemical.[5] These containers should be collected and disposed of through the hazardous waste program.

  • Waste Minimization: To reduce the volume of hazardous waste generated, it is best practice to only order and use the minimum amount of the chemical required for your experiments.[3]

V. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is small and you are trained to handle it, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Collect the absorbed material into a designated hazardous waste container. For larger spills, or if you are unsure how to proceed, contact your institution's emergency response team or EHS department immediately.

Quantitative Data Summary

PropertyValue
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Incompatible Materials Strong oxidizing agents
Disposal Method Incineration via licensed disposal company[4]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

DisposalWorkflow A Start: (S)-4-Benzyl-3- methylmorpholine Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Is the container full or has the accumulation time limit been reached? C->D E Store Container in Designated Satellite Accumulation Area (SAA) D->E No F Contact Environmental Health & Safety (EHS) for Pickup D->F Yes E->C Continue to add waste G EHS Transports Waste to a Licensed Disposal Facility F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-4-Benzyl-3-methylmorpholine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. The following procedures are based on the safety data sheet for the closely related compound, 4-Benzylmorpholine, and represent best practices for laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[1]
Skin Protection Impervious, fire/flame-resistant clothing should be worn.[1] Handle with chemical-resistant gloves that have been inspected prior to use.[1]
Respiratory Protection Work in a well-ventilated area, preferably a laboratory fume hood, to avoid inhalation of any dust or aerosols.[1]
Operational Plan: Handling and Storage

Handling:

  • Avoid all contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols during handling.[1]

  • Ensure adequate exhaust ventilation is in place where the material is being used.[1]

  • After handling, wash hands thoroughly.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • For long-term stability, store in a refrigerator.[1]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Regulations: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]

Emergency Procedures
  • In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]

  • If inhaled: Move the person into fresh air. If breathing is difficult, seek medical attention.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[1]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

A Preparation & PPE B Handling in Fume Hood A->B Proceed with caution C Experimentation B->C Execute experiment F Decontamination B->F After handling D Temporary Storage C->D Store unused material E Waste Collection C->E Collect waste C->F After experiment D->B Reuse G Waste Disposal E->G Dispose via licensed vendor F->A Prepare for next use

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.